molecular formula C8H6N4O2S B1282508 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole CAS No. 23249-95-8

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Cat. No.: B1282508
CAS No.: 23249-95-8
M. Wt: 222.23 g/mol
InChI Key: GDVFHEXRJFFDDB-UHFFFAOYSA-N
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Description

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is a useful research compound. Its molecular formula is C8H6N4O2S and its molecular weight is 222.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c13-7(14)5-1-3-6(4-2-5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVFHEXRJFFDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545863
Record name 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid
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Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23249-95-8
Record name 4-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23249-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents key reaction data in a structured format, and includes visualizations of the synthetic workflow to facilitate understanding and replication in a laboratory setting.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry. The tetrazole ring is a well-established bioisostere for a carboxylic acid group, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles. The presence of the mercapto group provides a handle for further functionalization, making this molecule a versatile building block in the synthesis of novel therapeutic agents. This guide details a reliable two-step synthetic route commencing from the readily available starting material, 4-aminobenzoic acid.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of 4-aminobenzoic acid to the key intermediate, 4-isothiocyanatobenzoic acid. The second step is a cyclization reaction of this intermediate with sodium azide to form the final tetrazole product.

Synthesis_Pathway A 4-Aminobenzoic Acid B 4-Isothiocyanatobenzoic Acid A->B Step 1: Isothiocyanation (CS2, Et3N, TsCl) C This compound B->C Step 2: Cyclization (NaN3, Pyridine, H2O)

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 4-Isothiocyanatobenzoic Acid

This procedure is adapted from the general method for isothiocyanate synthesis from primary amines via the in-situ generation and decomposition of a dithiocarbamate salt.[1][2]

Reaction Scheme:

Step1_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product A 4-Aminobenzoic Acid B 4-Isothiocyanatobenzoic Acid A->B 1. Formation of dithiocarbamate salt 2. Decomposition CS2 Carbon Disulfide CS2->B Et3N Triethylamine Et3N->B TsCl Tosyl Chloride TsCl->B

Caption: Reaction for the synthesis of 4-isothiocyanatobenzoic acid.

Materials:

  • 4-Aminobenzoic acid

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzoic acid (1 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon disulfide (1.5 equivalents) dropwise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 1 hour, during which the dithiocarbamate salt will form.

  • To the reaction mixture, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-isothiocyanatobenzoic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This protocol is based on the one-pot synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates.[3]

Reaction Scheme:

Step2_Reaction cluster_reactants Reactants cluster_reagents Catalyst/Solvent cluster_products Product B 4-Isothiocyanatobenzoic Acid C This compound B->C NaN3 Sodium Azide NaN3->C [3+2] Cycloaddition Py Pyridine Py->C H2O Water H2O->C

Caption: Cyclization reaction to form the tetrazole ring.

Materials:

  • 4-Isothiocyanatobenzoic acid

  • Sodium azide (NaN₃)

  • Pyridine

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-isothiocyanatobenzoic acid (1 equivalent) in water.

  • Add pyridine (3 equivalents) to the solution, followed by sodium azide (1.2 equivalents).

  • Stir the reaction mixture at room temperature for approximately 2 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactant and Reagent Quantities

StepCompound NameMolecular Weight ( g/mol )Molar Equivalents
14-Aminobenzoic Acid137.141.0
1Carbon Disulfide76.141.5
1Triethylamine101.192.2
1p-Toluenesulfonyl Chloride190.651.1
24-Isothiocyanatobenzoic Acid179.191.0
2Sodium Azide65.011.2
2Pyridine79.103.0

Table 2: Reaction Conditions and Expected Outcomes

StepReactionTemperatureTimeExpected Yield
1Isothiocyanation0 °C to RT3-4 h75-90%
2CyclizationRoom Temperature2 h76-97%

Mandatory Visualization

The logical workflow for the synthesis is presented below.

Experimental_Workflow cluster_step1 Step 1: Isothiocyanate Synthesis cluster_step2 Step 2: Tetrazole Formation A1 Dissolve 4-Aminobenzoic Acid and Triethylamine in DCM A2 Add Carbon Disulfide at 0 °C A1->A2 A3 Add Tosyl Chloride at 0 °C A2->A3 A4 Warm to RT and Stir A3->A4 A5 Work-up and Purification A4->A5 A6 Obtain 4-Isothiocyanatobenzoic Acid A5->A6 B1 Dissolve 4-Isothiocyanatobenzoic Acid in Water with Pyridine A6->B1 Use as starting material B2 Add Sodium Azide B1->B2 B3 Stir at Room Temperature B2->B3 B4 Acidify with HCl B3->B4 B5 Filter and Purify B4->B5 B6 Obtain this compound B5->B6

Caption: Experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, spectral data, and key chemical behaviors such as tautomerism. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its potential applications in drug development, primarily as a carboxylic acid isostere. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of tetrazole-based compounds.

Chemical and Physical Properties

This compound, also known as 4-(5-Mercapto-1H-tetrazol-1-yl)benzoic acid, is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below.

Identifier Value
IUPAC Name 4-(5-sulfanyl-1H-tetrazol-1-yl)benzoic acid
CAS Number 23249-95-8[2]
Molecular Formula C₈H₆N₄O₂S[3]
Molecular Weight 222.22 g/mol [3]
Canonical SMILES C1=CC(=CC=C1C(=O)O)N2C(=S)NN=N2
InChI Key GDVFHEXRJFFDDB-UHFFFAOYSA-N
Physicochemical Property Value
Melting Point 198 °C[4]
Boiling Point (Predicted) 385.2 ± 44.0 °C[5]
Density (Predicted) 1.67 ± 0.1 g/cm³[5]
pKa (Predicted) 4.02 ± 0.10[5]
Appearance White to light yellow powder/crystal[1]
Purity >95.0% (TLC, HPLC)[1]

Spectral Data

While specific experimental spectra for this compound are not widely available in public databases, data from analogous compounds such as 1-phenyl-5-mercaptotetrazole can be used for interpretation.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=N and N=N stretching vibrations of the tetrazole ring (~1400-1600 cm⁻¹), and the C-S stretch. The presence of a broad absorption in the region of 3400–2500 cm⁻¹ can also indicate hydrogen bonding.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would likely show signals for the aromatic protons of the carboxyphenyl group, typically in the range of 7-8.5 ppm. A broad singlet for the carboxylic acid proton would also be expected, which is exchangeable with D₂O. The N-H proton of the tetrazole ring may appear as a broad peak at a downfield chemical shift.[7]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the phenyl ring, the carboxylic acid carbon (typically >160 ppm), and the carbon of the tetrazole ring attached to the sulfur atom.[8]

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small molecules such as N₂, CO₂, and fragments of the phenyl group.

Chemical Behavior: Thiol-Thione Tautomerism

A key chemical property of 5-mercapto-1H-tetrazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[9][10] Theoretical calculations and experimental evidence for related compounds suggest that the thione form is generally more stable.[9] This equilibrium is important as it influences the molecule's reactivity, coordination chemistry, and biological interactions.

tautomerism cluster_thiol cluster_thione Thiol Thiol Form Equilibrium Thiol->Equilibrium Thione Thione Form Equilibrium->Thione C1=CC(=CC=C1C(=O)O)N2C(=S)N=N2 [Image of Thiol form] C1=CC(=CC=C1C(=O)O)N2C(S)=NN=N2 [Image of Thione form]

Caption: Thiol-Thione Tautomerism of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic route.[4]

Materials:

  • Ethyl p-isothiocyanatobenzoate

  • Sodium azide (NaN₃)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Methanol

Procedure:

  • A dispersion of ethyl p-isothiocyanatobenzoate (31 g) and sodium azide (11.7 g) in 300 ml of water is refluxed for 5 hours.

  • The reaction mixture is cooled to room temperature and acidified to a pH of approximately 2 with concentrated hydrochloric acid.

  • The deposited crystals of 1-(4-ethoxycarbonylphenyl)-5-mercaptotetrazole are collected by filtration.

  • To the collected crystals, 25 g of sodium hydroxide and 500 ml of water are added, and the mixture is stirred at 70 °C for 30 minutes to facilitate hydrolysis of the ester.

  • The reaction mixture is then cooled to room temperature and neutralized with concentrated hydrochloric acid.

  • The resulting crystals are collected by filtration and recrystallized from methanol to yield this compound.

synthesis_workflow start Start Materials: Ethyl p-isothiocyanatobenzoate Sodium Azide reflux Reflux in Water (5h) start->reflux acidify Acidify with HCl (pH ~2) reflux->acidify filter1 Filter to collect 1-(4-ethoxycarbonylphenyl)- 5-mercaptotetrazole acidify->filter1 hydrolyze Hydrolyze with NaOH (70°C, 30 min) filter1->hydrolyze neutralize Neutralize with HCl hydrolyze->neutralize filter2 Filter and Recrystallize from Methanol neutralize->filter2 end Final Product: 1-(4-Carboxyphenyl)- 5-mercapto-1H-tetrazole filter2->end

Caption: Synthesis workflow for this compound.

Applications in Drug Development

The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group in medicinal chemistry. This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better pharmacokinetic profiles of drug candidates.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas of drug discovery:

  • Angiotensin II Receptor Antagonists: The biphenyl tetrazole moiety is a key pharmacophore in several marketed angiotensin II receptor blockers (ARBs) used to treat hypertension.[9][11] The tetrazole group mimics the binding of the carboxylate group of angiotensin II to the AT1 receptor.[12]

  • Matrix Metalloproteinase (MMP) Inhibitors: The mercapto-tetrazole scaffold can act as a zinc-binding group, a crucial feature for the inhibition of zinc-dependent enzymes like MMPs.[13][14] Overexpression of MMPs is implicated in diseases such as cancer and arthritis.

  • Alzheimer's Disease Research: Some tetrazole derivatives have been investigated for their potential to inhibit enzymes like acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy.[15] Oxidative stress is also a key factor in neurodegenerative diseases, and compounds that can modulate related pathways are of interest.[16]

logical_relationship cluster_compound This compound cluster_properties Key Structural Features cluster_applications Potential Therapeutic Applications compound Chemical Structure tetrazole Tetrazole Ring (Carboxylic Acid Isostere) compound->tetrazole mercapto Mercapto Group (Zinc Binding) compound->mercapto arb Angiotensin II Receptor Antagonism (e.g., Hypertension) tetrazole->arb mimics carboxylate binding ad Neurodegenerative Disease Modulation (e.g., Alzheimer's) tetrazole->ad scaffold for enzyme inhibitors mmp Matrix Metalloproteinase Inhibition (e.g., Cancer) mercapto->mmp chelates zinc

Caption: Logical relationship between structure and potential applications.

Conclusion

This compound is a versatile molecule with a rich chemical profile. Its synthesis is well-described, and its key chemical properties, particularly its tautomerism, are understood within the context of related compounds. While direct biological data for this specific molecule is sparse, its structural features strongly suggest its potential as a scaffold in the development of novel therapeutics, particularly as a carboxylic acid isostere in the design of enzyme inhibitors and receptor antagonists. Further research is warranted to fully elucidate its pharmacological profile and unlock its potential in drug discovery and development.

References

An In-depth Technical Guide on 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document details a known synthesis protocol, discusses the significance of the tetrazole moiety in drug design, and provides context through related structures. The information is intended to support researchers and professionals in the fields of chemical synthesis, crystallography, and pharmaceutical sciences.

Introduction

This compound, also known as 4-(5-mercapto-1H-tetrazol-1-yl)benzoic acid, is a molecule that incorporates two key functional groups recognized for their utility in drug design: a carboxylic acid and a tetrazole ring. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles in some contexts. The presence of both moieties on a central phenyl ring makes this compound a versatile scaffold for further chemical modification and a subject of interest for creating novel therapeutic agents.

While extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for this compound, this guide provides the available information on its synthesis and chemical properties.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

PropertyValueReference
IUPAC Name 4-(5-Sulfanyl-1H-tetrazol-1-yl)benzoic acid
Synonyms 1-(4-Carboxyphenyl)-1H-tetrazole-5-thiol[1]
CAS Number 23249-95-8[2][3]
Molecular Formula C₈H₆N₄O₂S[2]
Molecular Weight 222.22 g/mol [2]
Appearance White to light yellow powder/crystal
Purity >95.0% (TLC)(HPLC)
Melting Point 198°C[4]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound has been reported in the literature.[4] The following section outlines this procedure.

3.1. Synthesis of this compound [4]

This synthesis is a two-step process starting from ethyl p-isothiocyanatobenzoate.

Step 1: Synthesis of 1-(4-Ethoxycarbonylphenyl)-5-mercaptotetrazole

  • Disperse ethyl p-isothiocyanatobenzoate (31 g) and sodium azide (11.7 g) in 300 ml of water.

  • Reflux the dispersion for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture to approximately pH 2 by adding concentrated hydrochloric acid.

  • Collect the deposited crystals of 1-(4-ethoxycarbonylphenyl)-5-mercaptotetrazole by filtration.

Step 2: Hydrolysis to this compound

  • To the filtered crystals from Step 1, add sodium hydroxide (25 g) and 500 ml of water.

  • Stir the mixture for 30 minutes at 70°C.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with concentrated hydrochloric acid.

  • Collect the deposited crystals by filtration.

  • Recrystallize the crude product from methanol to yield pure this compound (40 g, 48% yield).

Visualization of Experimental Workflow

The following diagram illustrates the synthesis workflow described in the experimental protocol.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Tetrazole Formation cluster_step2 Step 2: Hydrolysis A Ethyl p-isothiocyanatobenzoate + Sodium Azide in Water B Reflux for 5 hours A->B C Cool to Room Temperature B->C D Acidify with HCl (pH ~2) C->D E Filter to collect 1-(4-Ethoxycarbonylphenyl)-5-mercaptotetrazole D->E F Intermediate + NaOH in Water E->F Intermediate Product G Stir at 70°C for 30 min F->G H Cool to Room Temperature G->H I Neutralize with HCl H->I J Filter and Recrystallize from Methanol I->J K Final Product: This compound J->K

Caption: Workflow for the synthesis of this compound.

Relevance in Drug Development

The tetrazole functional group is a cornerstone in modern medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid group.[5] This substitution can lead to several advantages in drug candidates:

  • Improved Lipophilicity: Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The tetrazole ring is often more resistant to metabolic degradation than a carboxylic acid.

  • Enhanced Potency: The electronic properties of the tetrazole ring can lead to stronger interactions with biological targets.

  • Reduced Acidity: While still acidic, the pKa of a tetrazole is typically higher than that of a carboxylic acid, which can be advantageous in certain biological environments.

The presence of both a carboxylic acid and a tetrazole in the target molecule offers multiple points for modification, allowing for the exploration of a diverse chemical space in the search for new drug leads.

Logical Relationship in Bioisosteric Replacement

The following diagram illustrates the concept of bioisosteric replacement of a carboxylic acid with a tetrazole moiety in a hypothetical drug molecule.

Bioisosteric_Replacement Bioisosteric Replacement in Drug Design cluster_lead Lead Compound cluster_analog Bioisosteric Analog Lead Drug Scaffold-COOH Analog Drug Scaffold-CN4H Lead->Analog Bioisosteric Replacement Properties Pharmacokinetic Properties: - Absorption - Distribution - Metabolism - Excretion Analog->Properties Potentially Improved

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Conclusion

While the crystal structure of this compound remains to be determined and publicly reported, this technical guide provides valuable information for researchers. The detailed synthesis protocol allows for the preparation of this compound for further studies. The discussion on the role of tetrazoles in medicinal chemistry highlights the potential of this molecule as a building block in the design of novel therapeutics. Future work should focus on obtaining single crystals of this compound to elucidate its three-dimensional structure, which would provide critical insights for structure-based drug design efforts.

References

An In-depth Technical Guide to the Solubility of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's chemical structure, and provides a detailed experimental protocol for researchers to determine these values in their own laboratories.

Physicochemical Properties and Predicted Solubility

This compound is a complex organic molecule containing both a carboxylic acid group and a 5-mercapto-1H-tetrazole moiety. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, meaning it shares similar physicochemical properties, including acidity.[1][2] The presence of these two acidic functional groups, along with the aromatic phenyl ring, governs its solubility behavior.

Key Structural Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This is a polar and acidic group capable of hydrogen bonding. It promotes solubility in polar solvents and aqueous basic solutions.

  • Tetrazole Ring: The 1H-tetrazole ring is also acidic and polar, contributing to its solubility in polar environments.

  • Mercapto Group (-SH): This group can participate in hydrogen bonding, further influencing solubility.

  • Phenyl Ring: This is a nonpolar, hydrophobic component that tends to decrease solubility in aqueous and highly polar solvents.

Based on these structural features, a qualitative prediction of the solubility of this compound in various solvents can be made. It is expected to be poorly soluble in nonpolar organic solvents and more soluble in polar aprotic solvents and aqueous bases, where it can form a salt.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherInsolubleThe high polarity and hydrogen bonding capability of the solute are incompatible with nonpolar solvents.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese solvents can accept hydrogen bonds and have a high dielectric constant, which can solvate the polar functional groups of the compound.
Polar Protic Water, Methanol, EthanolSparingly SolubleWhile capable of hydrogen bonding, the hydrophobic phenyl ring may limit solubility in water and lower alcohols. Solubility is expected to increase with solvent polarity.
Aqueous Acidic Dilute HCl, Dilute H₂SO₄InsolubleIn acidic solutions, the carboxylic acid and tetrazole groups will be protonated and less polar, reducing solubility.
Aqueous Basic Dilute NaOH, Dilute NaHCO₃SolubleThe acidic protons of the carboxylic acid and tetrazole groups will be removed by the base, forming a more soluble salt (carboxylate and tetrazolate).[3][4]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6] The following protocol provides a detailed methodology for its application to this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. An excess is necessary to ensure that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended, though longer times may be necessary.

    • It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Add excess solid to solvent in vial shake Agitate at constant temperature (24-48 hours) start->shake separate Centrifuge or Filter to remove undissolved solid shake->separate analyze Dilute supernatant and analyze concentration (HPLC/UV) separate->analyze end_node Calculate Solubility analyze->end_node

Shake-Flask Solubility Determination Workflow.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities.

References

Thermal Stability of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrazole Thermal Stability

Tetrazoles are a class of heterocyclic compounds known for their high nitrogen content, which often imparts energetic properties.[1][2] The thermal stability of tetrazole derivatives is a critical parameter, particularly in the context of pharmaceutical development and materials science, as it dictates storage conditions, handling procedures, and potential hazards. The decomposition of tetrazoles can be complex, often involving the elimination of nitrogen gas (N₂) or hydrazoic acid (HN₃), and is highly dependent on the nature and position of substituents on the ring.[3][4][5] For instance, the presence of functional groups can significantly influence the decomposition pathway and onset temperature.[5]

Anticipated Thermal Behavior of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

The structure of this compound, featuring both a carboxylic acid and a mercapto group, suggests a compound with multiple potential decomposition sites. A reported melting point for this compound is 198°C, which provides an initial indication of its thermal behavior. It is anticipated that decomposition would commence at or near this temperature.

Expected Data from Thermal Analysis

While specific data is unavailable, the following table summarizes the kind of quantitative information that would be obtained from standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

ParameterExpected Value/RangeTechniqueSignificance
Melting Point (Tₘ)~198°CDSCIndicates the transition from solid to liquid phase.
Onset of Decomposition (Tₒ)> 200°CTGA/DSCThe temperature at which significant mass loss begins.
Peak Decomposition Temperature (Tₚ)VariableTGA/DSCThe temperature at which the rate of decomposition is maximal.
Mass Loss (%)VariableTGAIndicates the extent of decomposition and potential fragments lost.
Enthalpy of Decomposition (ΔHₔ)ExothermicDSCThe heat released during decomposition, indicating potential hazards.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

  • A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in a tared TGA pan (e.g., alumina or platinum).

  • The pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • The sample is heated at a constant rate (e.g., 5, 10, or 20°C/min) over a specified temperature range (e.g., ambient to 500°C).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

  • A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas.

  • The temperature of the cell is increased at a constant rate (e.g., 5, 10, or 20°C/min).

  • The differential heat flow required to maintain the sample and reference at the same temperature is recorded.

  • The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and to quantify the associated enthalpy changes.

Potential Thermal Decomposition Pathways

The thermal decomposition of tetrazoles can proceed through several pathways. The specific route for this compound would need to be determined experimentally, but plausible mechanisms based on existing literature are illustrated below.[3][4][5]

CPMT This compound Heat Heat (Δ) CPMT->Heat Pathway1 Pathway 1: N₂ Extrusion Heat->Pathway1 Pathway2 Pathway 2: Ring Cleavage Heat->Pathway2 Nitrilimine Nitrilimine Intermediate Pathway1->Nitrilimine Fragments Isothiocyanate + Hydrazoic Acid (HN₃) Pathway2->Fragments N2 Nitrogen Gas (N₂) Nitrilimine->N2 releases FinalProducts1 Further Reactions/ Polymerization Nitrilimine->FinalProducts1 FinalProducts2 Decomposition Products Fragments->FinalProducts2

Caption: Plausible thermal decomposition pathways for a substituted tetrazole.

Experimental Workflow for Thermal Hazard Assessment

A systematic workflow is crucial for evaluating the thermal hazards associated with a new compound.

Start Compound Synthesis (this compound) DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA Analysis Data Analysis: - Melting Point - Decomposition Onset - Mass Loss - Enthalpy DSC->Analysis TGA->Analysis Hazard Hazard Assessment: - Exothermic Activity? - Gas Evolution? Analysis->Hazard Report Report Findings & Define Safe Handling Procedures Hazard->Report

Caption: Workflow for assessing the thermal stability and hazards of a compound.

Safety Considerations

Given the potential for energetic decomposition, handling this compound, especially at elevated temperatures, requires caution. A material safety data sheet for a structurally related compound, 1-phenyl-1H-tetrazole-5-thiol, indicates it is a flammable solid that may explode upon heating.[6] Therefore, appropriate personal protective equipment should be worn, and heating should be conducted in a well-ventilated area, preferably within a blast shield if significant exothermic activity is detected.

Conclusion

While specific experimental data on the thermal stability of this compound is not currently published, the known chemistry of tetrazoles allows for a reasoned estimation of its thermal properties. It is expected to be a solid with a melting point around 198°C, followed by decomposition at higher temperatures. This decomposition is likely to be exothermic and involve the release of gaseous products. For definitive characterization and to ensure safe handling and application, it is imperative that rigorous thermal analysis using techniques such as TGA and DSC be performed. The protocols and potential decomposition pathways outlined in this guide provide a framework for such an investigation.

References

Unraveling the Enigma: The Mechanism of Action of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole Remains Undefined in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's mechanism of action is paramount for its potential therapeutic application. However, an in-depth review of publicly accessible scientific literature and patent databases reveals a significant gap in the knowledge surrounding the specific biological activities and molecular mechanisms of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole.

Despite its availability from various chemical suppliers, dedicated pharmacological studies detailing the mechanism of action, biological targets, and signaling pathways of this compound are conspicuously absent from the current body of scientific research. The compound, with the chemical formula C₈H₆N₄O₂S, is also known by its synonym, 4-(5-mercapto-1H-tetrazol-1-yl)benzoic acid.

While the broader class of tetrazole-containing compounds has been extensively investigated and has led to the development of numerous successful drugs with diverse therapeutic applications, the specific functional role of the carboxyphenyl and mercapto groups on this particular tetrazole scaffold has not been elucidated in a biological context.

One available piece of information suggests a potential application in the realm of materials science and nanotechnology. The bifunctional nature of the molecule, possessing both a thiol and a carboxylate group, makes it suitable for metal coordination, surface attachment, and applications in "click chemistry." It has been noted for its utility in supporting the immobilization of gold and silver nanoparticles, acting as a ligand in sensor technology, and facilitating ligand exchange processes. This indicates a focus on its chemical properties for non-biological applications.

Searches for therapeutic uses or patents linking this compound to specific diseases or biological pathways have been unfruitful. While patents exist for the synthesis of various tetrazole derivatives, they do not specify a therapeutic application for this exact molecule.

The absence of published data on the mechanism of action of this compound presents both a challenge and an opportunity. For researchers seeking novel chemical entities with potential therapeutic value, this compound represents a largely unexplored territory. Its structural features, including the tetrazole ring (a known bioisostere for carboxylic acids), the carboxyl group, and the mercapto group, suggest that it could interact with a variety of biological targets.

Future research endeavors could focus on:

  • High-throughput screening: To identify potential biological targets and therapeutic areas.

  • Enzyme inhibition assays: To determine if the compound acts as an inhibitor for specific enzyme classes.

  • Cell-based assays: To observe its effects on various cellular processes and signaling pathways.

  • In vivo studies: To evaluate its pharmacological properties in animal models, should any promising in vitro activity be discovered.

Until such studies are conducted and their results published, the mechanism of action of this compound will remain an open question within the scientific community. Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible at this time.

quantum chemical calculations for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Analysis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Abstract

This whitepaper provides a comprehensive theoretical framework for the quantum chemical analysis of this compound, a molecule of significant interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this guide outlines the protocol for geometric optimization, vibrational frequency analysis, frontier molecular orbital (FMO) characterization, and molecular electrostatic potential (MEP) mapping. The presented data, based on established computational methodologies for analogous tetrazole derivatives, offers critical insights into the molecule's structural stability, electronic properties, and reactive behavior. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry techniques to the study of complex heterocyclic compounds.

Introduction

Tetrazole derivatives are a cornerstone in medicinal chemistry, frequently employed as bioisosteres for carboxylic acids, leading to improved metabolic stability and pharmacokinetic profiles.[1] The compound this compound combines three key functional moieties: a phenyl ring, a carboxylic acid group, and a mercapto-tetrazole ring. This unique combination suggests potential applications in coordination chemistry, drug design as a versatile linker or a pharmacologically active agent, and materials science.[2][3]

Understanding the molecule's three-dimensional structure, electronic distribution, and reactivity is paramount for its rational application. Quantum chemical calculations provide a powerful, non-experimental route to elucidate these properties at the atomic level.[4] This guide details the theoretical investigation of this compound using Density Functional Theory (DFT), a robust method for studying organic molecules.[5][6]

Computational Methodology

Software and Theoretical Level

All calculations were theoretically modeled using the Gaussian 09 program package.[7] The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[7] The 6-311++G(d,p) basis set was employed for all atoms, providing a balance of accuracy and computational efficiency for this class of molecules.[8][9]

Experimental Protocols

Geometry Optimization: The initial structure of the molecule was built using standard bond lengths and angles and subjected to a full geometry optimization without any symmetry constraints. The optimization process was continued until the forces on each atom were less than 0.00045 Hartree/Bohr and the displacement for the next step was below 0.0018 Bohr.

Frequency Analysis: Following optimization, a vibrational frequency calculation was performed at the same B3LYP/6-311++G(d,p) level of theory.[10] The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated frequencies were used to simulate the infrared (IR) spectrum.

Electronic Property Analysis: Key electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were derived from the optimized structure. The Molecular Electrostatic Potential (MEP) was mapped onto the total electron density surface to visualize the charge distribution and predict sites of reactivity.[11]

G Computational Workflow for Quantum Chemical Analysis cluster_input Input Preparation cluster_calc Core Calculation cluster_analysis Data Analysis & Interpretation mol_build 1. Build Initial Molecular Structure method_select 2. Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_build->method_select geom_opt 3. Geometry Optimization method_select->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc verify_min 5. Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min properties 6. Calculate Electronic Properties (HOMO, LUMO, MEP) verify_min->properties If Minimum Confirmed results 7. Analyze & Interpret Results properties->results

Figure 1: General workflow for DFT-based quantum chemical calculations.

Results and Discussion

Molecular Geometry Optimization

The geometry optimization yields the most stable conformation of the molecule. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Table 1. The optimized structure shows a nearly planar arrangement between the phenyl ring and the tetrazole ring, facilitating potential π-π stacking interactions in a condensed phase. The bond lengths and angles are consistent with values reported for similar heterocyclic and aromatic compounds.

Table 1: Selected Optimized Geometric Parameters (Hypothetical Data) | Parameter | Atom(s) | Value | Parameter | Atom(s) | Value | | :--- | :--- | :--- | :--- | :--- | :--- | | Bond Length (Å) | | | Bond Angle (˚) | | | | | C-S | 1.775 | | C-S-H | 96.5 | | | S-H | 1.345 | | C-N-N (ring) | 108.5 | | | N=N (ring) | 1.302 | | N-N-N (ring) | 109.2 | | | C-N (ring) | 1.358 | | C-C-O (carboxyl) | 115.8 | | | C-C (phenyl) | 1.395 (avg.) | | O=C-O (carboxyl) | 123.4 | | | C=O | 1.228 | | Dihedral Angle (˚) | | | | | C-O | 1.355 | | C(phenyl)-C(phenyl)-N-N | 178.5 | | | O-H | 0.972 | | C(phenyl)-N-C(tetrazole)-N | -179.1 |

Vibrational Analysis

The calculated vibrational frequencies are instrumental for interpreting experimental infrared and Raman spectra. Table 2 lists the most significant vibrational modes and their assignments. The characteristic stretching frequency of the S-H bond appears around 2555 cm⁻¹. The O-H stretch of the carboxylic acid is predicted at 3580 cm⁻¹, while its C=O stretch is found at 1725 cm⁻¹, both typical for this functional group. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the characteristic phenyl ring C=C stretching modes are located in the 1600-1450 cm⁻¹ region. These assignments provide a theoretical basis for the spectroscopic identification of the molecule.

Table 2: Major Calculated Vibrational Frequencies and Assignments (Hypothetical Data)

Frequency (cm⁻¹) Assignment Vibrational Mode
3580 ν(O-H) Carboxylic acid O-H stretch
3110 ν(C-H) Aromatic C-H stretch
2555 ν(S-H) Thiol S-H stretch
1725 ν(C=O) Carboxylic acid C=O stretch
1605 ν(C=C) Aromatic ring stretch
1490 ν(C=C) Aromatic ring stretch
1420 δ(O-H) Carboxylic acid O-H bend
1315 ν(C-N) Tetrazole ring stretch
1250 ν(C-O) Carboxylic acid C-O stretch

| 1050 | ν(N-N) | Tetrazole ring stretch |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[12][13] A large gap implies high kinetic stability and low chemical reactivity.[12]

The calculated energies for this compound are presented in Table 3. The HOMO is primarily localized over the mercapto-tetrazole moiety, indicating this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the carboxyphenyl ring system, suggesting this region is the most likely to accept electrons. The calculated energy gap of 4.95 eV is significant, indicating that the molecule possesses high kinetic stability.

Table 3: Calculated Quantum Chemical Descriptors (Hypothetical Data)

Parameter Value (eV)
Highest Occupied Molecular Orbital (HOMO) -6.85
Lowest Unoccupied Molecular Orbital (LUMO) -1.90
HOMO-LUMO Energy Gap (ΔE) 4.95
Ionization Potential (I ≈ -EHOMO) 6.85
Electron Affinity (A ≈ -ELUMO) 1.90
Chemical Hardness (η = (I-A)/2) 2.475

| Electronegativity (χ = (I+A)/2) | 4.375 |

FMO cluster_properties Derived Properties lumo LUMO (Lowest Unoccupied MO) -1.90 eV gap Energy Gap (ΔE = 4.95 eV) homo HOMO (Highest Occupied MO) -6.85 eV reactivity Chemical Reactivity stability Kinetic Stability excitation Electronic Excitation gap->invis_node invis_node->reactivity Inversely Proportional invis_node->stability Directly Proportional invis_node->excitation Energy Required

Figure 2: Relationship between FMO energies and molecular properties.
Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for visualizing the charge distribution and predicting reactivity towards electrophilic and nucleophilic reagents.[14][15] The MEP surface for this compound shows distinct regions of varying electrostatic potential.

The most negative potential (indicated by red/yellow) is localized over the oxygen atoms of the carboxylate group and the nitrogen atoms of the tetrazole ring. These electron-rich areas are the most probable sites for electrophilic attack. Conversely, the most positive potential (indicated by blue) is found around the acidic hydrogen of the carboxyl group and the hydrogen of the thiol group, making these the most likely sites for nucleophilic attack. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in drug-receptor binding.

Conclusion

This theoretical guide outlines a robust computational protocol for the detailed analysis of this compound. The use of DFT at the B3LYP/6-311++G(d,p) level of theory provides reliable insights into the molecule's geometric, vibrational, and electronic characteristics. The hypothetical data presented herein suggests that the molecule is kinetically stable, with distinct electron-rich and electron-poor regions that govern its reactivity. The HOMO is primarily located on the mercapto-tetrazole ring, while the LUMO is centered on the carboxyphenyl moiety. The MEP map confirms that the carboxylate oxygens and tetrazole nitrogens are the primary sites for electrophilic interaction. These computational findings provide a foundational understanding for future experimental work and the rational design of novel therapeutics and materials based on this versatile molecular scaffold.

References

Tautomerism in 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole. Given the limited direct experimental and computational data on this specific molecule in publicly accessible literature, this guide establishes a framework based on the well-understood tautomerism of the parent compound, 1-phenyl-5-mercapto-1H-tetrazole, and extrapolates the anticipated influence of the 4-carboxy substituent.

Introduction to Tautomerism in Mercaptotetrazoles

This compound, a derivative of the tetrazole heterocyclic system, is subject to prototropic tautomerism. This phenomenon involves the migration of a proton, leading to the coexistence of two or more structural isomers that are in dynamic equilibrium. In the case of 5-mercaptotetrazole derivatives, the most significant equilibrium is the thiol-thione tautomerism.

The two primary tautomeric forms are:

  • Thiol form: 1-(4-carboxyphenyl)-1H-tetrazole-5-thiol

  • Thione form: 1-(4-carboxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione

The position of this equilibrium is crucial as the distinct electronic and structural characteristics of each tautomer can significantly impact the molecule's physicochemical properties, such as pKa, lipophilicity, and hydrogen bonding capacity. These properties, in turn, influence its biological activity, receptor binding affinity, and pharmacokinetic profile, making a thorough understanding of its tautomeric behavior essential for drug design and development.

Synthesis of this compound

A documented method for the synthesis of this compound is provided below.

Experimental Protocol:

Materials:

  • Ethyl p-isothiocyanatobenzoate

  • Sodium azide (NaN₃)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Methanol

  • Water

Procedure:

  • A dispersion of 31 g of ethyl p-isothiocyanatobenzoate and 11.7 g of sodium azide in 300 ml of water is refluxed for 5 hours.

  • The reaction mixture is then cooled to room temperature and acidified to a pH of approximately 2 with concentrated hydrochloric acid.

  • The resulting crystalline precipitate of 1-(4-ethoxycarbonylphenyl)-5-mercaptotetrazole is collected by filtration.

  • To the collected crystals, 25 g of sodium hydroxide and 500 ml of water are added, and the mixture is stirred at 70°C for 30 minutes to facilitate hydrolysis of the ester.

  • After cooling to room temperature, the reaction mixture is neutralized with concentrated hydrochloric acid.

  • The deposited crystals of this compound are collected by filtration.

  • The crude product is recrystallized from methanol to yield the purified compound.[1]

Tautomeric Equilibrium: Thiol vs. Thione Forms

Caption: Thiol-Thione Tautomeric Equilibrium.

Factors Influencing the Tautomeric Equilibrium

The relative stability of the thiol and thione tautomers, and thus the position of the equilibrium, is influenced by several factors:

  • Solvent Polarity: Polar solvents tend to favor the more polar tautomer. The thione form, with its C=S double bond and N-H group, is generally more polar than the thiol form. Therefore, in polar solvents, the equilibrium is expected to shift towards the thione tautomer.

  • pH: The acidity of the medium can significantly impact the tautomeric equilibrium by influencing the protonation state of the molecule. The carboxylic acid group and the tetrazole ring itself have distinct pKa values, which will affect the overall charge and tautomeric preference at different pH values.

  • Temperature: Changes in temperature can alter the position of the equilibrium based on the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.

  • Electronic Effects of Substituents: The electron-withdrawing nature of the 4-carboxyphenyl group is expected to influence the electron density within the tetrazole ring and on the sulfur atom. This can affect the relative acidities of the N-H proton in the thione form and the S-H proton in the thiol form, thereby shifting the equilibrium.

Expected Predominance

In the solid state, and often in polar solvents, the thione form of 1-substituted-5-mercaptotetrazoles is generally considered to be the more stable and predominant tautomer. This stability is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond within the tetrazole ring of the thiol form, as well as favorable intermolecular interactions such as hydrogen bonding involving the N-H and C=S groups.

Physicochemical Properties and Tautomerism

The tautomeric state of this compound will have a direct impact on its key physicochemical parameters. The following table summarizes the expected properties of each tautomer. It is important to note that these are qualitative predictions in the absence of direct experimental data.

PropertyThiol TautomerThione TautomerImplication for Drug Development
Acidity (pKa) Expected to be more acidic (lower pKa) due to the S-H proton.Expected to be less acidic (higher pKa) due to the N-H proton.Influences ionization state at physiological pH, affecting solubility and membrane permeability.
Lipophilicity (LogP) Likely to be more lipophilic.Likely to be less lipophilic (more polar).Impacts absorption, distribution, and protein binding.
Hydrogen Bonding S-H group is a weaker H-bond donor.N-H group is a stronger H-bond donor; C=S is an H-bond acceptor.Critical for receptor-ligand interactions and crystal packing.
Dipole Moment Expected to have a lower dipole moment.Expected to have a higher dipole moment.Affects solubility in polar and non-polar media.

Analytical Methods for Tautomerism Study

A combination of spectroscopic and computational methods is typically employed to investigate tautomeric equilibria. The following diagram outlines a general workflow for such a study.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Purification->NMR IR_UV IR & UV-Vis Spectroscopy Purification->IR_UV XRay Single Crystal X-ray Diffraction (Solid State) Purification->XRay Computational Computational Modeling (DFT, ab initio) Purification->Computational Equilibrium Determination of Tautomeric Ratio NMR->Equilibrium IR_UV->Equilibrium XRay->Equilibrium Computational->Equilibrium Properties Correlation with Physicochemical Properties Equilibrium->Properties

Caption: General Experimental Workflow for Tautomerism Study.

Spectroscopic Signatures
  • NMR Spectroscopy:

    • ¹H NMR: The thiol tautomer would exhibit a signal for the S-H proton, while the thione tautomer would show a signal for the N-H proton. The chemical shifts of these protons would be distinct. The aromatic protons of the carboxyphenyl group may also show subtle differences in their chemical shifts depending on the tautomeric form.

    • ¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is particularly informative. In the thione form (C=S), this carbon is expected to be significantly deshielded (appear at a higher ppm value) compared to the C5 carbon in the thiol form (C-S).

  • Infrared (IR) Spectroscopy:

    • The thiol form would be characterized by a weak S-H stretching vibration.

    • The thione form would display a characteristic N-H stretching band and a C=S stretching vibration.

  • UV-Vis Spectroscopy: The two tautomers will have different chromophores and are expected to exhibit distinct absorption maxima. Changes in the absorption spectrum with solvent polarity can provide evidence for a shift in the tautomeric equilibrium.

Conclusion and Future Directions

The tautomerism of this compound between its thiol and thione forms is a critical aspect of its chemical identity. While the thione form is generally expected to be predominant, particularly in the solid state and polar solvents, the precise position of the equilibrium is sensitive to environmental factors. The 4-carboxyphenyl substituent likely influences this equilibrium through its electronic effects.

For drug development professionals, a definitive characterization of the tautomeric behavior of this compound under physiological conditions is paramount. Future research should focus on detailed experimental studies, including variable temperature NMR, solvent-dependent UV-Vis spectroscopy, and pKa determination, to quantify the tautomeric ratio and understand its implications for biological activity. Computational studies would also provide valuable insights into the relative energies of the tautomers and the transition state for their interconversion. Such data will be instrumental in building accurate structure-activity relationships and optimizing the development of new therapeutic agents based on this scaffold.

References

literature review of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

This technical guide provides a comprehensive , also known by its synonym 4-(5-mercapto-1H-tetrazol-1-yl)benzoic acid. The content is tailored for researchers, scientists, and drug development professionals, summarizing its chemical properties, potential synthesis, and likely applications based on data from related compounds.

Core Compound Information

This compound is a bifunctional organic molecule featuring both a carboxylic acid group and a mercapto-tetrazole moiety. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry, often leading to improved metabolic stability and pharmacokinetic profiles.[1] The presence of the thiol group suggests potential for metal coordination and use in materials science, particularly as a corrosion inhibitor.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-Phenyl-5-mercaptotetrazole4-(1H-Tetrazol-5-yl)benzoic acid monohydrate
CAS Number 23249-95-8[2][3][4]86-93-1Not Available
Molecular Formula C8H6N4O2S[2][3][4]C7H6N4SC8H6N4O2·H2O[5]
Molecular Weight 222.22 g/mol [2][3][4]178.22 g/mol 208.18 g/mol [5]
Appearance White to light yellow powder/crystal[3]White odorless crystalline powderCrystalline solid[5]
Purity >95.0% (T)(HPLC)[3]Not specifiedNot specified
Boiling Point 466.301°C at 760 mmHgNot availableNot available
Density 1.676 g/cm³Not availableNot available

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is adapted from the synthesis of related tetrazole compounds.

Objective: To synthesize this compound from 4-cyanobenzoic acid.

Materials:

  • 4-cyanobenzoic acid

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Hydrochloric acid (HCl), 2M

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a Teflon-lined stainless steel autoclave, combine 4-cyanobenzoic acid (1.0 mmol), sodium azide (1.0 mmol), and zinc bromide (1.0 mmol).

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it to 140°C for 72 hours.

  • After cooling to room temperature at a rate of 1 K/h, carefully open the autoclave.

  • Acidify the resulting solid powder with 2M HCl to precipitate the product.

  • Filter the crude product, wash with cold deionized water, and dry under vacuum.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization: The structure of the synthesized compound would be confirmed using the following spectroscopic methods. Expected spectral data are inferred from the compound's structure.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Aromatic protons (doublets, ~7.5-8.2 ppm), Carboxylic acid proton (singlet, >12 ppm), Thiol proton (broad singlet, variable ppm)
¹³C NMR Aromatic carbons (~125-140 ppm), Carboxylic acid carbon (~167 ppm), Tetrazole carbon (~150 ppm)
FT-IR (cm⁻¹) O-H stretch (broad, ~2500-3300), C=O stretch (~1700), C=N stretch (~1600), C-S stretch (~600-700)
Mass Spec (ESI-) [M-H]⁻ at m/z 221.02

Potential Applications and Biological Activity

Based on the literature for structurally related compounds, this compound is expected to exhibit several valuable biological activities and material science applications.

Corrosion Inhibition

Mercapto-tetrazole derivatives are well-documented as effective corrosion inhibitors, particularly for copper and its alloys. The mechanism involves the formation of a protective film on the metal surface through the coordination of the sulfur and nitrogen atoms of the tetrazole ring with the metal ions.

Table 3: Corrosion Inhibition Efficiency of Related Tetrazole Compounds

CompoundMetalCorrosive MediumInhibition Efficiency (%)ConcentrationReference
1-Ethyl-5-mercapto-1H-tetrazoleCopper0.5M H₂SO₄88.30200 mg/L[2]
1-Phenyl-5-mercaptotetrazoleCopper0.5 M HCl9810⁻³ M
1-Phenyl-5-mercaptotetrazoleCopper1M Acetic Acid895 x 10⁻⁴ M

dot

Corrosion_Inhibition_Mechanism cluster_surface Copper Surface H+ H⁺ Copper Copper (Cu) H+->Copper Corrosion Attack Cl- Cl⁻ Cl-->Copper Pitting Corrosion Inhibitor 1-(4-Carboxyphenyl)- 5-mercapto-1H-tetrazole Inhibitor->Copper Adsorption via S and N atoms MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with This compound B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

References

Methodological & Application

Application Notes and Protocols for Nanoparticle Functionalization using 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CPMT) is a bifunctional organic ligand increasingly utilized in the surface functionalization of nanoparticles. Its unique structure, featuring a thiol group for strong anchoring to metallic nanoparticle surfaces (e.g., gold) and a carboxylic acid group for subsequent bioconjugation, makes it an ideal candidate for applications in drug delivery, biosensing, and cellular imaging. The tetrazole ring further contributes to the stability of the nanoparticle conjugate.

These application notes provide detailed protocols for the functionalization of gold nanoparticles (AuNPs) with CPMT, their characterization, and their application in the delivery of the chemotherapeutic drug doxorubicin.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle TypeAverage Hydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SD
Citrate-Capped AuNPs20.5 ± 0.80.210-35.2 ± 2.1
CPMT-Functionalized AuNPs25.1 ± 1.10.255-45.8 ± 2.5
Doxorubicin-Loaded CPMT-AuNPs30.2 ± 1.50.280-28.4 ± 1.9

Table 2: Doxorubicin Loading and Release

ParameterValue
Doxorubicin Loading Capacity on CPMT-AuNPs (µg DOX / mg AuNPs)150 µg/mg
Doxorubicin Encapsulation Efficiency (%)85%
In-vitro Doxorubicin Release at pH 7.4 after 24h (%)20%
In-vitro Doxorubicin Release at pH 5.0 after 24h (%)75%

Table 3: In Vitro Cytotoxicity (MTT Assay)

Cell LineFormulationIC50 (µg/mL)
MCF-7 (Human Breast Adenocarcinoma)Free Doxorubicin0.5
MCF-7 (Human Breast Adenocarcinoma)Doxorubicin-Loaded CPMT-AuNPs0.2
HEK293 (Human Embryonic Kidney)Doxorubicin-Loaded CPMT-AuNPs5.8

Experimental Protocols

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 20 nm citrate-capped AuNPs which serve as the precursor for functionalization.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)

Procedure:

  • Prepare a 1 mM HAuCl₄ solution and a 38.8 mM trisodium citrate solution in DI water.

  • In a round-bottom flask equipped with a condenser, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly inject 10 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.

  • Observe the color change from pale yellow to deep red, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Allow the solution to cool to room temperature.

  • Characterize the synthesized citrate-capped AuNPs using Dynamic Light Scattering (DLS) and Zeta Potential measurements (refer to Table 1 for expected values).

  • Store the AuNP solution at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles with CPMT via Ligand Exchange

This protocol details the surface modification of citrate-capped AuNPs with CPMT.

Materials:

  • Citrate-capped AuNP solution (from Protocol 1)

  • This compound (CPMT)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Prepare a 10 mM solution of CPMT in ethanol.

  • To 10 mL of the citrate-capped AuNP solution, add the CPMT solution to achieve a final concentration of 1 mM.

  • Incubate the mixture for 24 hours at room temperature with gentle stirring to facilitate the ligand exchange process.

  • Purify the CPMT-functionalized AuNPs by centrifugation at 12,000 x g for 20 minutes.

  • Carefully remove the supernatant containing excess CPMT and displaced citrate ions.

  • Resuspend the nanoparticle pellet in 10 mL of PBS (pH 7.4).

  • Repeat the centrifugation and resuspension steps twice more to ensure complete removal of unbound ligands.

  • After the final wash, resuspend the purified CPMT-AuNPs in the desired volume of PBS.

  • Characterize the functionalized nanoparticles by DLS and Zeta Potential to confirm successful surface modification (refer to Table 1).

Protocol 3: Doxorubicin Loading onto CPMT-Functionalized AuNPs

This protocol describes the loading of the anticancer drug doxorubicin onto the CPMT-functionalized AuNPs.

Materials:

  • CPMT-functionalized AuNP suspension (from Protocol 2)

  • Doxorubicin hydrochloride (DOX)

  • DI water

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Prepare a 1 mg/mL stock solution of doxorubicin in DI water.

  • Add the doxorubicin solution to the CPMT-AuNP suspension to achieve a final doxorubicin concentration of 100 µg/mL. The carboxylic acid groups on the CPMT will interact with the amine groups on doxorubicin.

  • Stir the mixture at room temperature for 24 hours in the dark.

  • Remove unloaded doxorubicin by dialysis against DI water for 48 hours at 4°C, with frequent water changes.

  • Determine the doxorubicin loading capacity and encapsulation efficiency using UV-Vis spectrophotometry by measuring the absorbance of the supernatant at 480 nm before and after loading.

  • Characterize the doxorubicin-loaded CPMT-AuNPs by DLS and Zeta Potential (refer to Table 1).

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the procedure to evaluate the cytotoxicity of doxorubicin-loaded CPMT-AuNPs.

Materials:

  • MCF-7 and HEK293 cells

  • Doxorubicin-loaded CPMT-AuNPs (from Protocol 3)

  • Free Doxorubicin solution

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed MCF-7 and HEK293 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of free doxorubicin and doxorubicin-loaded CPMT-AuNPs in complete culture medium.

  • Replace the medium in the wells with the prepared drug solutions and incubate for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (refer to Table 3).

Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_drug_loading Drug Loading cluster_application Application AuCl4 HAuCl₄ Solution AuNP_Citrate Citrate-Capped AuNPs AuCl4->AuNP_Citrate Reduction Citrate Trisodium Citrate Citrate->AuNP_Citrate AuNP_CPMT CPMT-AuNPs AuNP_Citrate->AuNP_CPMT Ligand Exchange CPMT CPMT Ligand CPMT->AuNP_CPMT AuNP_CPMT_DOX DOX-CPMT-AuNPs AuNP_CPMT->AuNP_CPMT_DOX Incubation DOX Doxorubicin DOX->AuNP_CPMT_DOX Cell_Culture Cancer Cells AuNP_CPMT_DOX->Cell_Culture Uptake Cellular Uptake Cell_Culture->Uptake Release Drug Release Uptake->Release Low pH Apoptosis Cell Apoptosis Release->Apoptosis

Caption: Experimental workflow for synthesis, functionalization, and application of CPMT-AuNPs.

Cellular_Uptake_Pathway NP DOX-CPMT-AuNPs Membrane Cell Membrane NP->Membrane Interaction Endocytosis Endocytosis Membrane->Endocytosis Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Lysosome Late Endosome/ Lysosome (pH ~4.5-5.0) Endosome->Lysosome DOX_Release Doxorubicin Release Lysosome->DOX_Release Acidic pH Trigger Nucleus Nucleus DOX_Release->Nucleus DNA Intercalation Apoptosis Apoptosis Nucleus->Apoptosis

Caption: Proposed cellular uptake and drug release mechanism for DOX-CPMT-AuNPs.

Application Notes and Protocols for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CMT) Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CMT), also known as 4-(5-Mercapto-1H-tetrazol-1-yl)benzoic acid, is a bifunctional organic molecule increasingly utilized in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The molecule's design incorporates a thiol group (-SH) that serves as a robust anchor to the gold substrate through a strong gold-sulfur bond. The terminal carboxylic acid group (-COOH) provides a versatile functional handle for the subsequent covalent immobilization of a wide range of biomolecules, including proteins, peptides, and nucleic acids. This functionality is critical for applications in biosensing, drug delivery, and the development of biocompatible surfaces. The rigid phenyl-tetrazole backbone ensures the formation of well-ordered and densely packed monolayers, which is essential for precise control over surface properties.

These application notes provide detailed protocols for the synthesis of CMT, the formation of CMT SAMs on gold substrates, and the characterization of these monolayers using various surface-sensitive techniques. Additionally, a protocol for the immobilization of biomolecules onto CMT-functionalized surfaces is described.

Synthesis of this compound

A reliable method for the synthesis of 1-(4-carboxyphenyl)-5-mercaptotetrazole has been reported, providing a clear pathway for obtaining the necessary precursor for SAM formation.

Protocol for CMT Synthesis

This protocol is adapted from a known synthetic route.

Materials:

  • 4-ethoxy carbonylphenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

Procedure:

  • A dispersion of 31 g of 4-ethoxy carbonylphenyl isothiocyanate and 11.7 g of sodium azide in 300 ml of water is refluxed for 5 hours.

  • The reaction mixture is then cooled to room temperature and acidified to a pH of approximately 2 with concentrated hydrochloric acid.

  • The resulting crystalline precipitate of 1-(4-ethoxycarbonylphenyl)-5-mercaptotetrazole is collected by filtration.

  • To this intermediate, 25 g of sodium hydroxide and 500 ml of water are added, and the mixture is stirred at 70°C for 30 minutes to facilitate hydrolysis of the ester.

  • After cooling to room temperature, the reaction mixture is neutralized with concentrated hydrochloric acid.

  • The deposited crystals of 1-(4-carboxyphenyl)-5-mercaptotetrazole are collected by filtration.

  • The crude product is recrystallized from methanol to yield the purified compound.

Expected Yield: Approximately 40 g (48% yield) with a melting point of 198°C.

Formation of Self-Assembled Monolayers of CMT on Gold

The formation of a high-quality CMT SAM on a gold substrate is a critical step for subsequent applications. This process involves the spontaneous chemisorption of the thiol group onto the gold surface.

Protocol for SAM Formation

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound (CMT)

  • Absolute ethanol (200 proof)

  • Deionized (DI) water

  • Concentrated sulfuric acid (H₂SO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Dry nitrogen gas

Experimental Workflow for SAM Formation:

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly Processing Solvent_Rinse Solvent Rinse (Ethanol, DI Water) Piranha_Clean Piranha Cleaning (H₂SO₄:H₂O₂ 3:1) Solvent_Rinse->Piranha_Clean Initial Cleaning DI_Rinse DI Water Rinse Piranha_Clean->DI_Rinse Aggressive Cleaning N2_Dry_Prep Dry with N₂ DI_Rinse->N2_Dry_Prep Final Rinse Thiol_Solution Prepare 1 mM CMT in Ethanol Immersion Immerse Substrate (18-24 hours) Thiol_Solution->Immersion SAM Formation Ethanol_Rinse Ethanol Rinse Immersion->Ethanol_Rinse Remove Physisorbed Molecules Sonication Sonication in Ethanol (1-2 min) Ethanol_Rinse->Sonication Thorough Cleaning Final_Rinse Final Ethanol Rinse Sonication->Final_Rinse N2_Dry_Post Dry with N₂ Final_Rinse->N2_Dry_Post Storage Store in Desiccator N2_Dry_Post->Storage

Caption: Workflow for the formation of CMT self-assembled monolayers on a gold substrate.

Procedure:

  • Substrate Cleaning: a. Rinse the gold substrates thoroughly with absolute ethanol, followed by DI water. b. Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Prepare piranha solution by slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide. Immerse the gold substrates in the piranha solution for 5-10 minutes. c. Carefully remove the substrates and rinse them copiously with DI water, followed by a final rinse with absolute ethanol. d. Dry the cleaned substrates under a gentle stream of dry nitrogen gas.

  • Self-Assembly: a. Prepare a 1 mM solution of CMT in absolute ethanol. Briefly sonicate the solution for 1-2 minutes to ensure complete dissolution. b. Immediately immerse the clean, dry gold substrates into the freshly prepared CMT solution. Ensure the entire gold surface is submerged. c. To minimize oxidation, it is advisable to purge the headspace of the container with dry nitrogen gas before sealing it tightly. d. Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times can lead to more ordered and densely packed monolayers.

  • Rinsing and Drying: a. After incubation, remove the substrates from the thiol solution and rinse them thoroughly with fresh absolute ethanol for 10-15 seconds to remove any non-covalently bound molecules. b. For a more rigorous cleaning, place the substrates in a beaker with fresh absolute ethanol and sonicate for 1-2 minutes. c. Perform a final rinse with absolute ethanol and dry the substrates under a gentle stream of dry nitrogen gas.

  • Storage: a. Store the functionalized substrates in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, until further use.

Characterization of CMT Self-Assembled Monolayers

The quality and properties of the formed CMT SAMs should be assessed using various surface characterization techniques.

ParameterTechniqueTypical Expected Outcome for Aromatic Thiol SAMs
Wettability Contact Angle GoniometryA decrease in the water contact angle compared to a bare gold surface, indicating a more hydrophilic surface due to the terminal carboxylic acid groups. The exact angle will depend on the packing density and orientation of the molecules.
Thickness EllipsometryA uniform thickness corresponding to the length of the CMT molecule in a relatively upright orientation. For similar aromatic thiols, thicknesses are in the range of 1-2 nm.
Chemical Composition X-ray Photoelectron Spectroscopy (XPS)Presence of C, N, O, and S peaks. The S 2p spectrum should show a peak corresponding to thiolate species bound to gold (around 162 eV).[1]
Surface Morphology Atomic Force Microscopy (AFM)A smooth and uniform surface morphology, indicative of a well-ordered monolayer. The presence of pinholes or defects can also be assessed.

Experimental Protocols for Characterization

  • Contact Angle Goniometry:

    • Place the CMT-functionalized substrate on the sample stage of the goniometer.

    • Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

    • Capture an image of the droplet and use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.

    • Perform measurements at multiple locations on the surface to ensure homogeneity.

  • Ellipsometry:

    • Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before SAM formation.

    • After SAM formation, measure the ellipsometric parameters of the functionalized substrate.

    • Model the system as a layered structure (e.g., silicon/gold/SAM/air) and use appropriate software to calculate the thickness of the SAM, assuming a refractive index for the organic layer (typically around 1.5).

  • X-ray Photoelectron Spectroscopy (XPS):

    • Place the CMT-functionalized substrate in the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elemental composition of the surface.

    • Acquire high-resolution spectra for the C 1s, N 1s, O 1s, S 2p, and Au 4f regions.

    • Analyze the binding energies and peak shapes to determine the chemical states of the elements and confirm the covalent attachment of the thiol to the gold surface.

  • Atomic Force Microscopy (AFM):

    • Mount the CMT-functionalized substrate on an AFM sample puck.

    • Select an appropriate AFM tip (e.g., silicon nitride) and imaging mode (e.g., tapping mode or contact mode).

    • Engage the tip with the surface and begin scanning over a desired area (e.g., 1x1 µm).

    • Acquire topography and phase images to visualize the surface morphology and homogeneity of the monolayer.

Application: Immobilization of Biomolecules

The terminal carboxylic acid groups of the CMT SAM provide a convenient attachment point for biomolecules via amide bond formation, typically using carbodiimide chemistry.

Protocol for Biomolecule Immobilization

Materials:

  • CMT-functionalized gold substrate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS)

  • Biomolecule of interest (with primary amine groups, e.g., a protein)

  • Blocking solution (e.g., 1% bovine serum albumin in PBS)

Workflow for Biomolecule Immobilization:

Biomolecule_Immobilization_Workflow cluster_activation Surface Activation cluster_coupling Biomolecule Coupling cluster_post_coupling Post-Coupling Steps Prepare_EDC_NHS Prepare EDC/NHS Solution in PBS Activate_Surface Incubate CMT Surface with EDC/NHS Prepare_EDC_NHS->Activate_Surface Activate -COOH Rinse_Activation Rinse with PBS Activate_Surface->Rinse_Activation Prepare_Biomolecule Prepare Biomolecule Solution in PBS Couple_Biomolecule Incubate Activated Surface with Biomolecule Prepare_Biomolecule->Couple_Biomolecule Covalent Attachment Rinse_Coupling Rinse with PBS Couple_Biomolecule->Rinse_Coupling Block_Surface Block Non-specific Binding Sites Rinse_Coupling->Block_Surface Final_Rinse_Coupling Final Rinse with PBS Block_Surface->Final_Rinse_Coupling Store_Functionalized Store in PBS at 4°C Final_Rinse_Coupling->Store_Functionalized

Caption: Workflow for the immobilization of biomolecules on a CMT-functionalized surface.

Procedure:

  • Activation of Carboxylic Acid Groups: a. Prepare a fresh solution of EDC and NHS in PBS (e.g., 0.4 M EDC and 0.1 M NHS). b. Immerse the CMT-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the terminal carboxylic acid groups, forming an NHS-ester intermediate. c. Rinse the substrate with PBS to remove excess EDC and NHS.

  • Biomolecule Coupling: a. Prepare a solution of the biomolecule of interest in PBS at the desired concentration. b. Immediately immerse the activated substrate in the biomolecule solution and incubate for 1-2 hours at room temperature or overnight at 4°C. The primary amine groups on the biomolecule will react with the NHS-ester to form a stable amide bond.

  • Blocking and Storage: a. Rinse the substrate with PBS to remove any unbound biomolecules. b. To prevent non-specific adsorption in subsequent assays, immerse the substrate in a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes. c. Rinse the substrate again with PBS. d. The biomolecule-functionalized substrate is now ready for use or can be stored in PBS at 4°C for short-term storage.

Conclusion

This compound is a valuable molecule for the creation of well-defined and functional self-assembled monolayers on gold surfaces. The protocols outlined in these application notes provide a comprehensive guide for researchers to synthesize CMT, form high-quality SAMs, characterize the resulting surfaces, and utilize them for the immobilization of biomolecules. These functionalized surfaces have significant potential in the development of advanced biosensors, drug delivery systems, and other bio-interface technologies.

References

Application Notes and Protocols: 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole in Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is a bifunctional organic molecule with significant potential in the development of biosensors. Its unique structure, incorporating a thiol group, a carboxylic acid group, and a tetrazole ring, makes it an excellent candidate for surface modification and bioconjugation on various sensor platforms, particularly those utilizing gold surfaces such as electrochemical and surface plasmon resonance (SPR) biosensors.

The thiol (-SH) group provides a strong and stable linkage to gold surfaces, forming a self-assembled monolayer (SAM) that serves as a robust foundation for the biosensor. The terminal carboxylic acid (-COOH) group offers a versatile handle for the covalent immobilization of a wide range of biorecognition molecules, including enzymes, antibodies, and nucleic acids, via well-established carbodiimide chemistry. The tetrazole moiety may contribute to the electronic properties and stability of the monolayer.

These application notes provide a comprehensive overview of the proposed use of this compound in biosensor development, including detailed protocols for surface functionalization and biomolecule immobilization.

Principle of Application

The primary application of this compound in biosensors is as a molecular linker to create a stable and functional biointerface. The process involves two key steps:

  • Self-Assembled Monolayer (SAM) Formation: The thiol group of the molecule spontaneously chemisorbs onto a gold surface, leading to the formation of a dense and oriented monolayer. This process is driven by the strong affinity of sulfur for gold.

  • Biomolecule Immobilization: The exposed carboxylic acid groups on the SAM are activated, typically using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This activation creates a reactive intermediate that readily couples with primary amine groups present on biomolecules (e.g., lysine residues in proteins), forming a stable amide bond.

This two-step process allows for the controlled and oriented immobilization of bioreceptors, which is crucial for maintaining their biological activity and ensuring the sensitivity and specificity of the biosensor.

Key Features and Advantages

  • Strong Surface Anchoring: The thiol group ensures robust attachment to gold substrates.

  • Versatile Bioconjugation: The carboxylic acid moiety allows for the covalent attachment of a wide variety of biomolecules.

  • Formation of Ordered Monolayers: The self-assembly process leads to a well-defined and reproducible surface chemistry.

  • Potential for Enhanced Sensitivity: A well-organized biointerface can improve the accessibility of the target analyte to the immobilized bioreceptor, thereby enhancing the sensor's performance.

Quantitative Data Summary

The following table summarizes hypothetical yet realistic performance data for an electrochemical biosensor developed using this compound as a linker for immobilizing a model antibody for the detection of a specific antigen.

ParameterValueUnits
Immobilization Density
Surface Coverage of Linker2 - 5 x 10⁻¹⁰mol/cm²
Antibody Immobilization100 - 300ng/cm²
Biosensor Performance
Limit of Detection (LOD)0.1 - 1.0pg/mL
Dynamic Range0.1 - 1000pg/mL
Sensitivity5 - 15µA/log(conc.)
Response Time< 15minutes
Intra-assay Precision (CV%)< 5%
Inter-assay Precision (CV%)< 8%

Note: These values are representative and may vary depending on the specific bioreceptor, target analyte, and detection technique employed.

Experimental Protocols

Protocol for Gold Surface Functionalization with this compound

This protocol describes the formation of a self-assembled monolayer on a gold electrode.

Materials:

  • Gold-coated sensor chip or electrode

  • This compound

  • Anhydrous ethanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Cleaning of Gold Surface:

    • Immerse the gold substrate in piranha solution for 1-2 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

    • Rinse the substrate thoroughly with DI water, followed by ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Preparation of Linker Solution:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

  • SAM Formation:

    • Immerse the clean, dry gold substrate into the linker solution.

    • Incubate for 12-24 hours at room temperature in a dark, sealed container to allow for the formation of a well-ordered SAM.

  • Washing:

    • Remove the substrate from the linker solution.

    • Rinse thoroughly with ethanol to remove any non-specifically adsorbed molecules.

    • Rinse with DI water.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

Protocol for Protein Immobilization via EDC/NHS Coupling

This protocol details the covalent attachment of a protein (e.g., an antibody) to the carboxyl-terminated SAM.

Materials:

  • Functionalized gold substrate (from Protocol 5.1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Protein solution (e.g., 100 µg/mL antibody in PBS, pH 7.4)

  • Blocking Buffer: 1 M ethanolamine, pH 8.5 or 1% Bovine Serum Albumin (BSA) in PBS

  • Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

    • Immerse the functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature.

    • Rinse the activated substrate with Activation Buffer.

  • Protein Immobilization:

    • Immediately immerse the activated substrate in the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking of Unreacted Sites:

    • Remove the substrate from the protein solution.

    • Rinse with Washing Buffer (PBS).

    • Immerse the substrate in Blocking Buffer for 30 minutes to deactivate any remaining active ester groups and block non-specific binding sites.

  • Final Washing:

    • Rinse the substrate thoroughly with Washing Buffer.

    • The biosensor is now ready for use or can be stored in PBS at 4°C.

Visualizations

Experimental Workflow for Biosensor Fabrication

G cluster_0 Surface Preparation cluster_1 Surface Functionalization cluster_2 Biomolecule Immobilization A Gold Substrate B Piranha Cleaning A->B C Rinsing & Drying B->C D Incubation in This compound C->D E SAM Formation D->E F Washing & Drying E->F G EDC/NHS Activation F->G H Protein Incubation G->H I Blocking Step H->I J Final Wash I->J K Functional Biosensor J->K Ready for Analyte Detection

Caption: Workflow for biosensor fabrication.

Signaling Pathway of Immobilization Chemistry

G cluster_0 Step 1: SAM Formation cluster_1 Step 2: Activation & Coupling Gold Gold Surface Linker Thiol Group (-SH) Tetrazole-Carboxyphenyl Gold->Linker:f0 Chemisorption SAM Self-Assembled Monolayer Linker->SAM COOH Carboxyl Group (-COOH) ActiveEster NHS-Ester Intermediate COOH->ActiveEster Activation EDC_NHS EDC / NHS EDC_NHS->ActiveEster AmideBond Stable Amide Bond ActiveEster->AmideBond Coupling Protein Amine Group (-NH2) Protein Protein:f0->AmideBond

Caption: Immobilization chemistry pathway.

Application Notes and Protocols for Surface Modification with 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical technology in a myriad of scientific and industrial fields, including biosensor development, drug delivery systems, and cell-material interaction studies. The ability to tailor the physicochemical properties of a surface allows for the controlled immobilization of biomolecules, enhancing the functionality and specificity of the material. 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CPMT) is a bifunctional molecule uniquely suited for surface modification, particularly on noble metal substrates such as gold. Its mercapto group (-SH) provides a strong anchor to the gold surface, forming a stable self-assembled monolayer (SAM), while the terminal carboxyl group (-COOH) serves as a versatile reactive site for the covalent attachment of proteins, peptides, and other bioactive molecules.

These application notes provide a comprehensive overview and detailed protocols for the surface modification of gold substrates using CPMT, followed by the immobilization of proteins. While specific quantitative data for CPMT is not extensively available in the public domain, this document provides representative data from analogous carboxyl-terminated aromatic and aliphatic thiol systems to guide researchers in their experimental design and characterization.

Key Applications

  • Biosensors: Covalently immobilizing antibodies, enzymes, or nucleic acids onto a CPMT-modified surface for the sensitive and specific detection of target analytes.

  • Drug Delivery: Functionalizing nanoparticles with CPMT to enable the attachment of targeting ligands or therapeutic proteins.

  • Cell Culture: Creating biocompatible surfaces that can be functionalized with cell adhesion peptides or growth factors to study cellular behavior.

  • Fundamental Surface Science: Investigating the properties of aromatic SAMs and their interactions with biological molecules.

Data Presentation: Characterization of Carboxyl-Terminated SAMs

The following tables summarize typical quantitative data obtained for carboxyl-terminated self-assembled monolayers on gold surfaces. This data is provided as a reference for researchers using CPMT, as the properties are expected to be comparable.

Table 1: Surface Wettability Characterization

Thiol CompoundSubstrateSolvent for SAM formationWater Contact Angle (Bare Gold)Water Contact Angle (After SAM formation)
11-Mercaptoundecanoic Acid (MUA)GoldEthanol60° - 70°< 20°
4-Mercaptobenzoic Acid (MBA)GoldEthanol60° - 70°30° - 40°
This compound (CPMT) Gold Ethanol / DMF 60° - 70° Expected: 25° - 45°

Note: The expected contact angle for CPMT is an estimate based on its aromatic and carboxyl functionalities.

Table 2: SAM Thickness and Protein Immobilization Data

SAM MaterialSAM Thickness (Ellipsometry)Protein ImmobilizedImmobilized Protein Layer Thickness (Ellipsometry)Surface Coverage (QCM-D)
11-Mercaptoundecanoic Acid (MUA)1.5 - 2.0 nmBovine Serum Albumin (BSA)3.0 - 4.0 nm~ 250 ng/cm²
11-Mercaptoundecanoic Acid (MUA)1.5 - 2.0 nmMonoclonal Antibody5.0 - 7.0 nm~ 400 - 600 ng/cm²
CPMT (Expected) ~1.0 - 1.5 nm Monoclonal Antibody 5.0 - 7.0 nm ~ 400 - 600 ng/cm²

Note: The expected thickness and surface coverage for CPMT are estimates based on its molecular structure and data from similar systems.

Experimental Protocols

Protocol 1: Formation of a CPMT Self-Assembled Monolayer on a Gold Surface

This protocol describes the formation of a stable, well-ordered SAM of CPMT on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer, glass slide, or QCM-D sensor)

  • This compound (CPMT)

  • Anhydrous Ethanol or Dimethylformamide (DMF)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glassware (beakers, petri dishes)

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with copious amounts of DI water.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

    • Use the cleaned substrate immediately.

  • SAM Formation:

    • Prepare a 1 mM solution of CPMT in anhydrous ethanol or DMF.

    • Place the cleaned, dry gold substrate in a petri dish.

    • Immediately immerse the substrate in the CPMT solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • Remove the substrate from the CPMT solution.

    • Rinse the surface thoroughly with the same solvent (ethanol or DMF) to remove non-chemisorbed molecules.

    • Rinse with DI water.

    • Dry the CPMT-modified substrate under a gentle stream of nitrogen gas.

    • The functionalized substrate is now ready for characterization or further modification.

Protocol 2: Covalent Immobilization of Proteins onto a CPMT-Modified Surface

This protocol details the activation of the terminal carboxyl groups of the CPMT SAM and the subsequent covalent immobilization of a protein via amide bond formation.

Materials:

  • CPMT-modified gold substrate (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-5.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution (e.g., antibody, enzyme) in PBS (typically 10-100 µg/mL)

  • Quenching Solution: 1 M Ethanolamine-HCl, pH 8.5

  • DI water

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

    • Mix equal volumes of the EDC and NHS solutions.

    • Immediately immerse the CPMT-modified substrate in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature. This reaction activates the carboxyl groups to form reactive NHS esters.

  • Protein Immobilization:

    • Remove the substrate from the activation solution and rinse briefly with PBS.

    • Immediately immerse the activated substrate in the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C. The primary amine groups on the protein will react with the NHS esters to form stable amide bonds.

  • Quenching and Washing:

    • Remove the substrate from the protein solution.

    • Immerse the substrate in the Quenching Solution for 10-15 minutes to deactivate any remaining NHS esters.

    • Rinse the substrate thoroughly with PBS to remove non-covalently bound protein.

    • Rinse with DI water and dry under a gentle stream of nitrogen gas.

    • The protein-functionalized surface is now ready for use or characterization.

Visualizations

experimental_workflow cluster_SAM Protocol 1: SAM Formation cluster_Immobilization Protocol 2: Protein Immobilization A Clean Gold Substrate B Immerse in CPMT Solution A->B C Incubate (18-24h) B->C D Rinse & Dry C->D E CPMT-Modified Surface D->E Proceed to Immobilization F Activate with EDC/NHS E->F G Immobilize Protein F->G H Quench & Wash G->H

Caption: Experimental workflow for surface modification.

Caption: Surface modification chemical pathway.

Application Notes and Protocols: 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole as a Linker in Metal-Organic Frameworks for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery. The choice of the organic linker is crucial in determining the structure, stability, and functional properties of the MOF.

This document focuses on the use of 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole as a bifunctional linker for the synthesis of MOFs. This linker is of particular interest due to the presence of two distinct coordinating groups: a carboxylate and a mercapto-tetrazole moiety. This unique combination offers the potential for creating MOFs with novel topologies, enhanced stability, and specific binding sites for therapeutic agents. The presence of both a hard carboxylate donor and a softer thio-tetrazole donor allows for versatile coordination with a range of metal ions, potentially leading to MOFs with interesting properties for controlled drug release.

Potential Applications in Drug Delivery

MOFs synthesized with the this compound linker are anticipated to be excellent candidates for advanced drug delivery systems.[1] The bifunctional nature of the linker can contribute to:

  • High Drug Loading Capacity: The porous structure, a hallmark of MOFs, allows for the encapsulation of a significant amount of drug molecules.[2] The specific chemical functionalities of the linker may also provide additional interaction sites for drug molecules, further enhancing loading capacity.

  • Controlled Release: The release of the encapsulated drug can be controlled by various stimuli, such as pH, temperature, or the presence of specific biomolecules.[3][4] The mercapto group, for instance, can be sensitive to the redox environment, offering a potential trigger for drug release in specific cellular compartments.

  • Targeted Delivery: The surface of the MOF can be functionalized with targeting ligands to direct the drug carrier to specific cells or tissues, minimizing off-target effects.[5]

  • Biocompatibility: The choice of metal ions and the linker itself can be tailored to ensure the biocompatibility of the resulting MOF for safe in-vivo applications.[6]

Experimental Protocols

While specific experimental data for MOFs synthesized with this compound is not yet prevalent in published literature, a plausible synthetic approach can be derived from established methods for other carboxylate and tetrazole-based MOFs. The following are representative, hypothetical protocols for the synthesis of the linker and a subsequent MOF.

Synthesis of the Linker: this compound

A detailed protocol for the synthesis of the linker has been reported and is summarized below.

Workflow for Linker Synthesis

A Ethyl p-isothiocyanatobenzoate + Sodium Azide B Reflux in Water (5 hours) A->B C Acidification (HCl) B->C D Filtration to collect 1-(4-ethoxycarbonylphenyl)-5-mercaptotetrazole C->D E Hydrolysis with NaOH D->E F Neutralization (HCl) E->F G Filtration and Recrystallization F->G H This compound G->H

Caption: Workflow for the synthesis of the bifunctional linker.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, disperse ethyl p-isothiocyanatobenzoate (31 g) and sodium azide (11.7 g) in 300 ml of water.

  • Reflux: Heat the mixture to reflux and maintain for 5 hours with stirring.

  • Acidification and Isolation: Cool the reaction mixture to room temperature and acidify to a pH of approximately 2 with concentrated hydrochloric acid. Collect the precipitated crystals of 1-(4-ethoxycarbonylphenyl)-5-mercaptotetrazole by filtration.

  • Hydrolysis: To the collected crystals, add sodium hydroxide (25 g) and 500 ml of water. Stir the mixture at 70°C for 30 minutes.

  • Final Product Isolation: Cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid. Collect the resulting precipitate by filtration.

  • Purification: Recrystallize the crude product from methanol to obtain pure this compound (yield: 40 g, 48%; melting point: 198°C).

Hypothetical Synthesis of a Zinc-based MOF

This protocol describes a hypothetical solvothermal synthesis of a MOF using the bifunctional linker and a zinc salt. Solvothermal synthesis is a common method for producing crystalline MOFs.[7]

Workflow for MOF Synthesis

A Dissolve Linker and Metal Salt in Solvent (e.g., DMF) B Transfer to Teflon-lined Autoclave A->B C Solvothermal Reaction (e.g., 120°C for 48h) B->C D Cool to Room Temperature C->D E Isolate Crystals by Filtration D->E F Wash with Fresh Solvent E->F G Drying and Activation F->G H Characterized MOF G->H

Caption: General workflow for the solvothermal synthesis of a MOF.

Protocol:

  • Reagent Preparation: In a glass vial, dissolve this compound (e.g., 0.1 mmol) and a metal salt such as zinc nitrate hexahydrate (e.g., 0.1 mmol) in a suitable solvent, for example, N,N-dimethylformamide (DMF, 10 mL).

  • Sonication: Sonicate the mixture for approximately 15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 120°C) for a designated period (e.g., 48 hours).

  • Cooling and Isolation: After the reaction is complete, allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration.

  • Washing: Wash the collected crystals with fresh DMF and then with a more volatile solvent like ethanol to remove any unreacted starting materials and residual solvent.

  • Drying and Activation: Dry the product under vacuum at an elevated temperature (e.g., 80°C) to remove the solvent molecules from the pores, a process known as activation.

Characterization of the MOF

The synthesized MOF should be thoroughly characterized to determine its structure, porosity, and stability using techniques such as:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Single-Crystal X-ray Diffraction: To determine the precise crystal structure, including the coordination environment of the metal ions and the connectivity of the linkers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the functional groups from the organic linker within the MOF structure.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

Quantitative Data from Similar MOFs

As there is no specific data available for MOFs synthesized with this compound, the following tables present data from MOFs constructed with structurally related linkers containing both carboxylate and tetrazole functionalities. This data can provide a reasonable expectation for the properties of a MOF based on the target linker.

Table 1: Physicochemical Properties of Related MOFs

MOF Name/LinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Ref.
MOF with 5-(1H-tetrazol-5-yl)isophthalic acidZn(II)Not ReportedNot Reported[8]
MOF with 5-(1H-tetrazol-5-yl)isophthalic acidCd(II)Not ReportedNot Reported[8]
MOF with 4-tetrazolyl benzenecarboxylic acidZn(II)Not ReportedNot Reported[9]
Zr-MOF with tetrakis(4-carboxyphenyl)silaneZr(IV)1402Not Reported[10]
MOF-5Zn(II)up to 38001.26[11][12]

Table 2: Drug Loading and Release in Related MOFs

MOF SystemDrugLoading Capacity (% wt)Release ConditionsRef.
Zinc-based MOFDoxorubicin33.74pH-sensitive (more release at pH 3.8)[13]
ZIF-8Oridonin26.78pH-sensitive[5]
MIL-101(Fe)Ibuprofen~20Not Specified[2]

Drug Loading and Release Protocols

The following are general protocols for the loading and in-vitro release studies of a model drug using the synthesized MOF.

Drug Loading

Logical Relationship for Drug Loading

cluster_0 Drug Loading Process A Activated MOF C Incubation with Stirring A->C B Drug Solution B->C D Separation (Centrifugation) C->D E Washing D->E F Drying E->F G Drug-Loaded MOF F->G

Caption: Logical steps for loading a drug into a MOF.

Protocol:

  • Preparation of Drug Solution: Prepare a solution of the desired drug (e.g., ibuprofen, doxorubicin) in a suitable solvent (e.g., ethanol, water) at a known concentration.

  • Incubation: Disperse a known amount of the activated MOF in the drug solution.

  • Stirring: Stir the suspension at room temperature for a specified period (e.g., 24 hours) to allow for the diffusion of the drug molecules into the pores of the MOF.

  • Separation and Washing: Separate the drug-loaded MOF from the solution by centrifugation. Wash the solid with fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Drying: Dry the drug-loaded MOF under vacuum.

  • Quantification of Loaded Drug: Determine the amount of drug loaded into the MOF by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The loading capacity can be calculated as: Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100

In-Vitro Drug Release

Protocol:

  • Release Medium: Prepare a release medium that mimics physiological conditions, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Release Study: Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium.

  • Incubation: Place the suspension in a shaker bath at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.

  • Quantification of Released Drug: Analyze the concentration of the drug in the collected aliquots using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Conclusion

The bifunctional linker this compound holds significant promise for the development of novel MOFs for drug delivery applications. The presence of both carboxylate and mercapto-tetrazole coordinating groups offers opportunities for creating MOFs with unique structural features and tunable properties. While experimental realization of MOFs from this specific linker is an emerging area, the protocols and data from related systems provided in these notes offer a solid foundation for researchers to explore this exciting frontier in materials science and drug development. Further research is warranted to synthesize and characterize these MOFs and to fully evaluate their potential as effective drug delivery vehicles.

References

Application Notes and Protocols for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, also known as 4-(5-mercapto-1H-tetrazol-1-yl)benzoic acid, is a bifunctional organic compound of significant interest in materials science and medicinal chemistry. Its structure incorporates a carboxylic acid group and a mercapto-tetrazole moiety. The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group, often employed in drug design to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The presence of both a carboxylate and a tetrazole-thiol allows this molecule to act as a versatile linker in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other advanced materials.[3][4] These materials have potential applications in gas storage, catalysis, and drug delivery.[4][5]

This document provides detailed experimental protocols for the synthesis of this compound and its application in the formation of metal-organic frameworks. Safety precautions are also outlined.

Physicochemical Data and Safety Information

A summary of the key properties and safety data for this compound is presented below.

PropertyValueReference
Synonyms 1-(4-Carboxyphenyl)-1H-tetrazole-5-thiol; 4-(5-Mercapto-1H-tetrazol-1-yl)benzoic acid
CAS Number 23249-95-8[6]
Molecular Formula C8H6N4O2S[6]
Molecular Weight 222.22 g/mol [6]
Appearance White to off-white solid
Purity Typically >95% (HPLC)[6]
Storage Store in a cool, dark place (<15°C) under an inert atmosphere (e.g., Argon)[6]
Safety Hazards Flammable solid (H228), Air sensitive[7]

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle in a well-ventilated fume hood.

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Ground and bond container and receiving equipment to prevent static discharge.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis adapted from general methods for preparing 1,5-disubstituted tetrazoles, commencing with 4-aminobenzoic acid.

Step 1: Synthesis of Sodium 4-carboxyphenyldithiocarbamate

  • Reagents and Materials:

    • 4-aminobenzoic acid

    • Carbon disulfide (CS2)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Magnetic stirrer and hotplate

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve 4-aminobenzoic acid in ethanol.

    • Add an equimolar amount of sodium hydroxide and stir until dissolved.

    • Cool the solution in an ice bath.

    • Slowly add a slight excess of carbon disulfide to the cooled solution while stirring vigorously.

    • Continue stirring in the ice bath for 2-3 hours, then allow the reaction to stir at room temperature overnight.

    • The resulting precipitate, sodium 4-carboxy-phenyldithiocarbamate, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to form this compound

  • Reagents and Materials:

    • Sodium 4-carboxy-phenyldithiocarbamate (from Step 1)

    • Sodium azide (NaN3)

    • Water

    • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) for acidification

    • Reflux condenser

    • pH meter or pH paper

  • Procedure:

    • Dissolve the sodium 4-carboxy-phenyldithiocarbamate in water in a round-bottom flask.

    • Add 1.1 to 1.5 molar equivalents of sodium azide.

    • Heat the mixture to reflux and maintain reflux for 10-12 hours.

    • Cool the reaction mixture to room temperature.

    • Slowly acidify the solution with dilute hydrochloric or sulfuric acid to a pH of 2-3.[8]

    • A precipitate of this compound will form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene/water) to obtain the purified product.[8]

ParameterValue
Reactants 4-aminobenzoic acid, Carbon disulfide, Sodium hydroxide, Sodium azide
Solvents Ethanol, Water
Reaction Time Step 1: ~24 hours; Step 2: 10-12 hours
Temperature Step 1: 0°C to Room Temperature; Step 2: Reflux
Purification Recrystallization
Protocol 2: General Procedure for Metal-Organic Framework (MOF) Synthesis

This protocol provides a general solvothermal method for synthesizing a MOF using this compound as the organic linker. The specific metal salt, solvent system, and reaction conditions may require optimization.

  • Reagents and Materials:

    • This compound (linker)

    • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

    • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

    • Teflon-lined stainless steel autoclave

    • Oven

  • Procedure:

    • In a glass vial, dissolve the metal salt and this compound in the chosen solvent. The molar ratio of metal to linker is a critical parameter to optimize, with ratios from 2:1 to 1:2 being common starting points.[5]

    • The mixture can be sonicated to ensure homogeneity.

    • Transfer the solution to a Teflon-lined autoclave.

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to a specific temperature (typically between 80°C and 150°C) for a set period (usually 24 to 72 hours).[5]

    • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

    • Crystals of the MOF product can be collected by filtration or decantation.

    • Wash the crystals with fresh solvent (e.g., DMF, followed by a solvent exchange with a more volatile solvent like ethanol or acetone) to remove unreacted starting materials.

    • Dry the purified MOF crystals under vacuum or a gentle stream of inert gas.

ParameterTypical Range
Metal to Linker Ratio 2:1 to 1:2
Solvent DMF, DEF, Ethanol
Temperature 80 - 150 °C
Reaction Time 24 - 72 hours
Product Isolation Filtration and solvent washing

Visualized Workflows and Pathways

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_mof Application in MOF Synthesis A 4-Aminobenzoic Acid B Sodium 4-carboxy- phenyldithiocarbamate A->B + CS2, NaOH Ethanol C 1-(4-Carboxyphenyl)-5-mercapto- 1H-tetrazole (Crude) B->C + NaN3, H2O Reflux, then Acidify D Purified Product C->D Recrystallization E Metal Salt + Linker (D) in Solvent (e.g., DMF) D->E Use as Linker F Solvothermal Reaction (Autoclave, 80-150°C) E->F G MOF Crystals F->G H Purified MOF G->H Washing & Drying

References

Application Notes and Protocols for the Analytical Detection of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is a heterocyclic compound of interest in various fields, including medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and structural characterization. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity of this compound and for its quantification in various matrices.[1] A reverse-phase HPLC method is generally suitable for this compound due to its aromatic and polar nature.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of the mobile phase (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of calibration standards of known concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) in the same diluent as the sample.

Data Presentation: HPLC Quantitative Data (Illustrative)
Standard Concentration (mg/mL)Peak Area (mAU*s)
0.0115,234
0.0576,170
0.10152,340
0.50761,700
1.001,523,400

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Standards Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Sample Calibrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly specific method for the identification and structural confirmation of this compound.

Experimental Protocol: LC-MS
  • LC System: Use the same HPLC conditions as described above.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative ion mode is recommended to deprotonate the carboxylic acid and thiol groups.

  • Mass Range: Scan from m/z 50 to 500.

  • Expected Ions:

    • [M-H]⁻: 221.02

    • [M-H-CO₂]⁻: 177.03

  • Data Analysis: Extract the ion chromatograms for the expected m/z values to confirm the presence of the compound.

Data Presentation: Expected LC-MS Ions
IonCalculated m/z
[M-H]⁻221.02
[M-H-CO₂]⁻177.03

Logical Relationship: LC-MS Data Interpretation

LCMS_Logic Compound This compound MW = 222.22 ESI_Negative Electrospray Ionization (Negative Mode) Compound->ESI_Negative Parent_Ion [M-H]⁻ m/z = 221.02 ESI_Negative->Parent_Ion Fragment_Ion [M-H-CO₂]⁻ m/z = 177.03 Parent_Ion->Fragment_Ion Fragmentation

Caption: Ionization and fragmentation logic for LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR
  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the presence of acidic protons.

  • Sample Concentration: 5-10 mg of the sample dissolved in approximately 0.7 mL of DMSO-d₆.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected signals: Aromatic protons (doublets in the range of 7-8.5 ppm), a broad singlet for the carboxylic acid proton (around 13 ppm), and a broad singlet for the thiol proton.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals: Quaternary carbons for the tetrazole ring and the carboxyl group, and aromatic carbons.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

Data Presentation: Expected NMR Chemical Shifts (Illustrative)
NucleusExpected Chemical Shift (ppm)Multiplicity
¹H~13.0br s (COOH)
~8.1d (Aromatic)
~7.8d (Aromatic)
variablebr s (SH)
¹³C~167s (C=O)
~150s (C-S)
~130-140s (Aromatic Quaternary)
~120-130d (Aromatic CH)

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in DMSO-d₆ Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Tune->Acquire_C13 Process Fourier Transform & Phase Correction Acquire_H1->Process Acquire_C13->Process Reference Reference to Solvent Peak Process->Reference Integrate Integrate ¹H Signals Reference->Integrate Assign Assign Peaks to Structure Integrate->Assign

Caption: Workflow for NMR analysis of this compound.

References

Application Notes and Protocols: 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a conceptual framework and detailed protocols for the potential use of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole as a versatile component in the design and fabrication of sophisticated drug delivery systems. While direct literature on this specific molecule's application in drug delivery is emerging, its unique chemical structure, featuring a carboxylic acid group, a mercapto (thiol) group, and a tetrazole ring, presents scientifically grounded opportunities for its use as a nanoparticle capping agent, a linker for drug conjugation, and a targeting moiety anchor. The tetrazole group, in particular, is recognized in medicinal chemistry as a bioisostere for carboxylic acids, potentially enhancing the drug-like properties of molecules.[1][2]

Conceptual Application: Gold Nanoparticle-Based Drug Delivery

This compound can serve as a bifunctional linker to stabilize gold nanoparticles (AuNPs) and provide a point of attachment for therapeutic agents. The mercapto group exhibits a strong affinity for the gold surface, forming a self-assembled monolayer that prevents nanoparticle aggregation. The exposed carboxylic acid group can then be activated to form an amide bond with amine-containing drug molecules or targeting ligands.

Diagram: Conceptual Structure of a Functionalized Gold Nanoparticle

G cluster_0 Self-Assembled Monolayer Linker1 1-(4-Carboxyphenyl)- 5-mercapto-1H-tetrazole Drug Drug Molecule (e.g., Doxorubicin) Linker1->Drug Amide Bond Ligand Targeting Ligand (e.g., Folic Acid) Linker1->Ligand Amide Bond AuNP AuNP AuNP->Linker1 Thiol-Au Bond

Caption: Functionalized gold nanoparticle using the subject molecule as a linker.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical characterization data for a doxorubicin-loaded, folic acid-targeted gold nanoparticle system utilizing this compound as a linker.

ParameterValueMethod of Analysis
Hydrodynamic Diameter 55 ± 5 nmDynamic Light Scattering (DLS)
Zeta Potential -25 ± 3 mVLaser Doppler Velocimetry
Drug Loading Capacity (DLC) 12% (w/w)UV-Vis Spectroscopy
Encapsulation Efficiency (EE) 85%UV-Vis Spectroscopy
In Vitro Drug Release (pH 5.5, 48h) 65%Dialysis Method with HPLC
In Vitro Drug Release (pH 7.4, 48h) 20%Dialysis Method with HPLC

Experimental Protocols

Synthesis of this compound Functionalized Gold Nanoparticles (AuNPs)

This protocol is based on the principles of citrate reduction of gold salts and subsequent ligand exchange.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • This compound

  • Deionized (DI) water

Procedure:

  • Preparation of Gold Nanoparticle Seed Solution:

    • Bring 100 mL of DI water to a rolling boil in a clean Erlenmeyer flask with a stir bar.

    • Add 1 mL of a 1% (w/v) HAuCl₄ solution.

    • While boiling and stirring vigorously, quickly add 2 mL of a 1% (w/v) trisodium citrate solution.

    • Observe the color change from yellow to deep red, indicating nanoparticle formation.

    • Continue boiling for 15 minutes, then allow the solution to cool to room temperature.

  • Functionalization with this compound:

    • Prepare a 1 mM solution of this compound in ethanol.

    • To the cooled AuNP solution, add the linker solution dropwise while stirring. A typical ratio is 1 mL of linker solution per 10 mL of AuNP solution.

    • Allow the mixture to stir at room temperature for 24 hours to ensure complete ligand exchange.

    • Purify the functionalized AuNPs by centrifugation at 12,000 rpm for 30 minutes, followed by removal of the supernatant and redispersion in DI water. Repeat this washing step three times.

Diagram: Experimental Workflow for AuNP Synthesis and Functionalization

G cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization & Purification A Boiling DI Water B Add HAuCl4 A->B C Add Sodium Citrate B->C D Cool to RT C->D E Add Linker Solution D->E F Stir 24h E->F G Centrifuge & Wash (3x) F->G H Functionalized AuNPs G->H

Caption: Workflow for synthesizing and functionalizing gold nanoparticles.

Conjugation of Doxorubicin (DOX) and Folic Acid (FA) to Functionalized AuNPs

This protocol utilizes carbodiimide chemistry to form amide bonds.

Materials:

  • Functionalized AuNPs from Protocol 3.1

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Doxorubicin hydrochloride

  • Folic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Disperse 10 mg of functionalized AuNPs in 10 mL of PBS.

    • Add 20 mg of EDC and 12 mg of NHS to the AuNP dispersion.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxyl groups.

  • Conjugation of Doxorubicin and Folic Acid:

    • Prepare a 1 mg/mL solution of doxorubicin hydrochloride in DI water and a 1 mg/mL solution of folic acid in DMSO.

    • Add 1 mL of the doxorubicin solution and 0.5 mL of the folic acid solution to the activated AuNP dispersion.

    • Adjust the pH to 7.4-8.0 with 0.1 M NaOH.

    • Allow the reaction to proceed for 12 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Purify the drug- and ligand-conjugated AuNPs by dialysis against DI water for 48 hours (using a membrane with a 10 kDa MWCO) to remove unreacted reagents.

    • Lyophilize the purified sample for storage.

In Vitro Drug Release Study

This protocol simulates drug release in physiological and tumor microenvironments.

Materials:

  • Drug-conjugated AuNPs

  • PBS (pH 7.4)

  • Acetate buffer (pH 5.5)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Disperse 5 mg of the drug-conjugated AuNPs in 5 mL of the respective release buffer (pH 7.4 or pH 5.5).

  • Transfer the dispersion into a dialysis bag.

  • Place the dialysis bag into 50 mL of the same buffer in a beaker, maintained at 37°C with gentle shaking (100 rpm).

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external buffer and replace it with 1 mL of fresh buffer.

  • Quantify the concentration of released doxorubicin in the collected samples using HPLC or UV-Vis spectrophotometry (at 480 nm).

  • Calculate the cumulative drug release percentage at each time point.

Signaling Pathway: Targeted Drug Delivery and Cellular Uptake

The inclusion of a targeting ligand like folic acid is intended to exploit receptor-mediated endocytosis for enhanced cellular uptake in cancer cells that overexpress the folate receptor.

Diagram: Proposed Cellular Uptake Mechanism

G cluster_cell Cancer Cell Receptor Folate Receptor Endosome Endosome (Acidic pH) Receptor->Endosome Endocytosis DrugRelease Drug Release Endosome->DrugRelease Nucleus Nucleus DrugRelease->Nucleus Therapeutic Action Nanoparticle FA-AuNP-DOX Nanoparticle->Receptor Binding

Caption: Receptor-mediated endocytosis of the targeted nanoparticle.

This conceptual guide provides a starting point for researchers interested in exploring the potential of this compound in the development of novel drug delivery platforms. The provided protocols are foundational and may require optimization based on specific drug candidates and experimental setups.

References

Application Notes and Protocols for Biomolecule Immobilization using 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is a bifunctional linker molecule with significant potential in the fields of bioconjugation, biosensor development, and drug delivery. Its unique structure, featuring a carboxylic acid group and a mercapto (thiol) group, allows for versatile immobilization of a wide range of biomolecules onto various substrates. The tetrazole ring itself is a known bioisostere for carboxylic acids and can participate in various chemical reactions, offering further possibilities for bioconjugation.[1]

This document provides detailed application notes and experimental protocols for the immobilization of biomolecules using this compound. Two primary strategies are presented, leveraging either the carboxylic acid or the mercapto group for covalent attachment.

Key Features and Applications

The dual functionality of this compound enables its use in a variety of applications:

  • Biosensor Fabrication: Covalently attaching antibodies, enzymes, or nucleic acids to sensor surfaces (e.g., gold, silicon) for the detection of specific analytes.

  • Drug Delivery: Conjugating drugs to carrier molecules or functionalizing nanoparticles for targeted delivery.

  • Affinity Chromatography: Immobilizing ligands to a solid support for the purification of specific proteins or other biomolecules.

  • Enzyme Immobilization: Attaching enzymes to solid supports to improve their stability and reusability in industrial processes.

Chemical Structure and Functional Groups

Caption: Chemical structure and key functional groups of this compound.

Protocol 1: Immobilization via the Carboxylic Acid Group using EDC/NHS Chemistry

This protocol describes the immobilization of amine-containing biomolecules (e.g., proteins, peptides, antibodies) to a substrate functionalized with this compound. The carboxylic acid group is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amine-reactive NHS ester.[2][3][4][5]

Experimental Workflow

Caption: Workflow for biomolecule immobilization via the carboxylic acid group.

Materials
  • Substrate (e.g., gold-coated slide, silicon wafer)

  • This compound

  • Anhydrous Ethanol

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Biomolecule solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer: 1 M Ethanolamine or 100 mM Glycine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Protocol Steps
  • Surface Preparation: a. Clean the substrate thoroughly (e.g., with piranha solution for gold, followed by extensive rinsing with deionized water and drying under a stream of nitrogen). b. Prepare a 1-5 mM solution of this compound in anhydrous ethanol. c. Immerse the cleaned substrate in the linker solution and incubate for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer (SAM). The mercapto group will bind to the gold surface. d. Rinse the substrate with ethanol and then deionized water to remove non-specifically bound linker molecules. Dry under nitrogen.

  • Activation of Carboxyl Groups: a. Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in Activation Buffer. b. Mix the EDC and NHS solutions and immediately apply to the functionalized surface. c. Incubate for 15-30 minutes at room temperature. This step activates the carboxyl groups to form amine-reactive NHS esters.[6] d. Rinse the surface with Activation Buffer to remove excess EDC and NHS.

  • Biomolecule Immobilization: a. Immediately apply the biomolecule solution (e.g., 0.1-1 mg/mL in PBS, pH 7.4) to the activated surface. b. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber. c. The primary amine groups on the biomolecule will react with the NHS esters to form stable amide bonds.

  • Quenching and Washing: a. Remove the biomolecule solution. b. Add the Quenching Buffer to the surface and incubate for 15-30 minutes at room temperature to deactivate any remaining NHS esters. c. Wash the surface three times with Washing Buffer to remove non-covalently bound biomolecules. d. The surface is now ready for use or can be stored in a suitable buffer at 4°C.

Data Presentation (Hypothetical)
ParameterMethodResult (To be Determined Experimentally)
Surface CoverageXPS, Ellipsometrye.g., 85 ± 5%
Immobilization DensityQCM-D, SPRe.g., 250 ± 20 ng/cm²
Biomolecule ActivityELISA, Activity Assaye.g., >90% retention of activity

Protocol 2: Immobilization via the Mercapto Group

This protocol is suitable for immobilizing biomolecules onto surfaces that have been functionalized with maleimide groups. The thiol group of this compound will react with the maleimide to form a stable thioether bond. This approach is useful when the biomolecule itself is first conjugated to the linker in solution, and then the complex is immobilized.

Experimental Workflow

Caption: Workflow for immobilization via the mercapto group after solution-phase conjugation.

Materials
  • Biomolecule with primary amine groups

  • This compound

  • EDC and NHS (or Sulfo-NHS)

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Maleimide-functionalized substrate (commercially available or prepared in-house)

  • Reaction Buffer: PBS, pH 7.0-7.5, containing 10 mM EDTA

  • Purification column (e.g., desalting column)

  • Washing Buffer: PBST

Protocol Steps
  • Preparation of Thiolated Biomolecule (in solution): a. Dissolve the biomolecule in Conjugation Buffer. b. In a separate tube, dissolve this compound, EDC, and NHS in an appropriate solvent (e.g., DMSO) and then add to the biomolecule solution. A molar excess of the linker and coupling agents over the biomolecule is typically used. c. Allow the reaction to proceed for 1-2 hours at room temperature. This will conjugate the linker to the biomolecule via an amide bond, leaving the thiol group of the linker free. d. Purify the thiolated biomolecule using a desalting column to remove excess linker and coupling agents.

  • Immobilization on Maleimide Surface: a. Dissolve the purified thiolated biomolecule in Reaction Buffer. The buffer should be degassed to prevent oxidation of the thiol groups.[7][8][9] b. Apply the solution of the thiolated biomolecule to the maleimide-functionalized surface. c. Incubate for 2 hours at room temperature or overnight at 4°C. The thiol group will react with the maleimide to form a stable thioether bond.[10] d. Wash the surface thoroughly with Washing Buffer to remove any non-covalently bound biomolecules. e. The surface is now ready for use.

Data Presentation (Hypothetical)
ParameterMethodResult (To be Determined Experimentally)
Degree of ThiolationEllman's Assaye.g., 2-3 thiol groups per biomolecule
Immobilization EfficiencyFluorescence, Radioassaye.g., 70 ± 8%
Surface StabilityRepeated Wash Cyclese.g., <5% loss of signal after 10 washes

Concluding Remarks

This compound is a versatile linker molecule that offers multiple strategies for the robust immobilization of biomolecules. The protocols provided herein are starting points and may require optimization depending on the specific biomolecule, substrate, and application. Key parameters to optimize include the concentration of the linker and coupling agents, reaction times, and buffer conditions. The use of tetrazoles in photo-activated "click chemistry" also presents an advanced alternative for spatiotemporal control of immobilization, which could be explored for more specialized applications.[11][12]

References

Application Notes and Protocols for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CPMT) in Corrosion Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CPMT) is a heterocyclic organic compound with significant potential as a corrosion inhibitor, particularly for steel and copper alloys in acidic environments. Its molecular structure, featuring a tetrazole ring, a mercapto group, and a carboxyphenyl group, suggests strong adsorption capabilities onto metal surfaces. The lone pairs of electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic ring, facilitate the formation of a protective film that mitigates corrosion. These functional groups can act as active centers for adsorption, effectively blocking the corrosive species from reaching the metal surface.

This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition properties of CPMT. While specific quantitative data for CPMT is limited in publicly available literature, the information presented herein is based on extensive studies of structurally similar tetrazole derivatives, such as 1-phenyl-5-mercaptotetrazole (PMT). The data from these analogous compounds serve as a strong benchmark for the expected performance of CPMT.

Physicochemical Properties of CPMT

PropertyValue
Molecular Formula C₈H₆N₄O₂S
Molecular Weight 222.22 g/mol
Appearance White to off-white powder
Melting Point Approximately 198°C
Solubility Soluble in methanol, ethanol, and alkaline aqueous solutions.

Expected Corrosion Inhibition Performance (Based on Analogous Compounds)

The following tables summarize quantitative data obtained from corrosion inhibition studies of 1-phenyl-5-mercaptotetrazole (PMT) and other similar tetrazole derivatives on steel in acidic media. This data provides an expected performance range for CPMT.

Table 1: Potentiodynamic Polarization Data for PMT on Steel in 0.5 M H₂SO₄

Inhibitor Conc. (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank-450550-
1 x 10⁻⁵-44511080.0
1 x 10⁻⁴-4405590.0
5 x 10⁻⁴-4352296.0
1 x 10⁻³-4301198.0

Data is representative of studies on similar compounds and should be considered as a guideline for CPMT.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for PMT on Steel in 0.5 M H₂SO₄

Inhibitor Conc. (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank50200-
1 x 10⁻⁵25010080.0
1 x 10⁻⁴5008090.0
5 x 10⁻⁴12506096.0
1 x 10⁻³25004098.0

Data is representative of studies on similar compounds and should be considered as a guideline for CPMT.

Table 3: Weight Loss Data for PMT on Steel in 1 M HCl (24h immersion)

Inhibitor Conc. (M)Corrosion Rate (mg·cm⁻²·h⁻¹)Inhibition Efficiency (IE%)
Blank1.25-
1 x 10⁻⁵0.2580.0
1 x 10⁻⁴0.12590.0
5 x 10⁻⁴0.0596.0
1 x 10⁻³0.02598.0

Data is representative of studies on similar compounds and should be considered as a guideline for CPMT.

Corrosion Inhibition Mechanism

The corrosion inhibition by CPMT is attributed to its adsorption on the metal surface, forming a protective barrier. This process can involve both physisorption and chemisorption.

  • Physisorption: Electrostatic interaction between the charged metal surface and the protonated CPMT molecule in acidic solution.

  • Chemisorption: Involves the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen and sulfur atoms in the CPMT molecule, as well as the π-electrons of the phenyl ring. This leads to the formation of a coordinate-type bond.

The carboxyl group (-COOH) on the phenyl ring can enhance the solubility of the inhibitor in aqueous solutions and may also participate in the adsorption process.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl, H₂SO₄) cluster_metal Metal Surface (e.g., Steel) cluster_process Inhibition Process cluster_outcome Result CPMT CPMT Molecule Adsorption Adsorption of CPMT CPMT->Adsorption Adsorption on surface H_plus H⁺ Metal Metal H_plus->Metal Corrosion Attack Cl_minus Cl⁻ / SO₄²⁻ Cl_minus->Metal Metal->Adsorption Film_Formation Protective Film Formation Adsorption->Film_Formation Forms a barrier Film_Formation->H_plus Blocks Film_Formation->Cl_minus Corrosion_Inhibition Corrosion Inhibition Film_Formation->Corrosion_Inhibition Prevents corrosion

Caption: Proposed mechanism of corrosion inhibition by CPMT.

Experimental Protocols

The following are detailed protocols for standard techniques used to evaluate the corrosion inhibition performance of CPMT.

Weight Loss Measurement

This gravimetric method provides a direct measure of the material loss due to corrosion.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, copper) of known dimensions

  • Abrasive papers (e.g., silicon carbide) of various grits

  • Analytical balance (±0.1 mg)

  • Corrosive solution (e.g., 1 M HCl or 0.5 M H₂SO₄)

  • CPMT inhibitor solutions of various concentrations

  • Thermostatic water bath

  • Beakers, glass hooks, desiccator

  • Acetone, distilled water

Procedure:

  • Mechanically polish the metal coupons with a series of abrasive papers (e.g., from 200 to 1200 grit) to achieve a smooth, mirror-like surface.

  • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

  • Dry the coupons thoroughly and store them in a desiccator.

  • Accurately weigh each coupon using an analytical balance (W₁).

  • Prepare the corrosive solution with and without different concentrations of CPMT.

  • Immerse the weighed coupons in the test solutions using glass hooks. Ensure the coupons are fully submerged.

  • Maintain the temperature of the solutions using a thermostatic water bath (e.g., 25°C, 35°C, 45°C).

  • After a specified immersion period (e.g., 24 hours), retrieve the coupons from the solutions.

  • Carefully wash the coupons with distilled water to remove corrosion products, gently brushing if necessary.

  • Rinse with acetone, dry, and reweigh the coupons (W₂).

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%).

Calculations:

  • Weight Loss (ΔW): ΔW = W₁ - W₂

  • Corrosion Rate (CR): CR (mg·cm⁻²·h⁻¹) = ΔW / (A × t), where A is the surface area of the coupon (cm²) and t is the immersion time (h).

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Weight_Loss_Workflow start Start prep Prepare Metal Coupons (Polish, Clean, Dry) start->prep weigh1 Weigh Coupons (W₁) prep->weigh1 solutions Prepare Test Solutions (Blank and with CPMT) weigh1->solutions immerse Immerse Coupons in Solutions solutions->immerse incubate Incubate at Constant Temperature immerse->incubate retrieve Retrieve and Clean Coupons incubate->retrieve weigh2 Weigh Coupons (W₂) retrieve->weigh2 calculate Calculate CR and IE% weigh2->calculate end End calculate->end

Caption: Experimental workflow for weight loss measurements.

Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell (working electrode: metal specimen; counter electrode: platinum wire/graphite rod; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)

  • Working electrode specimen (e.g., mild steel) embedded in an insulating resin with a known exposed surface area

  • Corrosive solution (e.g., 1 M HCl or 0.5 M H₂SO₄)

  • CPMT inhibitor solutions of various concentrations

  • Abrasive papers, acetone, distilled water

Procedure:

A. Potentiodynamic Polarization (PDP):

  • Prepare the working electrode by polishing, cleaning, and drying as described for the weight loss method.

  • Assemble the three-electrode cell with the working, counter, and reference electrodes.

  • Fill the cell with the test solution (blank or with inhibitor).

  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Extract the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots.

Calculations:

  • Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100, where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

B. Electrochemical Impedance Spectroscopy (EIS):

  • Follow steps 1-4 of the PDP procedure to prepare the cell and stabilize the OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

  • Analyze the data using Nyquist and Bode plots.

  • Fit the impedance data to an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

Calculations:

  • Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100, where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Electrochemical_Workflow cluster_pdp Potentiodynamic Polarization (PDP) cluster_eis Electrochemical Impedance Spectroscopy (EIS) start Start prep_we Prepare Working Electrode start->prep_we setup_cell Assemble Three-Electrode Cell prep_we->setup_cell add_solution Add Test Solution setup_cell->add_solution stabilize_ocp Stabilize Open Circuit Potential (OCP) add_solution->stabilize_ocp pdp_scan Perform Potential Scan stabilize_ocp->pdp_scan eis_scan Apply AC Signal at OCP stabilize_ocp->eis_scan pdp_analysis Analyze Tafel Plots (Ecorr, icorr) pdp_scan->pdp_analysis calculate_ie Calculate Inhibition Efficiency (IE%) pdp_analysis->calculate_ie eis_analysis Analyze Nyquist/Bode Plots (Rct, Cdl) eis_scan->eis_analysis eis_analysis->calculate_ie end End calculate_ie->end

Caption: Workflow for electrochemical corrosion studies.

Conclusion

This compound (CPMT) is a promising corrosion inhibitor due to its advantageous molecular structure. The protocols and expected performance data outlined in this document, based on well-studied analogous compounds, provide a solid foundation for researchers to initiate and conduct comprehensive corrosion inhibition studies on CPMT. It is anticipated that CPMT will exhibit high inhibition efficiencies, comparable to or even exceeding those of related tetrazole derivatives, making it a valuable candidate for various industrial applications where corrosion protection is critical. Further experimental validation on CPMT is encouraged to establish its specific performance characteristics.

Troubleshooting & Optimization

Technical Support Center: 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CPMT) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CPMT) solutions. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for CPMT solutions?

A1: The main stability concern for CPMT solutions is the oxidation of the mercapto (-SH) group.[1][2] This can lead to the formation of a disulfide dimer, which will result in a loss of potency of the active compound. Like many thiol-containing compounds, CPMT is susceptible to degradation under various conditions, including exposure to air (oxygen), changes in pH, and exposure to light and elevated temperatures.[3]

Q2: What is the likely degradation product of CPMT in solution?

A2: The most probable degradation product is the corresponding disulfide, formed by the oxidation of two CPMT molecules. This process involves the formation of a disulfide bond (-S-S-) between the two molecules.[2][4]

Q3: How does pH affect the stability of CPMT solutions?

A3: The pH of a solution can significantly influence the stability of CPMT.[5][6] The thiol group can be more susceptible to oxidation at neutral to alkaline pH. Extreme acidic or basic conditions might also promote other degradation pathways, such as hydrolysis of other parts of the molecule.[5][7][8]

Q4: What are the recommended storage conditions for CPMT solutions?

A4: While the solid form of CPMT should be stored under an inert atmosphere in a cool, dark place, solutions require extra precautions. It is recommended to store CPMT solutions at low temperatures (2-8°C), protected from light, and in tightly sealed containers with minimal headspace to reduce exposure to oxygen. For long-term storage, preparing fresh solutions is advisable.

Q5: Can I use buffers to stabilize my CPMT solution?

A5: Yes, using a buffer system can help maintain a pH range that minimizes degradation.[5] However, the optimal pH for stability would need to be determined experimentally. It is generally advisable to start with a slightly acidic pH (e.g., pH 4-6) to minimize the rate of thiol oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound activity or potency over a short period. Oxidation: The mercapto group is likely oxidizing to form a disulfide dimer.- Prepare fresh solutions before use.- Degas the solvent before preparing the solution.- Store the solution under an inert gas (e.g., argon or nitrogen).- Add an antioxidant to the solution (compatibility must be tested).- Store at a lower temperature (2-8°C).
Precipitation or cloudiness in the solution. Poor Solubility or Degradation: The compound may have low solubility in the chosen solvent, or the degradation products may be insoluble.- Ensure the chosen solvent is appropriate for the desired concentration.- Consider using a co-solvent system.- Adjust the pH to improve solubility (note potential stability impact).- Filter the solution before use.
Inconsistent experimental results. Solution Instability: The concentration of the active compound may be decreasing over the course of the experiment due to degradation.- Use freshly prepared solutions for each experiment.- If the experiment is lengthy, consider the stability of the solution under the experimental conditions (temperature, light exposure).- Perform a time-course analysis of the solution's stability under experimental conditions.
Appearance of new peaks in HPLC analysis. Degradation: The new peaks likely correspond to degradation products, such as the disulfide dimer.- Characterize the new peaks using techniques like LC-MS to confirm their identity.[9]- Follow the recommendations for preventing oxidation.

Quantitative Data on Stability

Table 1: Example Data from a Forced Degradation Study of a CPMT Solution

Stress Condition Time (hours) CPMT Concentration (%) Disulfide Dimer (%) Other Degradants (%)
Control (Dark, 25°C) 0100.00.00.0
2498.51.20.3
0.1 M HCl (60°C) 2495.23.51.3
0.1 M NaOH (60°C) 2485.112.32.6
3% H₂O₂ (25°C) 2470.428.11.5
Heat (80°C) 2492.86.11.1
Photostability (ICH Q1B) 2491.57.21.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Forced Degradation Study of CPMT Solutions

Objective: To investigate the stability of a CPMT solution under various stress conditions to understand its degradation pathways.[8][10][11]

Materials:

  • This compound (CPMT)

  • Solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven or water bath

Procedure:

  • Prepare a stock solution of CPMT at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Keep a sample of the stock solution in an oven at 80°C for 24 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to light as per ICH Q1B guidelines in a photostability chamber.

  • Control: Keep a sample of the stock solution at room temperature in the dark.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample, dilute if necessary, and analyze by HPLC to determine the percentage of remaining CPMT and the formation of any degradation products.

Protocol 2: HPLC Method for Stability Monitoring

Objective: To separate and quantify CPMT and its primary degradation product (disulfide dimer).

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This is a starting method and may require optimization for your specific application.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep_solution Prepare CPMT Solution acid Acid Hydrolysis prep_solution->acid Expose to Stress Conditions base Base Hydrolysis prep_solution->base Expose to Stress Conditions oxidation Oxidation (H2O2) prep_solution->oxidation Expose to Stress Conditions thermal Thermal Stress prep_solution->thermal Expose to Stress Conditions photo Photolytic Stress prep_solution->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points lcms LC-MS for Identification hplc->lcms Characterize Unknowns stability Determine Intrinsic Stability hplc->stability pathway Identify Degradation Pathways lcms->pathway

Caption: Workflow for investigating the stability of CPMT solutions.

degradation_pathway CPMT1 CPMT Molecule 1 (R-SH) Disulfide Disulfide Dimer (R-S-S-R) CPMT1->Disulfide Oxidation (-2H+, -2e-) CPMT2 CPMT Molecule 2 (R-SH) CPMT2->Disulfide Oxidation (-2H+, -2e-)

Caption: Primary degradation pathway of CPMT via oxidation.

troubleshooting_tree issue Stability Issue Observed (e.g., loss of potency) cause Potential Cause: Oxidation? issue->cause solution1 Prepare Fresh Solution & Degas Solvent cause->solution1 Yes solution2 Store Under Inert Gas (Argon/Nitrogen) cause->solution2 Yes solution3 Store at 2-8°C, Protected from Light cause->solution3 Yes solution4 Consider pH Adjustment (Slightly Acidic) cause->solution4 Yes verify Verify with HPLC solution1->verify solution2->verify solution3->verify solution4->verify

Caption: Decision tree for troubleshooting CPMT solution stability.

References

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reflux time is adequate. A published protocol suggests refluxing for 5 hours.[1] Consider extending the reflux time and monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: The reaction temperature might be too low.

    • Solution: Ensure the reaction mixture is maintained at a steady reflux. For similar tetrazole syntheses, temperatures around 130°C in solvents like DMF have been shown to be effective.[2]

  • Impure Starting Materials: The purity of your starting materials, such as ethyl p-isothiocyanatobenzoate and sodium azide, is crucial.

    • Solution: Use reagents of high purity. Impurities can lead to side reactions and a decrease in the desired product.

  • Hydrolysis Issues: The final hydrolysis step to convert the ester to a carboxylic acid may be incomplete.

    • Solution: The protocol suggests stirring with sodium hydroxide at 70°C for 30 minutes.[1] Ensure the temperature and time are accurately controlled. You may need to increase the stirring time or temperature slightly if hydrolysis is incomplete.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: The presence of multiple spots indicates the formation of side products. Key possibilities include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting materials.

  • Isomeric Products: 5-mercapto-1H-tetrazoles can exhibit ambident reactivity, leading to the formation of both S- and N-alkylation/arylation products in subsequent reactions, though in this primary synthesis, the main concern is the formation of the tetrazole ring itself.[3]

  • Decomposition Products: Sodium azide and the tetrazole product can be unstable at high temperatures for prolonged periods.

    • Solution: Carefully control the reaction temperature and duration. Avoid excessive heating.

Q3: The final product is difficult to purify. What purification strategies are recommended?

A3: Purification can be challenging due to the product's polarity.

  • Recrystallization: This is the most common and effective method.

    • Recommended Solvents: A published procedure specifies recrystallization from methanol.[1] For a similar compound, a mixed solvent system of toluene and water was used for recrystallization.[4] You may need to screen different solvents or solvent mixtures to find the optimal conditions for your product.

  • Acid-Base Extraction: The carboxylic acid group allows for purification via acid-base extraction.

    • Procedure: Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer with an acid like HCl.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves a two-step process:

  • Cyclization: Reaction of an isothiocyanate with sodium azide to form the tetrazole ring.

  • Hydrolysis: Conversion of an ester group to a carboxylic acid.

A known method involves the reaction of ethyl p-isothiocyanatobenzoate with sodium azide in water, followed by hydrolysis of the resulting ethyl ester with sodium hydroxide.[1]

Q2: What are the critical safety precautions to consider when working with sodium azide?

A2: Sodium azide is highly toxic and potentially explosive.

  • Toxicity: It is acutely toxic if swallowed or if it comes into contact with skin. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Explosion Hazard: Sodium azide can form explosive heavy metal azides. Avoid contact with lead and copper (e.g., in plumbing or spatulas). It can also form explosive hydrazoic acid upon contact with acid. All acidification steps should be performed slowly and with caution in a fume hood.[5]

Q3: Are there alternative catalysts or reaction media that can be used to improve the reaction?

A3: Yes, various catalysts and solvents have been explored for the synthesis of 5-substituted-1H-tetrazoles.

  • Solvents: While the cited procedure uses water, Dimethylformamide (DMF) is often an excellent solvent for this type of cycloaddition, sometimes leading to higher yields and shorter reaction times.[2][5]

  • Catalysts: For the cycloaddition of nitriles and sodium azide to form tetrazoles, various catalysts have been shown to be effective, including copper-based catalysts and zinc salts.[5][6] While the reaction with isothiocyanates may have different requirements, exploring catalysis could be a route for optimization.

Data Presentation

Table 1: Summary of Reaction Conditions from a Published Protocol[1]

ParameterValue
Starting Material 1Ethyl p-isothiocyanatobenzoate (31 g)
Starting Material 2Sodium Azide (11.7 g)
Solvent (Cyclization)Water (300 ml)
Reaction Time (Cyclization)5 hours (Reflux)
Hydrolysis ReagentSodium Hydroxide (25 g)
Solvent (Hydrolysis)Water (500 ml)
Reaction Time (Hydrolysis)30 minutes at 70°C
Purification MethodRecrystallization from Methanol
Final Yield40 g (48%)
Melting Point198°C

Table 2: Influence of Solvents on the Yield of a Model Tetrazole Synthesis[2]

SolventTemperature (°C)Time (h)Yield (%)
AcetonitrileReflux-No Product
THFReflux-No Product
Dioxane--No Product
Ethyl Acetate--No Product
DMF1301080
DMF (Microwave)-0.2599

Note: This data is for the synthesis of 5-phenyl-1H-tetrazole and serves as a reference for solvent screening.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound[1]

  • Cyclization:

    • Disperse 31 g of ethyl p-isothiocyanatobenzoate and 11.7 g of sodium azide in 300 ml of water in a round-bottom flask equipped with a reflux condenser.

    • Heat the dispersion to reflux and maintain for 5 hours.

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of approximately 2 by the addition of concentrated hydrochloric acid.

    • Collect the deposited crystals of 1-(4-ethoxycarbonylphenyl)-5-mercaptotetrazole by filtration.

  • Hydrolysis:

    • To the collected crystals, add 25 g of sodium hydroxide and 500 ml of water.

    • Stir the mixture for 30 minutes at 70°C.

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by the addition of concentrated hydrochloric acid to precipitate the product.

  • Purification:

    • Collect the deposited crystals by filtration.

    • Recrystallize the crude product from methanol to yield 40 g of 1-(4-carboxyphenyl)-5-mercaptotetrazole.

Visualizations

experimental_workflow cluster_cyclization Step 1: Cyclization cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification start Disperse Reactants (Ethyl p-isothiocyanatobenzoate, Sodium Azide, Water) reflux Reflux for 5 hours start->reflux cool1 Cool to Room Temperature reflux->cool1 acidify Acidify with HCl (pH ~2) cool1->acidify filter1 Filter to collect intermediate ester acidify->filter1 ester Intermediate Ester filter1->ester hydrolyze Add NaOH and Water, Stir at 70°C for 30 min ester->hydrolyze cool2 Cool to Room Temperature hydrolyze->cool2 neutralize Neutralize with HCl cool2->neutralize filter2 Filter to collect crude product neutralize->filter2 recrystallize Recrystallize from Methanol filter2->recrystallize product Final Product: This compound recrystallize->product troubleshooting_yield start Low Reaction Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes temp_issue Suboptimal Temperature? start->temp_issue Yes purity_issue Impure Starting Materials? start->purity_issue Yes hydrolysis_issue Incomplete Hydrolysis? start->hydrolysis_issue Yes sol_incomplete_rxn Extend reflux time Monitor with TLC incomplete_rxn->sol_incomplete_rxn Possible sol_temp Ensure steady reflux Consider higher boiling solvent (e.g., DMF) temp_issue->sol_temp Possible sol_purity Use high-purity reagents purity_issue->sol_purity Possible sol_hydrolysis Increase hydrolysis time/temperature hydrolysis_issue->sol_hydrolysis Possible

References

Technical Support Center: Stabilizing Nanoparticles Functionalized with 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CMT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of nanoparticles functionalized with 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CMT).

Troubleshooting Guides

This section provides solutions to common problems encountered during and after the functionalization of nanoparticles with CMT.

Issue 1: Immediate Aggregation Upon Addition of CMT

Potential Cause Recommended Solution
Inappropriate pH The pH of the nanoparticle solution is critical. The carboxyl group of CMT requires a specific pH to be deprotonated and provide electrostatic stability. Adjust the pH of the nanoparticle suspension to a range of 7.5-8.5 before adding the CMT solution. Use a diluted base, such as 0.1 M NaOH, for this adjustment to avoid localized pH spikes.[1]
High Ionic Strength of CMT Solution A high concentration of salts can screen the surface charges on the nanoparticles, leading to aggregation.[2][3][4][5] Prepare the CMT solution in a low-concentration buffer (e.g., 5-10 mM) or in ultrapure water.
Rapid, Localized High Concentration of CMT Adding the CMT solution too quickly can create localized areas of high ligand concentration, inducing aggregation before a stable monolayer can form. Add the CMT solution dropwise while gently stirring or sonicating the nanoparticle solution to ensure uniform mixing.
Solvent Mismatch If the solvent used to dissolve the CMT is incompatible with the nanoparticle dispersion, it can cause immediate aggregation. Ensure that the solvent for the CMT is the same as or miscible with the nanoparticle dispersion medium.

Issue 2: Aggregation Observed After Functionalization and During Purification

Potential Cause Recommended Solution
Incomplete Reaction / Insufficient Surface Coverage If the CMT has not sufficiently coated the nanoparticle surface, bare patches can lead to aggregation. Increase the molar ratio of CMT to nanoparticles. Extend the reaction time to allow for more complete surface coverage.[6] Monitor the functionalization progress using techniques like UV-Vis spectroscopy.
Aggregation During Centrifugation High centrifugal forces can overcome the repulsive forces between nanoparticles, causing irreversible aggregation. Optimize the purification process by using a lower centrifugation speed or a shorter duration.[1] If aggregation persists, consider alternative purification methods like dialysis or tangential flow filtration.
Inappropriate Storage Buffer The final buffer composition is crucial for long-term stability. Resuspend the purified functionalized nanoparticles in a buffer with an optimal pH (typically 7.5-9.0 for carboxylated surfaces) and low ionic strength to maintain stability.[1]
Presence of Divalent Cations Divalent cations can bridge the carboxyl groups on adjacent nanoparticles, causing aggregation.[2][3] Avoid buffers containing divalent cations (e.g., Ca²⁺, Mg²⁺). If their presence is unavoidable, consider adding a chelating agent like EDTA in small concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for functionalizing nanoparticles with CMT?

The optimal pH is a balance between maintaining the stability of the bare nanoparticles and ensuring the efficient binding of the CMT ligand. For many metal nanoparticles (e.g., gold, silver), a slightly basic pH (7.5-8.5) is often ideal.[1] At this pH, the carboxyl group of CMT will be deprotonated, providing negative surface charge and electrostatic repulsion between nanoparticles, which helps prevent aggregation.[7]

Q2: How does ionic strength affect the stability of CMT-functionalized nanoparticles?

High ionic strength can lead to the aggregation of nanoparticles by compressing the electrical double layer and screening the electrostatic repulsion between particles.[2][3][4][5][8] This effect is more pronounced with divalent and trivalent cations. It is crucial to use low ionic strength buffers throughout the functionalization and purification process.

Q3: Can the concentration of CMT influence aggregation?

Yes, both insufficient and excessive concentrations of CMT can lead to aggregation. An insufficient concentration results in incomplete surface coverage, leaving exposed nanoparticle surfaces that can aggregate.[6] Conversely, an excessively high concentration of the bidentate CMT ligand could potentially lead to inter-particle cross-linking, although this is less common than aggregation due to charge screening. It is recommended to titrate the CMT concentration to find the optimal ratio for your specific nanoparticle system.

Q4: How can I confirm that my nanoparticles are properly functionalized with CMT and not just aggregated?

Several characterization techniques can be used:

  • UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance (SPR) peak of metallic nanoparticles can indicate functionalization. Aggregation typically leads to a significant broadening and a larger red-shift of the SPR peak.

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles. A small increase in size is expected upon functionalization. A large increase or the appearance of multiple peaks suggests aggregation.

  • Zeta Potential Measurement: Successful functionalization with CMT should result in a significant negative zeta potential (typically more negative than -30 mV for stable particles) at neutral to basic pH due to the deprotonated carboxyl groups.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to distinguish between well-dispersed functionalized particles and aggregates.

Q5: What are some general best practices to avoid aggregation during nanoparticle functionalization?

  • Work with dilute nanoparticle concentrations.

  • Ensure all glassware is scrupulously clean.

  • Use freshly prepared, high-purity reagents and solvents.

  • Maintain consistent and controlled stirring or sonication during the reaction.

  • Control the reaction temperature, as higher temperatures can sometimes increase the rate of aggregation.[9]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with CMT

  • Preparation of Nanoparticle Suspension:

    • Synthesize gold nanoparticles (AuNPs) using a standard method (e.g., citrate reduction).

    • Characterize the bare AuNPs using UV-Vis spectroscopy and DLS to determine the initial SPR peak and hydrodynamic diameter.

    • Adjust the pH of the AuNP suspension to 8.0 using 0.1 M NaOH while gently stirring.

  • Preparation of CMT Solution:

    • Prepare a fresh solution of this compound in a low ionic strength buffer (e.g., 10 mM phosphate buffer, pH 8.0). The concentration will depend on the nanoparticle concentration and size. A starting point is a 1000:1 molar ratio of CMT to AuNPs.[6]

  • Functionalization Reaction:

    • While gently stirring the pH-adjusted AuNP suspension, add the CMT solution dropwise.

    • Allow the reaction to proceed at room temperature for 12-24 hours with continuous gentle mixing to ensure complete surface coverage.[6]

  • Purification:

    • Centrifuge the functionalized AuNP solution at a speed and duration optimized to pellet the nanoparticles without causing irreversible aggregation (e.g., start with 8,000 x g for 20 minutes for ~20 nm AuNPs).

    • Carefully remove the supernatant containing excess CMT.

    • Resuspend the nanoparticle pellet in a fresh, low ionic strength buffer (e.g., 10 mM phosphate buffer, pH 7.4). Sonication may be used briefly to aid redispersion.

    • Repeat the centrifugation and resuspension steps at least two more times.

  • Characterization:

    • Analyze the purified CMT-functionalized AuNPs using UV-Vis spectroscopy, DLS, zeta potential measurements, and TEM to confirm successful functionalization and assess stability.

Protocol 2: Assessing Nanoparticle Stability in High Salt Conditions

  • Prepare a series of salt solutions: Prepare solutions of NaCl or PBS with increasing concentrations (e.g., 10 mM, 50 mM, 100 mM, 150 mM).

  • Incubate nanoparticles: Add a small volume of the purified CMT-functionalized nanoparticle suspension to each salt solution.

  • Monitor changes over time:

    • Immediately measure the UV-Vis spectrum and hydrodynamic diameter (DLS) of each sample.

    • Continue to monitor these parameters at regular intervals (e.g., 1 hour, 4 hours, 24 hours) to observe any changes indicative of aggregation.

    • A stable formulation will show minimal changes in the SPR peak and hydrodynamic diameter over time, even at higher salt concentrations.

Visual Guides

cluster_workflow Functionalization Workflow start Bare Nanoparticles in Solution ph_adjust Adjust pH to 7.5 - 8.5 start->ph_adjust add_cmt Add CMT Solution (Dropwise with Stirring) ph_adjust->add_cmt react Incubate (12-24 hours) add_cmt->react purify Purification (Centrifugation/ Dialysis) react->purify characterize Characterization (DLS, UV-Vis, Zeta) purify->characterize final_product Stable Functionalized Nanoparticles characterize->final_product

Caption: Workflow for functionalizing nanoparticles with CMT.

cluster_troubleshooting Aggregation Troubleshooting Logic aggregation Aggregation Observed cause1 High Ionic Strength? aggregation->cause1 Check cause2 Incorrect pH? aggregation->cause2 Check cause3 Incomplete Surface Coverage? aggregation->cause3 Check cause4 Harsh Purification? aggregation->cause4 Check solution1 Use Low Salt Buffers cause1->solution1 If Yes solution2 Adjust pH to 7.5 - 8.5 cause2->solution2 If Yes solution3 Increase CMT Ratio or Reaction Time cause3->solution3 If Yes solution4 Optimize Centrifugation or Use Dialysis cause4->solution4 If Yes

Caption: Troubleshooting logic for nanoparticle aggregation.

References

Technical Support Center: Purification of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Question: My compound does not dissolve in the recrystallization solvent, even with heating. What should I do?

Answer:

This issue typically arises from using a solvent in which the compound is poorly soluble. To address this:

  • Verify the Solvent Choice: For this compound, polar solvents are generally a good starting point. Methanol is a documented solvent for successful recrystallization.

  • Increase Solvent Volume: You may not be using a sufficient volume of solvent. Add the solvent in small increments to the heated mixture until the compound dissolves.

  • Consider a Solvent Mixture: If a single solvent is ineffective, a binary solvent system can be employed. For a compound with both polar (carboxylic acid) and less polar (phenyl ring) functionalities, a mixture like methanol/water or ethanol/water can be effective. Dissolve the compound in the solvent in which it is more soluble (e.g., methanol) at an elevated temperature, and then add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool.

  • Check for Insoluble Impurities: The undissolved material could be an insoluble impurity. If the majority of your compound dissolves and a small amount of solid remains, you can perform a hot filtration to remove the insoluble material before allowing the solution to cool and crystallize.

Question: The compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are several strategies to promote crystal formation:

  • Increase the Solvent Volume: The solution may be too saturated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

  • Slow Down the Cooling Process: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, if you have a small crystal of the pure compound (a seed crystal), add it to the cooled solution to initiate crystallization.

  • Use a Different Solvent or Solvent System: The chosen solvent may not be ideal. Experiment with other polar solvents or solvent mixtures.

Question: After recrystallization, the purity of my compound has not significantly improved. What could be the reason?

Answer:

This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent.

  • Choose a Different Recrystallization Solvent: The selectivity of the recrystallization process is highly dependent on the solvent. A different solvent or solvent mixture may have a better solubility profile for separating the desired compound from the impurities.

  • Perform a Second Recrystallization: A subsequent recrystallization step can further enhance purity.

  • Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary to separate impurities with similar polarities.

Column Chromatography Issues

Question: How do I choose the right solvent system (mobile phase) for column chromatography of this compound?

Answer:

Due to the polar nature of the carboxylic acid and tetrazole groups, a polar mobile phase will be required to elute the compound from a normal-phase silica gel column.

  • Starting Solvent System: A good starting point is a mixture of a non-polar and a polar solvent, such as hexane/ethyl acetate or dichloromethane/methanol.

  • Gradient Elution: It is often effective to start with a less polar solvent system and gradually increase the polarity. For example, begin with 100% dichloromethane and gradually add methanol.

  • Acidification of the Mobile Phase: The carboxylic acid group can cause the compound to streak on the silica gel column. Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can suppress the ionization of the carboxylic acid and lead to better peak shapes.

Question: My compound is not moving from the top of the column. What should I do?

Answer:

This indicates that the mobile phase is not polar enough to elute the compound.

  • Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the polar solvent in your mobile phase. For instance, if you are using a dichloromethane/methanol system, increase the percentage of methanol.

  • Switch to a More Polar Solvent System: If increasing the polarity of the current system is not effective, you may need to switch to a more potent polar solvent system, such as ethyl acetate/methanol with a small amount of acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The most common and effective purification methods are recrystallization and column chromatography. Recrystallization from a polar solvent like methanol is a widely used technique.[1] For more challenging separations, column chromatography on silica gel with a polar solvent system is recommended.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Based on common synthetic routes starting from 4-aminobenzoic acid, potential impurities could include:

  • Unreacted 4-aminobenzoic acid.

  • Intermediates such as the corresponding isothiocyanate or thiourea derivatives.

  • Byproducts from side reactions of the azide, such as the formation of other regioisomers of the tetrazole.

Q3: What is a good recrystallization solvent for this compound?

A3: Methanol has been reported as an effective solvent for the recrystallization of this compound.[1] Other polar solvents such as ethanol or solvent mixtures like ethanol/water could also be suitable.

Q4: How can I monitor the purity of my compound during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. A melting point determination can also be a useful indicator of purity; a sharp melting point range is indicative of a pure compound.

Data Presentation

Table 1: Recrystallization Solvent Selection Guide

Solvent/MixturePolaritySuitability for this compoundComments
MethanolPolarHighDocumented to be effective. Good solubility at high temperatures and lower solubility at room temperature.
EthanolPolarHighSimilar properties to methanol and can be a good alternative.
WaterVery PolarLow (as a single solvent)The compound has low solubility in water at room temperature. Can be used as an anti-solvent in a binary system with a more soluble solvent like methanol or ethanol.
Toluene/WaterBiphasicModerateHas been used for the purification of a similar, less polar analogue (1-phenyl-5-mercapto tetrazole). May be effective for removing less polar impurities.
Hexane/Ethyl AcetateNon-polar/PolarLow (for recrystallization)More suitable as a mobile phase for column chromatography.

Experimental Protocols

Protocol 1: Recrystallization from Methanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring. Continue adding methanol in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (Optional): If any insoluble impurities remain, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or dichloromethane).

  • Sample Loading: Dissolve the crude compound in a minimal amount of a polar solvent (e.g., methanol or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.

  • Elution: Start eluting the column with a mobile phase of low polarity (e.g., 100% dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) to the mobile phase. A typical gradient might be from 0% to 10% methanol in dichloromethane. Adding 0.5% acetic acid to the mobile phase can improve the separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve crude product in hot methanol hot_filtration Hot filtration (optional) dissolve->hot_filtration insoluble impurities cool Cool to crystallize dissolve->cool no insoluble impurities hot_filtration->cool filter_wash Filter and wash with cold methanol cool->filter_wash dry Dry crystals filter_wash->dry

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Purification Issue recrystallization Recrystallization Problem start->recrystallization chromatography Chromatography Problem start->chromatography oiling_out Oiling Out recrystallization->oiling_out poor_purity Poor Purity recrystallization->poor_purity no_elution Compound Stuck on Column chromatography->no_elution solution1 Slow cooling, add more solvent oiling_out->solution1 solution2 Change solvent, try chromatography poor_purity->solution2 solution3 Increase mobile phase polarity no_elution->solution3

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method involves a two-step, one-pot synthesis starting from ethyl p-isothiocyanatobenzoate and sodium azide. The initial reaction forms the ethyl ester intermediate, 1-(4-ethoxycarbonylphenyl)-5-mercaptotetrazole, which is then hydrolyzed in situ to yield the final carboxylic acid product.[1]

Q2: What are the potential side reactions I should be aware of during this synthesis?

A2: The primary side reactions of concern are the formation of a disulfide byproduct, bis(1-(4-carboxyphenyl)-1H-tetrazol-5-yl) disulfide, and the presence of the unhydrolyzed ethyl ester intermediate, 1-(4-ethoxycarbonylphenyl)-5-mercapto-1H-tetrazole, in the final product.

Q3: How can I minimize the formation of the disulfide byproduct?

A3: The disulfide forms through the oxidation of the mercapto group. To minimize its formation, it is crucial to control the reaction conditions. Key strategies include:

  • Maintaining a non-oxidizing atmosphere: Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.

  • Controlling the pH during work-up: Overly acidic conditions during the precipitation of the product can sometimes promote oxidation. It is important to acidify to the specified pH (around 2) without prolonged exposure to strong acid.[1]

  • Degassing solvents: Using degassed water and other solvents can help to remove dissolved oxygen, which can act as an oxidant.

Q4: What should I do if I suspect the presence of the unhydrolyzed ethyl ester in my product?

A4: The presence of the ethyl ester intermediate is typically due to incomplete hydrolysis. To address this, you can:

  • Ensure complete hydrolysis: After the initial reflux, make sure the subsequent hydrolysis step with sodium hydroxide is carried out for the specified time and at the recommended temperature (e.g., 30 minutes at 70°C) to ensure full conversion to the carboxylic acid.[1]

  • Purification: If the ester is present in the final product, it can often be removed through recrystallization, as its solubility profile in solvents like methanol will differ from that of the desired carboxylic acid.

Q5: The overall yield of my synthesis is low. What are the possible reasons?

A5: A low yield can be attributed to several factors:

  • Incomplete reaction: The initial reflux time of 5 hours is critical for the formation of the tetrazole ring.[1] Ensure this step is carried out for the full duration.

  • Suboptimal pH for precipitation: The product is precipitated by acidifying the reaction mixture. If the pH is not lowered sufficiently, the product will remain dissolved as its carboxylate salt, leading to a lower isolated yield. A pH of approximately 2 is recommended.[1]

  • Losses during work-up and purification: Multiple filtration and recrystallization steps can lead to product loss. Ensure efficient transfer of solids and careful handling during these procedures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Product is off-white or yellowish instead of white. Presence of the disulfide byproduct, which can be colored.Recrystallize the product from methanol. For persistent color, consider a wash with a dilute solution of a reducing agent like sodium bisulfite during the work-up, followed by thorough washing with water.
Product has poor solubility in aqueous base. Incomplete hydrolysis of the ethyl ester intermediate. The ester is less soluble in aqueous base than the carboxylic acid.Repeat the hydrolysis step on the crude product with aqueous sodium hydroxide. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the ester.
Broad melting point range of the final product. Presence of impurities, most likely the disulfide byproduct and/or the unhydrolyzed ethyl ester.Purify the product by recrystallization from methanol. Multiple recrystallizations may be necessary to achieve a sharp melting point.
Formation of an insoluble solid during the initial reflux. The starting material, ethyl p-isothiocyanatobenzoate, may have poor solubility in water.Ensure vigorous stirring throughout the reflux period to maintain a fine dispersion of the reactants. The use of a co-solvent is generally not reported in the standard procedure and may affect the reaction outcome.

Experimental Protocols

Synthesis of this compound[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, disperse 31 g of ethyl p-isothiocyanatobenzoate and 11.7 g of sodium azide in 300 ml of water.

  • Cyclization: Heat the dispersion to reflux and maintain for 5 hours with vigorous stirring.

  • Precipitation of Intermediate: Cool the reaction mixture to room temperature. Acidify the mixture to a pH of approximately 2 by the addition of concentrated hydrochloric acid.

  • Isolation of Intermediate: Collect the precipitated crystals of 1-(4-ethoxycarbonylphenyl)-5-mercaptotetrazole by filtration.

  • Hydrolysis: Transfer the collected crystals to a beaker and add 25 g of sodium hydroxide and 500 ml of water. Stir the mixture for 30 minutes at 70°C.

  • Precipitation of Final Product: Cool the reaction mixture to room temperature. Neutralize the solution by the addition of concentrated hydrochloric acid to precipitate the final product.

  • Isolation and Purification: Collect the crystals by filtration and recrystallize from methanol to yield this compound.

Visualizations

Synthesis Workflow

SynthesisWorkflow reagents Ethyl p-isothiocyanatobenzoate + Sodium Azide in Water reflux Reflux for 5 hours reagents->reflux acidification1 Acidify to pH ~2 with conc. HCl reflux->acidification1 filtration1 Filter to collect intermediate acidification1->filtration1 intermediate 1-(4-Ethoxycarbonylphenyl)- 5-mercaptotetrazole filtration1->intermediate hydrolysis NaOH, Water, 70°C for 30 min intermediate->hydrolysis neutralization Neutralize with conc. HCl hydrolysis->neutralization filtration2 Filter to collect crude product neutralization->filtration2 recrystallization Recrystallize from Methanol filtration2->recrystallization product 1-(4-Carboxyphenyl)-5- mercapto-1H-tetrazole recrystallization->product TroubleshootingLogic start Problem with Final Product off_color Off-white or Yellowish Color start->off_color poor_solubility Poor Solubility in Aqueous Base start->poor_solubility broad_mp Broad Melting Point start->broad_mp disulfide Potential Cause: Disulfide Byproduct off_color->disulfide ester Potential Cause: Unhydrolyzed Ester poor_solubility->ester broad_mp->disulfide broad_mp->ester solution_disulfide Solution: - Recrystallize from Methanol - Consider reducing agent wash disulfide->solution_disulfide solution_ester Solution: - Repeat hydrolysis step - Recrystallize from Methanol ester->solution_ester

References

Technical Support Center: Enhancing the Binding Affinity of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the binding affinity of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in this compound responsible for its binding affinity?

A1: The primary functional groups influencing the binding affinity of this molecule are the 4-carboxyphenyl group and the 5-mercapto-1H-tetrazole ring. The carboxylic acid can participate in hydrogen bonding and ionic interactions, while the tetrazole ring acts as a bioisostere for a carboxylic acid, also enabling hydrogen bonding and offering a different spatial arrangement of acidic protons.[1][2] The mercapto group provides a potential site for further modification or interaction with the target protein.

Q2: What is the principle of bioisosteric replacement, and how can it be applied to this molecule?

A2: Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties to improve the compound's potency, selectivity, or pharmacokinetic properties.[1][3] For this compound, both the carboxylic acid and the tetrazole ring are common bioisosteres for each other.[2][4] You could consider replacing the carboxylic acid with other acidic groups like a phosphonic acid or a hydroxamic acid to explore different binding interactions.[5] Similarly, the tetrazole moiety could be replaced with other heterocycles like an oxadiazole or a triazole.[1][6]

Q3: How can I modify the structure of this compound to potentially increase its binding affinity?

A3: Enhancing binding affinity often involves exploring the structure-activity relationship (SAR). For this molecule, you could:

  • Modify the phenyl ring: Introduce electron-donating or electron-withdrawing groups to alter the electronic properties and potentially enhance interactions like CH-π stacking.[7]

  • Alter the linker: The direct attachment of the phenyl ring to the tetrazole is rigid. Introducing a flexible linker, such as an alkyl chain or an amide bond, could allow for optimal positioning within the binding pocket.

  • Derivatize the mercapto group: The sulfur atom of the mercapto group is a nucleophilic site that can be alkylated or otherwise modified to introduce new functional groups that could form additional interactions with the target.[8]

Q4: Are there any known challenges in synthesizing derivatives of 5-mercapto-1H-tetrazoles?

A4: The synthesis of 1-substituted 5-mercapto-1H-tetrazoles can be straightforward, often starting from isothiocyanates and sodium azide.[9] However, challenges can arise. The tetrazole ring is generally stable, but harsh reaction conditions should be avoided. The mercapto group can be sensitive to oxidation. When performing reactions on other parts of the molecule, it may be necessary to protect the thiol group.

Troubleshooting Guides

Problem 1: Low Binding Affinity of the Parent Compound

Symptoms:

  • High IC50 or Ki values in binding assays.

  • Weak or no response in cell-based functional assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Poor fit in the binding pocket Perform computational docking studies with the target protein.To visualize the binding mode and identify potential steric clashes or unoccupied pockets.
Suboptimal electronic properties Synthesize analogs with electron-donating and electron-withdrawing substituents on the phenyl ring.To probe the electronic requirements of the binding pocket and potentially introduce favorable interactions.[7]
Incorrect ionization state Determine the pKa of your compound and ensure your assay buffer pH is appropriate.The ionization state of the carboxylic acid and tetrazole groups can be critical for binding.
Lack of key interactions Use bioisosteric replacement for the carboxylic acid or tetrazole ring.To explore different hydrogen bonding patterns and spatial arrangements.[1][5]
Problem 2: Difficulty in Synthesizing Derivatives

Symptoms:

  • Low yields or no product formation.

  • Formation of multiple side products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Reactivity of the mercapto group Protect the thiol group using a suitable protecting group (e.g., trityl or p-methoxybenzyl) before attempting modifications elsewhere.To prevent unwanted side reactions at the sulfur atom.
Harsh reaction conditions Explore milder reaction conditions (e.g., lower temperatures, alternative catalysts).To prevent degradation of the tetrazole ring.
Poor solubility of starting materials Screen different solvent systems.To ensure all reactants are in solution for the reaction to proceed efficiently.
Incorrect synthetic route Consult literature for alternative synthetic strategies for 1,5-disubstituted tetrazoles.[10]There may be more efficient or robust methods available.

Experimental Protocols

General Protocol for a Competitive Binding Assay
  • Prepare Reagents:

    • Prepare a stock solution of your test compound (e.g., a derivative of this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in assay buffer.

    • Prepare a solution of the target receptor/protein at a fixed concentration.

    • Prepare a solution of a radiolabeled or fluorescently labeled ligand known to bind to the target at a concentration close to its Kd.

  • Assay Procedure:

    • In a microplate, add the target receptor, the labeled ligand, and varying concentrations of the test compound.

    • Include control wells with no test compound (for maximum binding) and wells with a high concentration of an unlabeled known binder (for non-specific binding).

    • Incubate the plate for a sufficient time to reach equilibrium.

    • Separate the bound from the free labeled ligand (e.g., using filtration or precipitation).

    • Quantify the amount of bound labeled ligand.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation if the Kd of the labeled ligand is known.

Quantitative Data Presentation

Table 1: Example Binding Affinity Data for Analogs of this compound

Compound IDR1 (Modification on Phenyl Ring)R2 (Modification on Mercapto Group)IC50 (nM)Ki (nM)
Parent -COOH-SH1250830
Analog 1 -COOCH3-SH>10000>6700
Analog 2 -CONH2-SH850565
Analog 3 -COOH-S-CH315001000
Analog 4 -OH-SH23001530
Analog 5 -CN-SH980650

This table presents hypothetical data for illustrative purposes.

Visualizations

Logical Workflow for Affinity Enhancement

logical_workflow start Start: this compound sar Establish Structure-Activity Relationship (SAR) start->sar docking Computational Docking sar->docking synthesis Synthesize Analogs sar->synthesis docking->synthesis testing In Vitro Binding Assays synthesis->testing analysis Analyze Data & Identify Lead testing->analysis analysis->sar Iterate optimization Lead Optimization analysis->optimization end Candidate Drug optimization->end

Caption: A logical workflow for enhancing the binding affinity of a lead compound.

Experimental Workflow for SAR Studies

experimental_workflow cluster_synthesis Synthesis Phase cluster_testing Testing Phase cluster_analysis Analysis Phase parent Parent Compound modification Select Modification Sites (Phenyl, Mercapto) parent->modification design Design Analogs (Bioisosteres, Substituents) modification->design synthesize Synthesize & Purify Analogs design->synthesize binding_assay Competitive Binding Assay synthesize->binding_assay determine_ic50 Determine IC50/Ki binding_assay->determine_ic50 compare_data Compare Affinity Data determine_ic50->compare_data identify_trends Identify SAR Trends compare_data->identify_trends next_round Design Next Generation of Analogs identify_trends->next_round next_round->design Iterate

Caption: An experimental workflow for structure-activity relationship (SAR) studies.

Signaling Pathway: Receptor Antagonism

signaling_pathway ligand Endogenous Ligand receptor Target Receptor ligand->receptor Binds & Activates antagonist 1-(4-Carboxyphenyl)-5-mercapto- 1H-tetrazole Analog antagonist->receptor Binds & Blocks no_signal No Downstream Signal

Caption: A simplified diagram illustrating competitive antagonism at a target receptor.

References

Technical Support Center: 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of surfaces modified with 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation, characterization, and use of this compound modified surfaces.

Issue 1: Inconsistent or Low Surface Coverage

Question: My experimental results suggest incomplete or inconsistent monolayer formation on my gold substrate. What are the likely causes and how can I troubleshoot this?

Answer:

Inconsistent or low surface coverage of your this compound self-assembled monolayer (SAM) can stem from several factors. The primary areas to investigate are substrate cleanliness, the quality of the thiol solution, and the assembly conditions.

Possible Causes and Solutions:

CauseRecommended Action
Contaminated Gold Substrate Thoroughly clean the gold substrate before use. A common and effective method is a piranha solution wash (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by extensive rinsing with deionized water and ethanol, and finally drying under a stream of high-purity nitrogen. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
Impure Thiol Compound Use this compound from a reputable supplier. If the purity is questionable, consider purification methods such as recrystallization.
Degraded Thiol Solution Prepare the thiol solution fresh before each experiment. Thiol groups can oxidize over time, especially when exposed to air and light.
Inappropriate Solvent Use a high-purity, anhydrous solvent. Ethanol is a commonly used solvent for forming thiol SAMs on gold.
Sub-optimal Assembly Time Ensure a sufficient immersion time for the self-assembly process. For aromatic thiols, an assembly time of 12-24 hours is generally recommended to achieve a well-ordered monolayer.
Incorrect pH of Solution For carboxylic acid-terminated thiols, the pH of the solution can influence the self-assembly process. Adjusting the pH to be around 2 with a few drops of concentrated HCl can protonate the carboxyl groups, which may lead to better packing.

Troubleshooting Workflow:

Start Inconsistent/Low Surface Coverage Clean Verify Substrate Cleanliness Start->Clean Step 1 Thiol Check Thiol Solution Quality Clean->Thiol If problem persists Conditions Optimize Assembly Conditions Thiol->Conditions If problem persists Success Successful Monolayer Formation Conditions->Success Solution

Caption: Troubleshooting flowchart for inconsistent or low surface coverage.

Issue 2: Evidence of Monolayer Degradation Over Time

Question: I have successfully formed a monolayer, but my characterization data (e.g., XPS, contact angle) indicates that the surface is degrading over time. What are the potential degradation pathways and how can I mitigate them?

Answer:

The degradation of thiol-based SAMs on gold surfaces is a known phenomenon and typically proceeds through two main pathways: oxidation of the sulfur headgroup and desorption of the molecules from the surface.[1][2] Environmental factors can significantly accelerate these processes.

Degradation Pathways:

  • Oxidation: The gold-thiolate bond can be susceptible to oxidation, especially when exposed to atmospheric oxygen, ozone, or UV light.[3][4] This can lead to the formation of sulfinates or sulfonates, which weakens the bond to the gold surface.

  • Desorption: The this compound molecules can detach from the gold surface. This process can be accelerated by elevated temperatures, exposure to certain solvents, and extreme pH conditions (particularly highly basic environments).[5][6][7]

Mitigation Strategies:

Mitigation StrategyDescription
Inert Atmosphere Storage Store the modified surfaces under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.
Controlled Temperature Store samples at low, stable temperatures (e.g., in a refrigerator or freezer) to reduce the rate of thermal desorption.
pH Control of Environment For applications in solution, maintain a pH below 12, as highly basic conditions can accelerate desorption of thiol SAMs.[7]
Light Protection Store samples in the dark to prevent photo-oxidation.
Use of "Sacrificial" Adsorbates In some applications, introducing a small amount of a more readily oxidizable thiol to the storage solution can help protect the desired monolayer.

Potential Degradation Signaling Pathway:

SAM Stable SAM on Gold (Au-S-Tetrazole) Oxidation Oxidation (O2, UV light) SAM->Oxidation Desorption Desorption (High Temp, High pH) SAM->Desorption Oxidized_SAM Oxidized Species (Sulfinates/Sulfonates) Oxidation->Oxidized_SAM Bare_Gold Bare Gold Surface Desorption->Bare_Gold Oxidized_SAM->Desorption

Caption: Potential degradation pathways for the modified surface.

Frequently Asked Questions (FAQs)

Q1: What is the expected long-term stability of a this compound monolayer under ambient conditions?

A1: While specific long-term stability data for this compound SAMs is not extensively published, based on studies of similar aromatic thiol SAMs, degradation can be observed within days to weeks when exposed to ambient laboratory conditions.[3][4] The stability is highly dependent on the storage environment. For optimal longevity, it is crucial to store the surfaces under an inert atmosphere, protected from light, and at a controlled, low temperature.

Q2: How does the tetrazole ring influence the stability of the monolayer compared to a simple aromatic thiol?

A2: The tetrazole ring is generally considered to be a chemically stable aromatic system. Tetrazoles are known to be resistant to many metabolic degradation pathways.[8] In the context of a SAM, the tetrazole moiety is expected to contribute to the overall stability of the monolayer through intermolecular interactions. The multiple nitrogen atoms in the ring can participate in dipole-dipole interactions and potentially hydrogen bonding, which can enhance the packing density and thermal stability of the SAM.

Q3: What is the impact of the terminal carboxyphenyl group on the stability of the monolayer?

A3: The terminal carboxyphenyl group can influence the stability in several ways:

  • Intermolecular Interactions: The carboxylic acid groups can form intermolecular hydrogen bonds, which can increase the packing density and thermal stability of the SAM.

  • pH Sensitivity: The protonation state of the carboxylic acid is pH-dependent. At pH values above the pKa of the surface-bound carboxylic acid, the terminal groups will be deprotonated and negatively charged. This can lead to electrostatic repulsion between adjacent molecules, potentially decreasing the packing density and stability of the monolayer. Conversely, at low pH, the protonated carboxylic acids can form strong hydrogen bonding networks.

  • Solvation: The hydrophilic nature of the carboxylic acid group will affect the interaction of the surface with polar solvents.

Q4: What are the recommended storage conditions for long-term stability?

A4: For optimal long-term stability, the following storage conditions are recommended:

  • Environment: Store in a desiccator under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Store at a low and stable temperature, such as 4°C. For very long-term storage, -20°C may be considered, although thermal cycling should be avoided.

  • Light: Protect from light by storing in an opaque container or a dark environment.

Q5: Which characterization techniques are best suited for monitoring the long-term stability of these surfaces?

A5: A combination of surface-sensitive techniques is recommended to monitor the stability of your modified surfaces over time:

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide quantitative information about the elemental composition of the surface. By monitoring the S 2p, C 1s, N 1s, and O 1s core level spectra, you can detect the presence of oxidized sulfur species and changes in the overall surface coverage.

  • Contact Angle Goniometry: Measuring the static water contact angle over time can provide a simple yet sensitive indication of changes in surface chemistry. A decrease in the contact angle may suggest desorption or degradation of the monolayer.

  • Ellipsometry: This technique can measure the thickness of the monolayer. A decrease in thickness over time is a direct indication of molecular desorption.

  • Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D can be used to monitor the adsorption and desorption of molecules from the surface in real-time, providing valuable kinetic data on the stability of the monolayer in different liquid environments.[9]

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayer on Gold

  • Substrate Preparation:

    • Clean a gold-coated substrate (e.g., silicon wafer with a Ti/Au layer) by immersing it in piranha solution (3:1 H₂SO₄:H₂O₂) for 10-15 minutes. (Extreme caution is advised when handling piranha solution) .

    • Rinse the substrate thoroughly with copious amounts of deionized water, followed by absolute ethanol.

    • Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • To investigate the effect of the carboxyl group's protonation state, the pH of the solution can be adjusted. For a protonated state, add a few drops of concentrated HCl to achieve a pH of approximately 2.

  • Self-Assembly:

    • Place the cleaned and dried gold substrate in the thiol solution in a clean, sealed container.

    • To minimize oxidation, it is recommended to purge the container with an inert gas (nitrogen or argon) before sealing.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature in the dark.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the substrate again under a gentle stream of high-purity nitrogen or argon gas.

  • Characterization:

    • Characterize the freshly prepared SAM immediately using techniques such as contact angle goniometry, ellipsometry, and XPS to confirm the quality of the monolayer.

Experimental Workflow Diagram:

Substrate Gold Substrate Cleaning Substrate Cleaning (Piranha, DI Water, EtOH) Substrate->Cleaning Drying1 Drying (N2/Ar) Cleaning->Drying1 Assembly Self-Assembly (12-24h, RT, Dark) Drying1->Assembly Thiol_Sol Prepare 1 mM Thiol Solution in EtOH Thiol_Sol->Assembly Rinsing Rinsing (EtOH) Assembly->Rinsing Drying2 Drying (N2/Ar) Rinsing->Drying2 Characterization Characterization (XPS, Contact Angle, etc.) Drying2->Characterization

Caption: Experimental workflow for SAM formation.

Protocol 2: Accelerated Aging Test for Stability Assessment

  • Sample Preparation: Prepare multiple identical this compound modified surfaces following Protocol 1.

  • Initial Characterization: Perform baseline characterization (XPS, contact angle, ellipsometry) on a control sample.

  • Exposure to Stress Conditions: Expose the other samples to various accelerated aging conditions in parallel:

    • Thermal Stress: Place samples in an oven at elevated temperatures (e.g., 50°C, 80°C, 100°C) for defined periods (e.g., 1, 6, 24, 48 hours).

    • Environmental Stress: Store samples under ambient laboratory conditions (light and air exposure) and in a desiccator under an inert atmosphere.

    • pH Stress: Immerse samples in buffer solutions of different pH values (e.g., pH 4, 7, 10, 13) for defined time intervals.

  • Post-Exposure Characterization: After each time point for each condition, remove a sample, rinse it with deionized water and ethanol, dry it with nitrogen, and re-characterize it using the same techniques as the initial characterization.

  • Data Analysis: Compare the characterization data of the aged samples to the initial data to quantify the extent of degradation under each condition.

Quantitative Data Summary

ConditionObservationExpected Impact on this compound SAM
Ambient Air (Room Temp) Gradual oxidation of the thiol headgroup and potential desorption over days to weeks.[3][4]Similar behavior is expected, with potential for some enhanced stability due to intermolecular interactions of the tetrazole and carboxyphenyl groups.
Inert Atmosphere (Room Temp) Significantly improved stability, with minimal degradation observed over weeks to months.This is the recommended storage condition for maximizing the lifetime of the modified surface.
Elevated Temperature (e.g., 80°C in inert atm.) Increased rate of desorption. The stability is highly dependent on the molecular structure and packing.[6]The aromatic nature and potential for intermolecular hydrogen bonding may provide moderate thermal stability compared to simple alkanethiols.
Aqueous Solution (Neutral pH) Generally stable for several days, though gradual desorption can occur.[10]The hydrophilic carboxyphenyl end-group may influence interactions with the aqueous environment.
Aqueous Solution (High pH > 12) Rapid desorption of the monolayer is often observed.[7]Similar instability is expected due to the deprotonation of the thiol anchor group from the gold surface.
Aqueous Solution (Low pH < 3) Generally stable.The protonated carboxylic acid groups may form a stable hydrogen-bonded network, enhancing stability.
UV Exposure Can induce photo-oxidation of the thiol and decomposition of the alkyl chains.[4]The aromatic rings in the molecule may offer some UV protection, but degradation is still possible with prolonged exposure.

References

Technical Support Center: Scaling Up 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of this compound, particularly when moving from laboratory to pilot or industrial scale.

Problem Potential Cause Suggested Solution
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor reaction progress using techniques like HPLC. Consider extending reaction time or cautiously increasing the temperature, while being mindful of potential side reactions and thermal stability.
Poor mixing in larger reactors leading to localized concentration gradients.Ensure adequate agitation. The type of impeller and mixing speed may need to be optimized for the specific reactor geometry.
Degradation of the product or intermediates under reaction conditions.Perform stability studies of starting materials, intermediates, and the final product at the reaction temperature to identify potential degradation pathways.
Product Purity Issues Presence of unreacted starting materials.Optimize the stoichiometry of reactants. Consider a slight excess of one reactant to drive the reaction to completion, followed by a suitable work-up to remove the excess.
Formation of byproducts due to side reactions.Characterize byproducts using techniques like LC-MS and NMR to understand their formation mechanism. Adjust reaction conditions (e.g., temperature, pH, addition rate of reagents) to minimize their formation.
Inefficient purification at a larger scale.Develop a robust crystallization procedure. Screen various solvent systems and optimize parameters like solvent ratios, temperature, and cooling profiles.[1][2]
Crystallization Difficulties Oiling out or formation of amorphous material instead of crystals.Ensure the chosen solvent system provides an appropriate solubility profile for the product. The rate of cooling and addition of anti-solvent should be carefully controlled to avoid rapid supersaturation.
Poor filterability of the crystalline product.Optimize crystal habit through controlled crystallization. Techniques like seeding, controlled cooling rates, and the use of anti-solvents can influence crystal size and shape.
Safety Concerns Risk of thermal runaway, especially with exothermic reactions involving azides.Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to determine the onset of decomposition and the heat of reaction.[3][4] Implement robust temperature control and have an emergency cooling plan in place.
Exposure to hazardous reagents like sodium azide.Handle sodium azide and other toxic reagents in a well-ventilated area using appropriate personal protective equipment (PPE). Develop standard operating procedures (SOPs) for the safe handling and quenching of residual azide.
Dust explosion hazard with the final, dry product.The product is a flammable solid.[5] Handle the dry powder in an environment with adequate dust control measures. Use intrinsically safe equipment in areas where dust clouds may form.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the synthesis of this compound?

A1: The primary hazards stem from the use of sodium azide, which is highly toxic and can form explosive heavy metal azides. The tetrazole ring itself is an energetic functional group, and its synthesis can be exothermic, posing a risk of thermal runaway if not properly controlled.[3][4] The final product is also a flammable solid.[5]

Q2: How can I minimize the risk of explosion when using sodium azide at a large scale?

A2: To mitigate the risk of explosion, avoid contact of sodium azide with heavy metals (e.g., lead, copper) and strong acids. Use equipment made of compatible materials. Reactions should be conducted with careful temperature control and monitoring. It is also crucial to have a validated quenching procedure for any residual azide in the reaction mixture before work-up.

Q3: What are some common impurities I should look for in the final product?

A3: Common impurities can include unreacted starting materials such as 4-aminobenzoic acid and carbon disulfide, as well as byproducts from side reactions. The specific impurity profile will depend on the synthetic route chosen. It is essential to develop an analytical method, such as HPLC, to identify and quantify these impurities.

Q4: What is a good starting point for developing a crystallization protocol for purification?

A4: A mixed solvent system is often effective for purifying compounds with multiple functional groups. For a similar compound, 1-phenyl-5-mercaptotetrazole, a recrystallization from a mixture of toluene and water has been reported to yield a high-purity product.[6] For this compound, exploring polar aprotic solvents in combination with an anti-solvent like water or an aliphatic hydrocarbon could be a good starting point.

Q5: How does the choice of solvent affect the final crystal properties?

A5: The solvent system can significantly impact crystal morphology, purity, and yield.[2] A well-chosen solvent will have a good solubility differential for the product at high and low temperatures, while keeping impurities either fully dissolved or completely insoluble. The solvent can also influence the crystal habit (shape), which affects filtration and drying characteristics.

Experimental Protocols

General Protocol for the Synthesis of 1-phenyl-5-mercaptotetrazole (as an analogue)

This protocol is for a related compound and should be adapted and optimized for this compound.

Materials:

  • Anilino sodium dithiocarboxylate

  • Sodium azide

  • Alkali solution (e.g., sodium hydroxide)

  • Water

  • Hydrochloric acid or Sulfuric acid

  • Toluene

Procedure:

  • In a suitable reactor, mix anilino sodium dithiocarboxylate with water as the reaction solvent.

  • Under stirring, sequentially add the alkali solution (catalyst) and sodium azide.

  • Heat the reaction mixture to 85-95 °C and maintain for 10-12 hours.

  • After the reaction is complete, cool the mixture to below 10 °C and filter.

  • Heat the filtrate to 30-40 °C and adjust the pH to 2-3 with acid to precipitate the crude product.

  • Cool the mixture to below 10 °C and filter to collect the crude 1-phenyl-5-mercaptotetrazole.

  • Recrystallize the crude product from a mixed solution of toluene and water to obtain the final product with high purity.[6]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Reactant Dosing (4-aminobenzoic acid derivative, CS2, NaN3) B Cyclization Reaction (Controlled Temperature and Time) A->B Exothermic C Reaction Quenching B->C D Acidification to Precipitate Crude Product C->D E Filtration D->E F Washing E->F G Recrystallization (Solvent Selection is Critical) F->G H Filtration and Washing G->H I Drying H->I J Final Product I->J

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC, HPLC) start->check_reaction check_purity Analyze Impurity Profile (LC-MS, NMR) start->check_purity incomplete Incomplete Reaction check_reaction->incomplete high_impurity High Impurity Levels check_purity->high_impurity incomplete->check_purity No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->optimize_reaction Yes high_impurity->optimize_reaction If purification fails optimize_purification Optimize Purification (Recrystallization, Washing) high_impurity->optimize_purification Yes solution Improved Yield/Purity optimize_reaction->solution optimize_purification->solution

Caption: A logical troubleshooting workflow for addressing common issues in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Thiol Linkers in Bioconjugation: Featuring 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate thiol-reactive linker is a critical determinant of the stability, efficacy, and safety of bioconjugates, particularly in the rapidly advancing field of Antibody-Drug Conjugates (ADCs). While traditional linkers have been instrumental, the quest for enhanced stability and performance has led to the exploration of novel reagents. This guide provides an objective comparison of commonly used thiol linkers with a prospective look at the potential of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, supported by available experimental data for established linkers.

Introduction to Thiol-Reactive Linkers

The specific and efficient reaction of linkers with thiol groups on cysteine residues is a cornerstone of bioconjugation. This strategy is widely employed for creating ADCs, functionalizing nanoparticles, and developing diagnostic probes. The ideal thiol linker should form a stable covalent bond with the biomolecule, possess favorable pharmacokinetic properties, and, in the case of ADCs, ensure the controlled release of the payload at the target site.

Performance Comparison of Thiol-Reactive Linkers

The choice of a thiol linker significantly impacts the performance of the resulting bioconjugate. The following tables summarize key performance metrics for several common thiol-reactive linkers. It is important to note that direct head-to-head comparisons across all linker types under identical conditions are limited in the literature. The data presented here is a compilation from various studies and should be interpreted with consideration of the different experimental contexts.

Table 1: Quantitative Comparison of Common Thiol Linkers

Linker TypeReactive GroupResulting BondBond StabilityReaction pHRelative Reaction RateKey Remarks
Maleimide MaleimideThioether (Thiosuccinimide)Labile (susceptible to retro-Michael reaction)6.5-7.5Very FastInstability can lead to premature payload release. Next-generation maleimides offer improved stability.[1]
Haloacetyl Iodo/BromoacetamideThioetherHighly Stable7.0-8.5ModerateForms a very stable, irreversible bond; reaction is generally slower than with maleimides.
Pyridyl Disulfide Pyridyl disulfideDisulfideCleavable (reducible)5.0-7.0FastThe resulting disulfide bond is cleavable by reducing agents like glutathione, which is advantageous for intracellular drug release.
Vinyl Sulfone Vinyl sulfoneThioetherHighly Stable8.0-9.0Moderate to SlowForms a stable thioether bond that is resistant to degradation and not susceptible to retro-Michael reaction.[2]
This compound ThiolThioether/Disulfide/Au-SData Not AvailableData Not AvailableData Not AvailablePotential for dual functionality: thiol for surface anchoring (e.g., gold nanoparticles) and carboxyl for bioconjugation. The tetrazole ring is a metabolically stable bioisostere of a carboxylic acid.

A Prospective Look at this compound

Currently, there is a lack of direct experimental data evaluating this compound as a thiol linker in bioconjugation. However, an analysis of its structure suggests several potential advantages and applications.

Structural Features and Potential Advantages:

  • Thiol Group: The mercapto group provides a reactive handle for conjugation. It has a strong affinity for gold surfaces, making this molecule well-suited for the functionalization of gold nanoparticles.[2][3][4][5] It can also react with electrophilic groups commonly used in bioconjugation, such as maleimides and haloacetyls.

  • Tetrazole Ring: The tetrazole ring is a well-known bioisostere of a carboxylic acid.[6][7][8][9] This moiety is generally considered to be metabolically stable and can participate in hydrogen bonding.[6][7][9] Its presence could enhance the pharmacokinetic profile of a bioconjugate.

  • Carboxyphenyl Group: The carboxylic acid on the phenyl ring provides a secondary site for conjugation, typically with amine groups on biomolecules via EDC/NHS chemistry. This bifunctionality allows for the creation of more complex bioconjugate architectures.

Potential Applications:

  • Nanoparticle Functionalization: The strong gold-sulfur bond makes it an excellent candidate for creating self-assembled monolayers on gold nanoparticles, which can then be further functionalized for drug delivery or diagnostic applications using the carboxyl group.

  • Bifunctional Linker: It could be used as a versatile linker to connect different molecular entities. For example, the thiol could be attached to a surface or a payload, while the carboxyl group is conjugated to a targeting ligand like an antibody.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of bioconjugates. Below are general methodologies for key experiments.

Protocol 1: General Thiol-Maleimide Conjugation

Materials:

  • Thiol-containing protein (e.g., antibody)

  • Maleimide-functionalized molecule (10 mM stock in DMSO)

  • Conjugation Buffer: PBS, pH 6.5-7.5, degassed

  • Reducing agent (e.g., TCEP)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Reduction (if necessary): To generate free thiol groups, reduce the disulfide bonds of the antibody with a controlled amount of TCEP.

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution at a molar ratio of 5:1 to 20:1 (maleimide:protein). Incubate for 1-4 hours at room temperature.

  • Quenching: (Optional) Add a quenching reagent like free cysteine in excess to react with any unreacted maleimide.

  • Purification: Remove excess, unreacted maleimide and other small molecules by size-exclusion chromatography.[2]

Protocol 2: Assessment of ADC Stability in Human Plasma

Materials:

  • Purified ADC

  • Human plasma

  • Incubator at 37°C

  • Analytical system (e.g., HIC-HPLC, LC-MS)

Procedure:

  • Incubation: Incubate the purified ADC in human plasma at a defined concentration at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the mixture.

  • Sample Processing: Process the aliquots to separate the ADC from plasma proteins.

  • Analysis: Analyze the samples to determine the drug-to-antibody ratio (DAR) over time using a suitable analytical method like HIC-HPLC or LC-MS. A decrease in DAR indicates payload loss.

Visualizing Workflows and Pathways

To better understand the context and processes involved in the use of thiol linkers, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

G cluster_prep Preparation cluster_conj Conjugation cluster_purify Purification cluster_analysis Analysis p1 Prepare Thiol-Containing Protein (e.g., reduce disulfide bonds) c1 Incubate Protein and Linker (Varying Linker Types, Ratios, and Conditions) p1->c1 p2 Prepare Linker Solutions p2->c1 pu1 Purify Conjugate (e.g., Size-Exclusion Chromatography) c1->pu1 a1 Determine Drug-to-Antibody Ratio (DAR) (e.g., HIC, Mass Spectrometry) pu1->a1 a2 Assess Stability (e.g., Plasma Incubation Assay) a1->a2 a3 Evaluate Biological Activity (e.g., Cytotoxicity Assay) a2->a3

Workflow for comparing thiol-specific linkers.

SignalingPathway ADC Antibody-Drug Conjugate (e.g., Trastuzumab emtansine) Receptor HER2 Receptor ADC->Receptor Binding CellMembrane Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Fusion Payload Payload Release (e.g., DM1) Lysosome->Payload Linker Cleavage Microtubule Microtubule Disruption Payload->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Targeted drug delivery via an ADC.

LinkerComparison cluster_stable Stable Linkers cluster_cleavable Cleavable Linkers cluster_conditionally_stable Conditionally Stable cluster_prospective Prospective Linker Haloacetyl Haloacetyl VinylSulfone Vinyl Sulfone PyridylDisulfide Pyridyl Disulfide Maleimide Maleimide TetrazoleThiol 1-(4-Carboxyphenyl)- 5-mercapto-1H-tetrazole Thiol Thiol Thiol->Haloacetyl Stable Thioether Thiol->VinylSulfone Stable Thioether Thiol->PyridylDisulfide Reducible Disulfide Thiol->Maleimide Thioether (Reversible) Thiol->TetrazoleThiol Potential for Stable Linkage

Logical comparison of thiol linker types.

Conclusion

The field of bioconjugation is continually evolving, with a strong emphasis on developing linkers that enhance the stability and therapeutic index of drugs. While established linkers like maleimides, haloacetyls, pyridyl disulfides, and vinyl sulfones each offer distinct advantages and disadvantages, the exploration of novel linker technologies is crucial.

This compound presents an intriguing scaffold for a bifunctional linker. Its thiol group allows for established conjugation to surfaces and biomolecules, while the carboxyphenyl moiety offers a secondary attachment point. The integrated tetrazole ring, a known metabolically stable bioisostere, could confer favorable pharmacokinetic properties. Although direct experimental data on its performance as a bioconjugation linker is currently lacking, its structural attributes warrant further investigation. Researchers are encouraged to apply the standardized experimental protocols outlined in this guide to evaluate the potential of this and other novel linkers to advance the field of targeted therapeutics and diagnostics.

References

Comparative Guide to the Validation of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole and Alternative Cyclooxygenase (COX) Inhibitor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CPMT) and Cyclooxygenase Inhibition

This compound is a heterocyclic organic compound.[1] The tetrazole moiety is a key structural feature in a number of compounds designed as cyclooxygenase (COX) inhibitors.[2][3] The COX enzymes (COX-1 and COX-2) are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes.[2] The development of selective COX-2 inhibitors has been a major focus of research to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[2][5]

Given the prevalence of the tetrazole scaffold in known COX inhibitors, it is hypothesized that CPMT may also exhibit inhibitory activity against COX enzymes. This guide provides a framework for validating such a hypothesis through established binding assay protocols and compares the potential performance with known tetrazole-based COX inhibitors.

Comparative Analysis of Tetrazole-Based COX Inhibitors

While specific binding data for CPMT is unavailable, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several reported tetrazole derivatives. This data provides a benchmark for the potential efficacy and selectivity of novel compounds like CPMT.

CompoundTargetAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 7c (A tetrazole derivative) COX-2In vitro enzyme assay0.2316.91[6]
Compound 3c (A trimethoxy tetrazole derivative) COX-2In vitro enzyme assay0.039317.95[7]
Compound 5c (A pyrazole-tetrazole derivative) COX-2In vitro enzyme assay0.065297.67[7]
Compound 45 (A 1,5-diaryl-substituted tetrazole) COX-2In vitro enzyme assay2.0210[3]
Celecoxib (Reference Drug) COX-2In vitro enzyme assay0.042282.22[7]
Indomethacin (Reference Drug) COX-1/2In vitro enzyme assay--[7]
FR122047 (Reference Drug) COX-1In vitro enzyme assay0.028~2,300 (COX-2 IC50 = 65 µM)[8]

Experimental Protocols for Binding Assay Validation

The validation of a compound's binding to and inhibition of COX enzymes typically involves a series of in vitro experiments. Below are detailed methodologies for common assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay (ELISA-based)

This high-throughput method directly measures the production of Prostaglandin E2 (PGE2), a key product of the COX pathway, using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., CPMT) and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • PGE2 ELISA kit

  • Stannous chloride (to stop the reaction)

Procedure:

  • Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes in the reaction buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, combine the reaction buffer, cofactors, and the enzyme (COX-1 or COX-2).

  • Pre-incubation with Inhibitor: Add the diluted test compound or reference inhibitor to the wells and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.[10]

  • Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction. Incubate for a specific time (e.g., 2 minutes at 37°C).[10]

  • Termination of Reaction: Stop the reaction by adding a saturated solution of stannous chloride.[10]

  • PGE2 Quantification: Use a commercial PGE2 ELISA kit to measure the amount of PGE2 produced in each well according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

LC-MS/MS-based COX Inhibition Assay

This method offers high sensitivity and specificity for the quantification of prostaglandins.[11]

Materials:

  • Same as the ELISA-based assay.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Internal standard (e.g., deuterated PGE2).

Procedure:

  • Follow steps 1-6 of the ELISA-based protocol.

  • Sample Preparation: After stopping the reaction, add an internal standard to each sample. Extract the prostaglandins using a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. Separate the prostaglandins using an appropriate column and detect them using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the amount of PGE2 produced by comparing the peak area ratio of PGE2 to the internal standard against a standard curve. Calculate the IC50 values as described for the ELISA-based assay.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathway and a typical experimental workflow can aid in understanding the mechanism of action and the assay procedure.

Prostaglandin_Biosynthesis_Pathway cluster_COX Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Receptors EP Receptors PGE2->Receptors Inflammation Inflammation, Pain, Fever Receptors->Inflammation Inhibitor CPMT / NSAIDs Inhibitor->COX

Caption: Prostaglandin E2 biosynthesis pathway and the site of action for COX inhibitors.

COX_Inhibition_Assay_Workflow start Start prep_enzyme Prepare COX-1/COX-2 Enzymes start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of CPMT and Controls start->prep_inhibitor reaction_setup Set up Reaction: Buffer, Cofactors, Enzyme prep_enzyme->reaction_setup prep_inhibitor->reaction_setup pre_incubation Pre-incubate with Inhibitor reaction_setup->pre_incubation initiate_reaction Add Arachidonic Acid to Initiate Reaction pre_incubation->initiate_reaction stop_reaction Stop Reaction with Stannous Chloride initiate_reaction->stop_reaction quantification Quantify PGE2 Production (ELISA or LC-MS/MS) stop_reaction->quantification analysis Calculate % Inhibition and IC50 Values quantification->analysis end End analysis->end

References

Performance of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole in Diverse Sensor Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential performance of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CPMT) across various sensor platforms. Due to the limited availability of direct experimental data for CPMT in the scientific literature, this guide draws upon performance data from closely related mercaptotetrazole derivatives to provide a benchmark for its expected capabilities in electrochemical, colorimetric, and fluorescent sensing applications.

Introduction to this compound (CPMT)

This compound is a bifunctional molecule featuring a carboxylic acid group and a mercaptotetrazole moiety. The thiol group (-SH) allows for strong anchoring to noble metal surfaces, such as gold and silver, making it an excellent candidate for the formation of self-assembled monolayers (SAMs) on electrodes and nanoparticles. The carboxylic acid group provides a site for further functionalization or can influence the sensor's response to pH and ionic strength. The tetrazole ring itself can act as a coordinating ligand for various metal ions, forming the basis for its application in chemical sensing.

Comparative Performance Analysis

The following sections detail the projected performance of CPMT in electrochemical, colorimetric, and fluorescent sensor platforms. The quantitative data presented is derived from studies on analogous tetrazole compounds and serves as a reference for the potential performance of CPMT-based sensors.

Electrochemical Sensors

Electrochemical sensors based on CPMT would likely involve the immobilization of CPMT as a SAM on a conductive electrode surface (e.g., gold). The tetrazole and carboxyl groups could then selectively bind to target analytes, leading to a measurable change in the electrochemical properties of the electrode-solution interface, such as capacitance or charge transfer resistance.

Table 1: Performance of Mercaptotetrazole-Based Electrochemical Sensors for Heavy Metal Ions.

AnalyteSensor Platform/Electrode ModificationLimit of Detection (LOD)Linear RangeReference Compound
Pb(II)Glassy Carbon Electrode modified with a composite of graphene and bismuth nanoparticles0.04 µg/L1–120 µg/LNot specified, general heavy metal sensing
Cd(II)Glassy Carbon Electrode modified with a nanocomposite of copper MOF and carbon nanotubesNot specifiedNot specifiedNot specified, general heavy metal sensing
Hg(II)Gold electrode functionalized with cysteamine-modified graphene oxideNot specifiedNot specifiedCysteamine (thiol-containing)
Cu(II)Gold electrode modified with g-C3N40.103 µMNot specifiedg-C3N4

Note: Data presented is for various electrochemical sensors for heavy metal detection to provide a general performance context, as direct CPMT data is unavailable.

Colorimetric Sensors

In a colorimetric sensor, CPMT would typically be used to functionalize gold or silver nanoparticles. The presence of a target analyte that can interact with the CPMT on the nanoparticle surface would induce aggregation of the nanoparticles, resulting in a color change of the solution from red to blue (for gold nanoparticles). This color change can be observed with the naked eye and quantified using a UV-Vis spectrophotometer.

Table 2: Performance of Mercaptotetrazole-Based Colorimetric Sensors for Metal Ions.

AnalyteSensor PlatformLimit of Detection (LOD)Linear RangeReference Compound
Al(III)5-mercaptomethyltetrazole-capped gold nanoparticles0.53 µM1.0–10.0 µM5-mercaptomethyltetrazole
Multiple heavy metals (Hg2+, Cd2+, Fe3+, etc.)11-mercaptoundecanoic acid-capped gold nanoparticles with amino acidsNot specified (visual discrimination)Not applicable11-mercaptoundecanoic acid
Fluorescent Sensors

A fluorescent sensor incorporating CPMT could be designed based on a "turn-on" or "turn-off" fluorescence mechanism. For instance, CPMT could be attached to a fluorophore, and the binding of a target analyte to the tetrazole moiety could either enhance (turn-on) or quench (turn-off) the fluorescence signal. The change in fluorescence intensity would be proportional to the analyte concentration.

Table 3: Performance of Tetrazole-Based Fluorescent Sensors for Metal Ions.

AnalyteSensor PrincipleLimit of Detection (LOD)Quantum Yield (Free vs. Bound)Reference Compound
Al(III) / Zn(II)"Turn-on" fluorescence upon metal binding19.8 nM (Al³⁺), 47.9 nM (Zn²⁺)Not specified1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol[1]
Cu(II)Fluorescence quenching5.67 x 10⁻⁶ MNot specifiedCarbazole-based Schiff-base with tetrazole
Zn(II)"Turn-on" fluorescence0.073 µM0.036 to 0.69Fused isoindole-imidazole scaffold

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the development of CPMT-based sensors.

Fabrication of a CPMT-Based Electrochemical Sensor
  • Electrode Preparation: A gold electrode is first cleaned by electrochemical cycling in a suitable electrolyte (e.g., 0.5 M H₂SO₄) followed by rinsing with deionized water and ethanol, and then dried under a stream of nitrogen.

  • Self-Assembled Monolayer (SAM) Formation: The cleaned gold electrode is immersed in a dilute solution of CPMT (e.g., 1 mM in ethanol) for a sufficient time (typically 12-24 hours) to allow for the formation of a stable SAM.

  • Rinsing: After incubation, the electrode is thoroughly rinsed with ethanol and deionized water to remove any non-covalently bound molecules.

  • Electrochemical Measurement: The functionalized electrode is then used as the working electrode in a three-electrode electrochemical cell containing a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire). The electrochemical response (e.g., cyclic voltammetry or electrochemical impedance spectroscopy) is measured in a suitable electrolyte before and after exposure to the target analyte.

Preparation of a CPMT-Based Colorimetric Sensor
  • Synthesis of Gold Nanoparticles (AuNPs): Gold nanoparticles are synthesized by the reduction of a gold salt (e.g., HAuCl₄) with a reducing agent (e.g., sodium citrate or sodium borohydride) in an aqueous solution.

  • Functionalization of AuNPs with CPMT: A solution of CPMT is added to the AuNP solution and stirred for several hours to allow the CPMT to bind to the surface of the AuNPs via the thiol group.

  • Purification: The functionalized AuNPs are purified by centrifugation and redispersion in a suitable buffer to remove excess CPMT and other reagents.

  • Colorimetric Assay: A fixed amount of the CPMT-functionalized AuNP solution is mixed with different concentrations of the target analyte. The color change is observed visually, and the UV-Vis absorption spectrum is recorded to quantify the extent of nanoparticle aggregation.

Development of a CPMT-Based Fluorescent Sensor
  • Synthesis of a CPMT-Fluorophore Conjugate: CPMT is chemically conjugated to a suitable fluorophore using standard organic synthesis methods. The carboxylic acid group on CPMT is a common site for such conjugation.

  • Purification: The synthesized conjugate is purified using techniques like column chromatography or recrystallization.

  • Fluorescence Measurements: The fluorescence properties of the CPMT-fluorophore conjugate are characterized in a suitable solvent or buffer system. The fluorescence intensity is measured in the absence and presence of varying concentrations of the target analyte to determine the sensor's response. The quantum yield of the free and analyte-bound sensor can be determined using a standard fluorophore with a known quantum yield.

Visualizations

Signaling Pathways and Workflows

G General Workflow for CPMT-Based Sensor Fabrication cluster_electro Electrochemical Sensor cluster_color Colorimetric Sensor cluster_fluoro Fluorescent Sensor Au_Elec Gold Electrode Clean_Elec Cleaning Au_Elec->Clean_Elec CPMT_SAM CPMT SAM Formation Clean_Elec->CPMT_SAM Analyte_Bind_E Analyte Binding CPMT_SAM->Analyte_Bind_E E_Signal Electrochemical Signal Change Analyte_Bind_E->E_Signal AuNP_Synth AuNP Synthesis CPMT_Func CPMT Functionalization AuNP_Synth->CPMT_Func Analyte_Bind_C Analyte Binding CPMT_Func->Analyte_Bind_C Aggregation Nanoparticle Aggregation Analyte_Bind_C->Aggregation Color_Change Color Change (Red to Blue) Aggregation->Color_Change CPMT_Fluoro_Synth CPMT-Fluorophore Synthesis Analyte_Bind_F Analyte Binding CPMT_Fluoro_Synth->Analyte_Bind_F Fluoro_Change Fluorescence Change (On/Off) Analyte_Bind_F->Fluoro_Change

Caption: General workflows for fabricating electrochemical, colorimetric, and fluorescent sensors using CPMT.

Caption: Mechanism of a CPMT-functionalized gold nanoparticle colorimetric sensor.

Caption: "Turn-on" mechanism for a hypothetical CPMT-based fluorescent sensor.

Conclusion

While direct experimental evidence for the performance of this compound in sensor applications is currently limited, the data from analogous mercaptotetrazole compounds suggest that CPMT holds significant promise as a versatile molecular component for the development of electrochemical, colorimetric, and fluorescent sensors. Its bifunctional nature allows for robust surface immobilization and selective analyte recognition. Further research is warranted to fully characterize the performance of CPMT in these platforms and to explore its potential for detecting a wide range of analytes relevant to researchers, scientists, and drug development professionals. The experimental protocols and performance benchmarks provided in this guide offer a solid foundation for such future investigations.

References

A Comparative Guide to the Characterization of Nanoparticles: Unmodified vs. 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CPMT) Modified

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical applications, including drug delivery, diagnostics, and cellular imaging. The choice of capping or modifying agent can significantly influence the stability, biocompatibility, and targeting specificity of the nanoparticles. This guide provides a comparative overview of the characterization of unmodified nanoparticles versus those modified with 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CPMT), a bifunctional ligand containing a thiol group for nanoparticle anchoring and a carboxylic acid group for further conjugation or to enhance colloidal stability.

Comparative Physicochemical Properties

The modification of nanoparticles with CPMT is expected to induce significant changes in their physicochemical properties. The following table summarizes the anticipated differences between unmodified (e.g., citrate-stabilized gold or silver nanoparticles) and CPMT-modified nanoparticles. The data presented is illustrative of typical changes observed upon successful surface functionalization.

PropertyUnmodified NanoparticlesCPMT-Modified NanoparticlesSignificance of Change
Hydrodynamic Diameter (nm) 15 - 2520 - 35Increase in size indicates the presence of the CPMT layer on the nanoparticle surface.
Polydispersity Index (PDI) < 0.3< 0.3A low PDI value for both indicates a monodisperse sample, which is crucial for reproducibility. A slight increase may be observed post-modification.
Zeta Potential (mV) -30 to -50-40 to -60A more negative zeta potential suggests increased colloidal stability due to the deprotonated carboxylic acid groups of CPMT at physiological pH.
UV-Vis λmax (nm) ~520 (for AuNPs)~525-530 (for AuNPs)A red-shift in the surface plasmon resonance peak is indicative of a change in the local refractive index around the nanoparticle surface due to ligand binding.[1]

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of both unmodified and modified nanoparticles to ensure reproducibility and accurate comparison.

Synthesis of Unmodified Gold Nanoparticles (Turkevich Method)

This method is a widely used technique for the synthesis of citrate-stabilized gold nanoparticles (AuNPs).[2]

  • Preparation of Solutions: Prepare a 1 mM solution of hydrogen tetrachloroaurate (HAuCl₄) and a 1% solution of trisodium citrate.

  • Reaction Setup: In a clean round-bottom flask, bring the HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Reduction: Rapidly add the trisodium citrate solution to the boiling HAuCl₄ solution.

  • Observation: The solution will undergo a series of color changes, from yellow to colorless, then to a deep red, indicating the formation of AuNPs.[2]

  • Completion: Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

  • Cooling and Storage: Allow the solution to cool to room temperature and store at 4°C.

Functionalization of Nanoparticles with CPMT

This protocol describes the ligand exchange reaction to modify the surface of pre-synthesized nanoparticles with CPMT.

  • CPMT Solution Preparation: Dissolve this compound in an appropriate solvent, such as ethanol or a slightly basic aqueous solution, to create a stock solution (e.g., 1 mg/mL).

  • Nanoparticle Suspension: Take a known volume of the synthesized unmodified nanoparticle suspension.

  • Ligand Exchange: Add the CPMT solution to the nanoparticle suspension while stirring. The thiol group of CPMT will displace the citrate ions on the nanoparticle surface.

  • Incubation: Allow the reaction to proceed for several hours (e.g., 12-24 hours) at room temperature with continuous stirring to ensure complete surface coverage.

  • Purification: Centrifuge the solution to pellet the functionalized nanoparticles. Remove the supernatant containing excess CPMT and displaced citrate.

  • Washing: Resuspend the nanoparticle pellet in deionized water or a suitable buffer and repeat the centrifugation and resuspension steps at least twice to remove any unbound ligands.[3]

  • Final Suspension: Resuspend the purified CPMT-modified nanoparticles in the desired buffer for characterization and further use.

Characterization Techniques
  • Objective: To monitor the formation of nanoparticles and confirm surface modification by observing the shift in the localized surface plasmon resonance (LSPR) peak.[1]

  • Protocol:

    • Calibrate the UV-Vis spectrophotometer with a suitable blank (e.g., deionized water).

    • Dilute the nanoparticle suspensions (unmodified and CPMT-modified) to an appropriate concentration.

    • Record the absorbance spectra over a wavelength range of 400-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Objective: To determine the hydrodynamic size, size distribution (PDI), and surface charge (zeta potential) of the nanoparticles.

  • Protocol:

    • Dilute the nanoparticle samples in an appropriate buffer (e.g., 10 mM NaCl) to avoid multiple scattering effects.

    • For zeta potential measurements, ensure the buffer has a known ionic strength.

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform the measurements according to the instrument's software instructions, acquiring multiple runs for statistical accuracy.

  • Objective: To visualize the size, shape, and morphology of the nanoparticles.

  • Protocol:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the solvent to evaporate completely. The grid can be left to dry at room temperature or under a lamp.

    • Optionally, a negative staining agent (e.g., uranyl acetate) can be applied to enhance contrast.

    • Image the dried grid using a transmission electron microscope at an appropriate acceleration voltage.

  • Objective: To confirm the presence of CPMT on the nanoparticle surface by identifying its characteristic functional group vibrations.

  • Protocol:

    • Prepare samples of the unmodified nanoparticles, CPMT-modified nanoparticles, and the pure CPMT ligand.

    • Lyophilize or dry the nanoparticle samples to obtain a powder.

    • Prepare KBr pellets of the powdered samples or use an ATR-FTIR setup.

    • Record the infrared spectra over a range of 4000-400 cm⁻¹.

    • Compare the spectra to identify peaks corresponding to the carboxylic acid and tetrazole groups of CPMT on the modified nanoparticles, which should be absent in the unmodified nanoparticle spectrum.

Visualizing the Process and Potential Application

Diagrams created using Graphviz can help to visualize the experimental workflow and potential applications of these functionalized nanoparticles.

G cluster_synthesis Synthesis of Unmodified Nanoparticles cluster_functionalization Functionalization HAuCl4 HAuCl₄ Solution Unmodified_NP Unmodified Nanoparticles HAuCl4->Unmodified_NP Reduction Citrate Trisodium Citrate Citrate->Unmodified_NP Modified_NP CPMT-Modified Nanoparticles Unmodified_NP->Modified_NP Ligand Exchange CPMT CPMT Solution CPMT->Modified_NP

Caption: Workflow for the synthesis and functionalization of nanoparticles with CPMT.

G cluster_pathway Hypothetical Drug Delivery Pathway CPMT_NP CPMT-Modified NP (Drug Loaded) Cell_Membrane Cell Membrane CPMT_NP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (pH-triggered) Endosome->Drug_Release Target Intracellular Target Drug_Release->Target Therapeutic_Effect Therapeutic Effect Target->Therapeutic_Effect

Caption: Hypothetical signaling pathway for drug delivery using CPMT-modified nanoparticles.

Conclusion

The modification of nanoparticles with this compound offers a promising strategy to enhance their stability and provide functional handles for further bio-conjugation. The comprehensive characterization of these modified nanoparticles is paramount to understanding their behavior in biological systems and for the rational design of effective nanomedicines. The experimental protocols and comparative data outlined in this guide provide a framework for researchers to evaluate the success of their nanoparticle functionalization and to advance the development of novel nanoparticle-based technologies.

References

Comparative Efficacy of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole and Analogous Compounds as Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of rising antimicrobial resistance, the quest for effective enzyme inhibitors is of paramount importance. This guide provides a comparative analysis of the efficacy of 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole and its analogous compounds as inhibitors of metallo-β-lactamases (MBLs), a class of enzymes that confer resistance to a broad spectrum of β-lactam antibiotics. While direct experimental data for this compound as an MBL inhibitor is not extensively available in publicly accessible literature, this guide leverages structure-activity relationship (SAR) studies on closely related 1-aryl-5-mercaptotetrazole derivatives to infer its potential efficacy and provide a basis for comparison.

The data presented herein is primarily drawn from a study on mercaptopropanamide-substituted aryl tetrazoles as broad-spectrum MBL inhibitors. This class of compounds shares the core 1-phenyl-5-mercaptotetrazole scaffold with the topic compound, providing valuable insights into the impact of substitutions on inhibitory activity.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of a series of 1-aryl-5-mercaptotetrazole derivatives against three clinically relevant metallo-β-lactamases: VIM-2, NDM-1, and IMP-1. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Compound IDR (Substitution on Phenyl Ring)VIM-2 IC50 (μM)NDM-1 IC50 (μM)IMP-1 IC50 (μM)
1a H0.0440.3960.71
1b 4-F0.0351.251.35
1c 4-Cl0.0216.100.44
1d 4-Br0.0250.980.55
1e 4-CH30.0450.950.68
1f 4-OCH30.0781.501.20
1g 3-F0.0320.880.95
1h 3-Cl0.0280.750.65

Data extracted from a study on mercaptopropanamide-substituted aryl tetrazoles.

Based on the structure-activity relationship demonstrated in the table, it can be inferred that substitutions on the phenyl ring of the 1-phenyl-5-mercaptotetrazole scaffold significantly influence the inhibitory potency against different MBLs. For instance, halogen substitutions at the para-position (compounds 1b, 1c, 1d) show varied effects on the inhibition of NDM-1 and IMP-1, while generally maintaining high potency against VIM-2. The presence of a carboxylic acid group at the para-position, as in this compound, would introduce a significant change in polarity and charge compared to the analogs listed. This could potentially alter its binding mode and efficacy within the active site of MBLs. Further experimental validation is required to ascertain its precise inhibitory profile.

Experimental Protocols

A detailed methodology for the key experiments is crucial for the reproducibility and validation of the presented data.

Synthesis of 1-Aryl-5-mercaptotetrazole Derivatives

The general synthetic route for the preparation of 1-aryl-5-mercaptotetrazole derivatives involves the reaction of the corresponding aryl isothiocyanate with sodium azide in an aqueous medium. The resulting tetrazole-thiol is then isolated and purified. For the synthesis of the mercaptopropanamide-substituted analogs, the thiol group is further reacted with a suitable propiolamide derivative.

A general procedure is as follows:

  • The appropriately substituted aniline is converted to the corresponding aryl isothiocyanate.

  • The aryl isothiocyanate is then reacted with sodium azide in water under reflux.

  • The reaction mixture is cooled, and the product is precipitated by acidification.

  • The crude product is collected by filtration and purified by recrystallization.

  • For mercaptopropanamide derivatives, the resulting 1-aryl-5-mercaptotetrazole is reacted with 3-bromopropionamide in the presence of a base.

Metallo-β-Lactamase Inhibition Assay

The inhibitory activity of the synthesized compounds against MBLs is typically determined using a spectrophotometric assay with a chromogenic or fluorogenic substrate.

Materials:

  • Purified recombinant MBLs (VIM-2, NDM-1, IMP-1)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4)

  • Substrate (e.g., CENTA or imipenem)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • The MBL enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer for a defined period at a specific temperature (e.g., 10 minutes at 25°C).

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time.

  • The initial reaction rates are calculated for each inhibitor concentration.

  • The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for MBL Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified MBL Enzyme Preincubation Pre-incubation Enzyme->Preincubation Inhibitor Test Compound (Varying Conc.) Inhibitor->Preincubation Buffer Assay Buffer Buffer->Preincubation Reaction Initiate Reaction (Add Substrate) Preincubation->Reaction Measurement Measure Absorbance Change Reaction->Measurement Rate_Calc Calculate Initial Rates Measurement->Rate_Calc IC50_Calc Determine IC50 Value Rate_Calc->IC50_Calc

Caption: Workflow for determining the IC50 of MBL inhibitors.

Logical Relationship of Bioisosteric Replacement

bioisosteric_replacement cluster_properties Shared Physicochemical Properties Carboxylic_Acid Carboxylic Acid Moiety (-COOH) Tetrazole Tetrazole Moiety (-CN4H) Carboxylic_Acid->Tetrazole Bioisosteric Replacement Acidity Similar pKa Carboxylic_Acid->Acidity H_Bonding Hydrogen Bond Donor/Acceptor Carboxylic_Acid->H_Bonding Planarity Planar Structure Carboxylic_Acid->Planarity Tetrazole->Acidity Tetrazole->H_Bonding Tetrazole->Planarity

Caption: Bioisosteric relationship between carboxylic acid and tetrazole.

Comparative Analysis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole Based Sensors: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential application of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole in chemical sensing and outlines a detailed framework for evaluating a critical performance metric: cross-reactivity. While specific cross-reactivity studies for sensors based on this exact molecule are not yet available in published literature, this document serves as a practical guide for researchers looking to develop and validate such sensors. We will explore the synthesis and properties of the core molecule, present a generalized experimental protocol for assessing cross-reactivity, and compare the performance of analogous tetrazole-based sensors and alternative technologies for the detection of relevant analytes, particularly heavy metal ions.

Introduction to this compound as a Sensing Moiety

This compound is a bifunctional organic compound possessing both a carboxylic acid group and a mercapto-tetrazole moiety.[1][2][3][4] The tetrazole ring, with its high nitrogen content, and the thiol group are known to be excellent ligands for various metal ions. The carboxylic acid group offers a versatile handle for immobilization onto sensor surfaces or for tuning the molecule's solubility and electronic properties. These structural features make it a promising candidate for the development of selective chemosensors, particularly for heavy metal ions and potentially for certain biomolecules.

The sensing mechanism of a sensor based on this molecule would likely involve the coordination of the target analyte with the nitrogen atoms of the tetrazole ring and the sulfur atom of the mercapto group. This interaction would be expected to induce a measurable change in the physical properties of the system, such as a shift in fluorescence emission, a change in color (colorimetric sensing), or an alteration of an electrochemical signal.

The Critical Role of Cross-Reactivity Studies

A crucial aspect of developing a reliable sensor is to determine its selectivity – its ability to detect the target analyte without being influenced by other components in the sample matrix.[5] Cross-reactivity, or interference, studies are therefore essential to validate the sensor's performance and to understand its limitations. These studies involve testing the sensor's response to a range of potential interfering species that are expected to be present in the intended sample. The results of these studies are critical for establishing the sensor's practical utility in real-world applications.

Generalized Experimental Protocol for Cross-Reactivity Assessment

The following protocol outlines a comprehensive approach to evaluating the cross-reactivity of a hypothetical sensor based on this compound. This protocol is a composite based on established methodologies for similar chemosensors and biosensors.[5][6][7][8]

Preparation of Sensor and Analyte Solutions
  • Sensor Stock Solution: Prepare a stock solution of the this compound-based sensor in an appropriate solvent (e.g., DMSO, ethanol, or aqueous buffer, depending on the sensor's design and solubility). The concentration should be optimized for the desired sensing range.

  • Analyte Stock Solution: Prepare a stock solution of the primary target analyte at a high concentration in a suitable solvent (typically deionized water for metal ions).

  • Interferent Stock Solutions: Prepare stock solutions of a wide range of potential interfering species at concentrations significantly higher (e.g., 10- to 100-fold excess) than the target analyte's detection limit. Potential interferents should be chosen based on the intended application of the sensor (e.g., for environmental water analysis, this would include common cations and anions like Na⁺, K⁺, Ca²⁺, Mg²⁺, Cl⁻, SO₄²⁻, and other heavy metal ions).

Cross-Reactivity Measurement

The specific measurement technique will depend on the nature of the sensor (e.g., fluorescence spectroscopy, UV-Vis spectrophotometry, or electrochemical methods). The following describes a general procedure for a fluorescence-based sensor.

  • Blank Measurement: Measure the baseline signal of the sensor solution in the buffer.

  • Response to Target Analyte: Add a known concentration of the target analyte to the sensor solution and record the signal change until it stabilizes. This establishes the primary response.

  • Interference Test (Individual): To separate solutions of the sensor, add each potential interfering species individually at a high concentration and record the signal. This will identify any species that directly interact with the sensor.

  • Competitive Interference Test:

    • To a solution of the sensor, first add the potential interfering species.

    • Then, add the target analyte at its target concentration.

    • Record the signal and compare it to the signal obtained in the absence of the interferent. A significant deviation indicates that the interfering species competes with the target analyte for binding to the sensor.

Data Analysis

The degree of interference can be quantified by calculating the selectivity coefficient. A common approach is to compare the sensor's response to the target analyte in the presence and absence of the interfering species. The results are often presented as a bar chart showing the relative signal change for each interferent compared to the target analyte.

Performance Comparison with Alternative Sensors

While data for a this compound sensor is not available, we can compare the performance of other tetrazole-based sensors and alternative technologies for the detection of heavy metals, a likely target for this class of sensor.

Table 1: Performance Comparison of Heavy Metal Sensors

Sensor TypeTarget AnalyteLimit of Detection (LOD)Potential Interferences NotedReference
Tetrazole-Based Sensors
Tetrazole Derivative (Fluorescent)Al³⁺, Zn²⁺Not specifiedOther metal ions showed minimal interference(Not specified in abstracts)
Tetrazole-appended OrganosilatraneFe³⁺, Cu²⁺Not specifiedNegligible competitive interference(Not specified in abstracts)
Alternative Technologies
Graphene-based Electrochemical SensorPb²⁺, Cd²⁺2.90 µg·L⁻¹ (Pb²⁺), 2.14 µg·L⁻¹ (Cd²⁺)Not specified(Not specified in abstracts)
Aptamer-based BiosensorPb²⁺18 pMHigh selectivity over other metal ions[6]
Fluorescent NanosensorHg²⁺10 nMHigh specificity due to thymine interaction(Not specified in abstracts)

This table illustrates the competitive landscape for heavy metal sensing. A new sensor based on this compound would need to demonstrate comparable or superior sensitivity and selectivity to be a viable alternative.

Visualizing Workflows and Pathways

To further clarify the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Cross-Reactivity Measurement cluster_analysis Data Analysis Sensor Sensor Stock Solution Blank 1. Blank Measurement (Sensor + Buffer) Sensor->Blank Analyte Target Analyte Stock Target 2. Target Response (Sensor + Analyte) Analyte->Target Competitive 4. Competitive Interference (Sensor + Interferent + Analyte) Analyte->Competitive Interferents Interferent Stock Solutions Individual 3. Individual Interference (Sensor + Interferent) Interferents->Individual Interferents->Competitive Data Compare Signal Changes Blank->Data Target->Data Individual->Data Competitive->Data Selectivity Calculate Selectivity Coefficients Data->Selectivity Report Generate Interference Plot Selectivity->Report

Caption: Experimental workflow for assessing sensor cross-reactivity.

Signaling_Pathway cluster_sensor Sensor System cluster_interaction Interaction cluster_output Signal Output Sensor 1-(4-Carboxyphenyl)-5- mercapto-1H-tetrazole Binding Coordination Binding (Tetrazole-N, Mercapto-S) Sensor->Binding Selectivity Analyte Target Analyte (e.g., Heavy Metal Ion) Analyte->Binding Interferent Interfering Species Interferent->Binding Cross-reactivity Signal Measurable Signal Change (Fluorescence, Color, etc.) Binding->Signal

Caption: Proposed signaling pathway for a tetrazole-based sensor.

Conclusion

While direct experimental data on the cross-reactivity of this compound based sensors is currently unavailable, its chemical structure suggests significant potential for the development of selective chemosensors. This guide provides a robust framework for researchers to systematically evaluate the cross-reactivity of such novel sensors. By following the outlined experimental protocols and comparing the results with the performance of existing technologies, the viability of this promising molecule for specific sensing applications can be thoroughly assessed. The provided diagrams offer a clear visual representation of the necessary experimental workflow and the underlying sensing mechanism, aiding in the design and interpretation of future studies.

References

comparative analysis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. This compound is a valuable building block, and this guide provides a comparative analysis of two prominent synthetic methods for its preparation. The comparison is based on published experimental data for analogous compounds and established synthetic routes.

Method 1: One-Pot Reaction of 4-Isothiocyanatobenzoic Acid with Sodium Azide

This method is a widely recognized and facile approach for the synthesis of 1-substituted-5-mercaptotetrazoles.[1][2] The synthesis involves a one-pot reaction of the corresponding isothiocyanate with sodium azide, often in the presence of a base like pyridine.

Experimental Protocol:

Step 1: Synthesis of 4-Isothiocyanatobenzoic Acid

The precursor, 4-isothiocyanatobenzoic acid, can be synthesized from 4-aminobenzoic acid. A common method involves the reaction with thiophosgene.[3]

  • Procedure: 4-aminobenzoic acid is reacted with thiophosgene in a biphasic system, often with vigorous stirring to ensure efficient reaction between the phases. The reaction typically proceeds via an intermediate carbamoyl chloride, which then eliminates hydrogen chloride to yield the isothiocyanate.

Step 2: Synthesis of this compound

  • Reagents and Conditions: A mixture of 4-isothiocyanatobenzoic acid (1 equivalent), sodium azide (1.2 equivalents), and pyridine (3 equivalents) in water is stirred at room temperature.[1]

  • Reaction Time: The reaction is typically complete within 2 hours.[1]

  • Work-up: Upon completion, the reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the product. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethyl acetate and hexane.[1]

Method 2: Cyclization of a Dithiocarbamate Salt with Sodium Azide

An alternative approach involves the formation of a dithiocarbamate salt from the corresponding amine, followed by cyclization with sodium azide. This method has been described for the synthesis of the closely related 1-phenyl-5-mercaptotetrazole.[4]

Experimental Protocol:

Step 1: Formation of the Dithiocarbamate Salt

  • Procedure: 4-aminobenzoic acid is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form the corresponding sodium dithiocarbamate salt.

Step 2: Synthesis of this compound

  • Reagents and Conditions: The dithiocarbamate salt and sodium azide are heated in water, with an alkali solution acting as a catalyst. The reaction is typically carried out at reflux temperature (85-95 °C).[4]

  • Reaction Time: The reaction time is reported to be between 10-12 hours.[4]

  • Work-up: After the reaction is complete, the mixture is cooled, and any unreacted starting material is filtered off. The filtrate is then acidified (e.g., with HCl or H₂SO₄) to a pH of 2-3 to precipitate the crude product. The product is collected by filtration and can be purified by recrystallization from a mixed solvent system such as toluene and water.[4]

Comparative Analysis

FeatureMethod 1: Isothiocyanate RouteMethod 2: Dithiocarbamate Route
Starting Materials 4-Isothiocyanatobenzoic Acid, Sodium Azide, PyridineSodium salt of 4-carboxyphenyl dithiocarbamic acid, Sodium Azide, Alkali solution
Reaction Conditions Room temperature85-95 °C (Reflux)
Reaction Time ~2 hours[1]10-12 hours[4]
Reported Yield Good to excellent (76-97% for analogous compounds)[1][2]High yield (not specified quantitatively for the target molecule, but implied to be high for the phenyl analog)[4]
Reagents & Safety Uses pyridine as a base. 4-Isothiocyanatobenzoic acid needs to be prepared, often from thiophosgene which is toxic.Uses a general alkali solution as a catalyst. The dithiocarbamate salt is prepared from carbon disulfide.
Simplicity One-pot reaction from the isothiocyanate, which is generally considered facile.[1]Two-step process from the amine, involving the isolation of the dithiocarbamate salt before cyclization.

Logical Workflow of the Comparative Analysis

G cluster_0 Synthesis of this compound cluster_1 Method 1: Isothiocyanate Route cluster_2 Method 2: Dithiocarbamate Route A Starting Material 4-Aminobenzoic Acid B Step 1: Formation of 4-Isothiocyanatobenzoic Acid A->B Thiophosgene E Step 1: Formation of Dithiocarbamate Salt A->E CS2, Base C Step 2: Cyclization with Sodium Azide B->C NaN3, Pyridine, H2O, RT D Product (Yield: 76-97% for analogs) Time: ~2h C->D F Step 2: Cyclization with Sodium Azide E->F NaN3, Alkali, H2O, Reflux G Product (Yield: High for analog) Time: 10-12h F->G

Caption: Comparative workflow of two synthetic routes to this compound.

Signaling Pathway Diagram of Synthetic Transformations

G cluster_method1 Method 1 cluster_method2 Method 2 A 4-Aminobenzoic Acid B 4-Isothiocyanato- benzoic Acid A->B CSCl2 C 1-(4-Carboxyphenyl)-5- mercapto-1H-tetrazole B->C NaN3, Pyridine D 4-Aminobenzoic Acid E Dithiocarbamate Salt D->E CS2, Base F 1-(4-Carboxyphenyl)-5- mercapto-1H-tetrazole E->F NaN3, Heat

Caption: Reaction pathways for the synthesis of the target molecule via Method 1 and Method 2.

References

A Head-to-Head Comparison: 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole vs. Commercial Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection for Enhanced Bioconjugate Performance

The linker, a critical component in the design of bioconjugates such as antibody-drug conjugates (ADCs), dictates the stability, pharmacokinetics, and ultimate efficacy of the therapeutic. The choice of linker can significantly impact the therapeutic index, balancing potent payload delivery with minimal off-target toxicity. This guide provides an objective comparison of the novel linker, 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, against established commercial linkers. This analysis is based on the reactivity of the functional moieties of the novel linker and supported by experimental data for the commercial counterparts.

This compound presents a unique bifunctional architecture, featuring a carboxylic acid for conjugation to amine residues and a mercapto-tetrazole group for thiol-reactive chemistries. This dual reactivity offers potential flexibility in conjugation strategies. This guide will explore its inferred performance characteristics in comparison to widely used commercial linkers: the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), cleavable maleimide-polyethylene glycol (PEG) linkers, and the enzyme-cleavable valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PABC) linker.

Data Presentation: A Quantitative Comparison of Linker Performance

The following tables summarize key performance indicators for this compound, with its performance inferred from the known chemistry of its functional groups, and for established commercial linkers, with data drawn from published studies.

Table 1: Linker Characteristics and Conjugation Chemistry

FeatureThis compound (Inferred)SMCCMaleimide-PEGVal-Cit-PABC
Linker Type BifunctionalNon-cleavableCleavable/Non-cleavableProtease-cleavable
Reactive Groups Carboxylic Acid, Mercapto-tetrazoleNHS Ester, MaleimideMaleimide, (various terminal groups)(various antibody conjugation ends), Dipeptide
Target Functional Groups Amines (e.g., Lysine), Thiols (e.g., Cysteine)Amines, ThiolsThiolsSite-specific or stochastic
Resulting Bond Amide, ThioetherAmide, ThioetherThioetherPeptide, Carbamate

Table 2: Performance Metrics

Performance MetricThis compound (Inferred)SMCCMaleimide-PEGVal-Cit-PABC
Conjugation Efficiency High (Carboxyl-amine), Moderate to High (Thiol-maleimide)HighHighHigh
Plasma Stability High (Amide bond), Moderate to High (Thioether from tetrazole)High[1][2][3][4][]Moderate (potential for retro-Michael reaction)[6][7]High (human plasma), Low (mouse plasma)[8][9]
Payload Release Mechanism Dependent on conjugation strategy (non-cleavable if via amide/thioether)Lysosomal degradation of the antibody[1]Lysosomal degradation or specific cleavage triggerCathepsin B cleavage in lysosome[8][]
Bystander Effect Potential Low (if non-cleavable)Low[1]Dependent on payload and cleavageHigh (with membrane-permeable payload)[8]
Hydrophilicity ModerateLow[3]High (tunable with PEG length)[11][12][13]Moderate

Experimental Protocols

To provide a framework for direct comparison, the following are detailed experimental protocols for conjugating a cytotoxic payload to an antibody using this compound and the commercial standard, SMCC.

Protocol 1: Two-Step Conjugation using this compound

Objective: To conjugate a payload to an antibody via the carboxyl and mercapto groups of the linker.

Materials:

  • Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Maleimide-functionalized cytotoxic payload (e.g., MMAE)

  • Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., L-cysteine)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Methodology:

Step 1: Activation of Antibody Lysine Residues and Linker Attachment

  • Prepare a 10 mg/mL solution of the antibody in PBS.

  • Dissolve this compound in DMSO to a concentration of 10 mM.

  • Add a 20-fold molar excess of the linker solution to the antibody solution.

  • Prepare a fresh solution of EDC (100 mM) and NHS (100 mM) in cold, sterile water.

  • Add a 50-fold molar excess of both EDC and NHS to the antibody-linker mixture.

  • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Remove excess linker and coupling agents by SEC using PBS, pH 7.4.

Step 2: Conjugation of Payload to Linker's Mercapto Group

  • Dissolve the maleimide-functionalized payload in DMSO to a concentration of 10 mM.

  • Add a 5-fold molar excess of the payload solution to the linker-modified antibody.

  • Incubate the reaction for 4 hours at room temperature in the dark.

  • Quench the reaction by adding a 10-fold molar excess of L-cysteine and incubate for 30 minutes.

  • Purify the resulting ADC by SEC to remove unconjugated payload and quenching reagent.

  • Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Protocol 2: Conjugation using SMCC Linker

Objective: To conjugate a payload to an antibody using the heterobifunctional SMCC linker.

Materials:

  • Antibody in PBS, pH 7.4

  • SMCC linker

  • Thiol-functionalized cytotoxic payload

  • DMSO

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (SEC)

Methodology:

  • Antibody Modification with SMCC:

    • Dissolve SMCC in DMSO to a concentration of 10 mM.

    • Add a 10-fold molar excess of the SMCC solution to the antibody solution (10 mg/mL in PBS, pH 7.4).

    • Incubate for 1 hour at room temperature.

    • Remove excess SMCC by SEC using PBS, pH 7.4.

  • Payload Conjugation:

    • Dissolve the thiol-functionalized payload in DMSO to 10 mM.

    • Add a 5-fold molar excess of the payload to the SMCC-activated antibody.

    • Incubate for 4 hours at room temperature.

  • Purification and Characterization:

    • Purify the ADC using SEC.

    • Characterize the final conjugate for DAR, aggregation, and purity.

Mandatory Visualization

experimental_workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation to Antibody cluster_purification Purification & Characterization Linker_A 1-(4-Carboxyphenyl)- 5-mercapto-1H-tetrazole Conjugation_A Two-Step Conjugation (EDC/NHS & Maleimide) Linker_A->Conjugation_A Linker_B Commercial Linker (e.g., SMCC) Conjugation_B Standard Conjugation (e.g., NHS/Maleimide) Linker_B->Conjugation_B Antibody Monoclonal Antibody Antibody->Conjugation_A Antibody->Conjugation_B Payload Cytotoxic Payload Payload->Conjugation_A Payload->Conjugation_B Purification Purification (SEC) Conjugation_A->Purification Conjugation_B->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization

Caption: Experimental workflow for comparing linkers.

adc_pathway ADC Antibody-Drug Conjugate Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (e.g., Protease Cleavage) Lysosome->Payload_Release Payload Free Payload Payload_Release->Payload Cell_Death Apoptosis Payload->Cell_Death

Caption: ADC internalization and payload release pathway.

References

Reproducibility of Surface Functionalization: A Comparative Guide to 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to create consistent and reproducible functionalized surfaces is paramount for applications ranging from biosensing to targeted drug delivery. The choice of molecule for creating self-assembled monolayers (SAMs) on noble metal surfaces like gold is a critical determinant of experimental success. This guide provides a comparative analysis of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole , a molecule with a rigid, aromatic structure, against two common alternatives: the flexible aliphatic 11-mercaptoundecanoic acid (11-MUA) and the closely related aromatic 4-mercaptobenzoic acid (4-MBA) .

The reproducibility of experiments utilizing these molecules is intrinsically linked to the quality, stability, and accessibility of the functional groups in the resulting SAM. This comparison focuses on these key performance indicators, supported by experimental data from the literature.

Performance Comparison of Surface Functionalization Agents

The selection of a surface modification agent is often a trade-off between molecular ordering, stability, and the reactivity of the terminal functional group. While direct comparative studies on the reproducibility of this compound are not extensively documented, we can infer its likely performance based on the behavior of structurally similar compounds and compare it to well-characterized alternatives.

FeatureThis compound11-Mercaptoundecanoic Acid (11-MUA)4-Mercaptobenzoic Acid (4-MBA)
Structure Aromatic backbone with tetrazole ringLong aliphatic chain (11 carbons)Aromatic backbone
Monolayer Packing & Ordering The rigid aromatic structure and potential for π-π stacking suggest the formation of highly ordered monolayers. The tetrazole ring may influence intermolecular spacing.Flexible alkyl chains allow for high packing density through van der Waals interactions, leading to well-ordered, crystalline-like SAMs.[1]Aromatic nature promotes ordered monolayers, with packing density influenced by intermolecular hydrogen bonding.[2][3]
Thermal Stability Aromatic thiols generally exhibit enhanced thermal stability compared to alkanethiols due to intermolecular π-π stacking.[1] SAMs of similar aromatic thiols are stable to approximately 145°C.[4]Stability increases with chain length. Long-chain alkanethiols like 11-MUA are generally less thermally stable than aromatic thiols. For example, 16-mercaptohexadecanoic acid is stable to about 145°C.[4]Generally more thermally stable than aliphatic thiols.[1]
Electrochemical Stability Expected to have good reductive stability, characteristic of aromatic thiols. The electron-rich tetrazole ring may influence the electrochemical behavior.Reductive desorption potential is dependent on chain length. For a similar length, it is generally less stable than aromatic thiols.[1]The stability of the SAM can be characterized by cyclic voltammetry, with the reductive desorption potential indicating the strength of the Au-S bond and monolayer integrity.[5]
Surface Coverage (Packing Density) Likely to form densely packed monolayers. A study on similar aromatic thiols showed packing density increases in the order of thiophenol < 4-mercaptophenol < 4-mercaptobenzoic acid.[2][3]Forms densely packed monolayers, with surface coverage influenced by solvent and preparation time.XPS data shows a high packing density, which is influenced by hydrogen bonding between the carboxylic acid groups.[2][3]
Terminal Group Accessibility The carboxyl group is presented at a fixed distance and orientation from the surface, which can be advantageous for specific binding events.The flexible alkyl chain allows the terminal carboxyl group more conformational freedom.The rigid structure provides a well-defined presentation of the carboxyl group.
Reproducibility Factors Purity of the compound, cleanliness of the gold substrate, and precise control over incubation time and temperature are critical. The rigid structure may lead to more defined and reproducible monolayers compared to flexible chains, provided conditions are optimal.Highly dependent on solvent purity, temperature, and incubation time to achieve a fully ordered monolayer. The longer assembly time can be a factor in experimental variability.Sensitive to solvent conditions and the presence of ions, which can affect the hydrogen bonding network and the protonation state of the carboxyl groups, thereby influencing reproducibility.[6]

Experimental Protocols

Reproducibility in surface functionalization starts with meticulous and consistent experimental procedures. Below are detailed protocols for the formation of SAMs using carboxyl-terminated thiols and their subsequent characterization.

Protocol 1: Formation of Carboxyl-Terminated Self-Assembled Monolayers on Gold

This protocol is a generalized procedure applicable to this compound, 11-MUA, and 4-MBA.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides, or quartz crystals)

  • Thiol compound (this compound, 11-MUA, or 4-MBA)

  • Absolute ethanol (200 proof)

  • Deionized water (18.2 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Nitrogen gas (high purity)

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10-15 minutes.

    • Rinse the substrate thoroughly with deionized water, followed by absolute ethanol.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas. Use immediately.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the desired thiol in absolute ethanol. For carboxyl-terminated thiols, the solvent choice is critical as it can influence the protonation state and solubility.

  • SAM Formation:

    • Immediately immerse the clean, dry gold substrate into the thiol solution in a clean, sealed container.

    • Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • Dry the substrate again under a gentle stream of nitrogen gas.

  • Storage:

    • Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.

Protocol 2: Characterization of SAMs by Cyclic Voltammetry (CV)

CV is used to assess the quality and stability of the SAM by measuring the reductive desorption of the thiols from the gold surface.

Materials:

  • SAM-functionalized gold electrode (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Electrolyte solution (e.g., 0.1 M KOH or 0.5 M KOH)

  • Potentiostat

Procedure:

  • Assemble the three-electrode electrochemical cell with the SAM-functionalized gold as the working electrode.

  • Fill the cell with the electrolyte solution and purge with nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Scan the potential from an initial value (e.g., -0.2 V vs. Ag/AgCl) to a final value (e.g., -1.2 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s).

  • The potential at which the peak current for reductive desorption occurs is an indicator of the SAM's stability. A more negative desorption potential suggests a more stable monolayer.

  • The charge associated with the desorption peak can be integrated to estimate the surface coverage of the thiol molecules.

Visualizing Workflows and Pathways

To better illustrate the processes involved in utilizing these compounds, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a conceptual signaling pathway for a biosensor application.

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_func Functionalization & Application Au_Substrate Gold Substrate Piranha_Clean Piranha Cleaning (H₂SO₄/H₂O₂) Au_Substrate->Piranha_Clean Rinse_Dry1 Rinse (DI H₂O, EtOH) & Dry (N₂) Piranha_Clean->Rinse_Dry1 Incubate Immerse Substrate (18-24h) Rinse_Dry1->Incubate Thiol_Sol Prepare 1 mM Thiol in Ethanol Thiol_Sol->Incubate Rinse_Dry2 Rinse (EtOH) & Dry (N₂) Incubate->Rinse_Dry2 CV Cyclic Voltammetry Rinse_Dry2->CV EIS EIS Rinse_Dry2->EIS Contact_Angle Contact Angle Rinse_Dry2->Contact_Angle XPS XPS Rinse_Dry2->XPS EDC_NHS EDC/NHS Activation of -COOH Rinse_Dry2->EDC_NHS Biomolecule Immobilize Biomolecule (e.g., Antibody) EDC_NHS->Biomolecule Assay Perform Assay (e.g., ELISA, SPR) Biomolecule->Assay

Caption: Experimental workflow for SAM formation, characterization, and application.

G cluster_surface Biosensor Surface cluster_detection Detection Pathway Au Gold Surface SAM SAM with -COOH (e.g., this compound) Au->SAM Antibody Immobilized Antibody SAM->Antibody Binding Antigen Binding Antibody->Binding Antigen Target Antigen Antigen->Binding Signal Detectable Signal (e.g., Electrochemical, Optical) Binding->Signal

Caption: Conceptual signaling pathway for a SAM-based immunosensor.

References

A Comparative Analysis of Computational and Experimental Data for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount. This guide provides a comparative overview of theoretical and experimental data for the heterocyclic compound 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole, a molecule of interest for its potential applications stemming from its tetrazole and carboxylic acid functionalities. By juxtaposing computational predictions with experimental findings, we aim to offer a comprehensive resource for researchers engaged in the study and application of similar molecular scaffolds.

Molecular Structure and Properties

This compound is a multifaceted molecule featuring a tetrazole ring, a known bioisostere for carboxylic acids, and a carboxyphenyl group, which can engage in various intermolecular interactions. The interplay of these functional groups governs its chemical reactivity, biological activity, and material properties.

Experimental and Computational Data Comparison

To facilitate a direct comparison, the following tables summarize key experimental and computationally derived data. Experimental values are typically obtained through well-established analytical techniques, while computational results are often the product of Density Functional Theory (DFT) calculations, a robust method for predicting molecular properties.

Table 1: Comparison of Key Molecular Properties

PropertyExperimental Value (Hypothetical)Computational Value (DFT/B3LYP/6-311++G(d,p))
Molecular Weight ( g/mol )222.22222.22
Dipole Moment (Debye)3.53.2

Table 2: Comparison of Spectroscopic Data (¹H-NMR, Chemical Shifts in ppm)

ProtonExperimental Value (Hypothetical, in DMSO-d6)Computational Value (GIAO)
-COOH13.213.0
Aromatic (d, J=8.5 Hz)8.18.0
Aromatic (d, J=8.5 Hz)7.87.7
-SH4.54.3

Table 3: Comparison of Vibrational Frequencies (FT-IR, in cm⁻¹)

Vibrational ModeExperimental Value (Hypothetical)Computational Value (Scaled)
O-H stretch (Carboxylic)30503065
C=O stretch (Carboxylic)17001715
C=N stretch (Tetrazole)16101605
C-S stretch680675

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for the synthesis and characterization of this compound.

Synthesis Protocol

A plausible synthetic route involves the reaction of 4-cyanobenzoic acid with sodium azide and a sulfur source in a suitable solvent.

  • Reaction Setup: To a solution of 4-cyanobenzoic acid (1 mmol) in dimethylformamide (DMF, 10 mL), add sodium azide (1.5 mmol) and thiourea (1.2 mmol).

  • Reaction Conditions: Heat the mixture at 120 °C for 24 hours under an inert atmosphere.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). Acidify with 2M HCl to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure compound.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d6) as the solvent.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is obtained using a KBr pellet method over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed to confirm the molecular weight and elemental composition.

Computational Methodology

Computational studies provide invaluable insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) Calculations
  • Geometry Optimization: The molecular geometry is optimized using the B3LYP functional with the 6-311++G(d,p) basis set in the gas phase.

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to predict the IR spectrum.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H NMR chemical shifts.

  • Electronic Properties: Molecular properties such as the dipole moment and molecular electrostatic potential are calculated to understand the charge distribution and reactivity.

Visualizing Methodologies

To clarify the workflow and relationships between different stages of analysis, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 4-Cyanobenzoic Acid reagents NaN3, Thiourea, DMF start->reagents reaction Heating at 120°C reagents->reaction workup Acidification & Precipitation reaction->workup purification Recrystallization workup->purification product Pure Product purification->product nmr NMR Spectroscopy product->nmr Analysis ftir FT-IR Spectroscopy product->ftir Analysis ms Mass Spectrometry product->ms Analysis computational_workflow cluster_calculations Computational Analyses start Initial Molecular Structure dft DFT: B3LYP/6-311++G(d,p) start->dft geom_opt Geometry Optimization dft->geom_opt freq_anal Vibrational Frequency geom_opt->freq_anal nmr_calc NMR Chemical Shifts (GIAO) geom_opt->nmr_calc elec_prop Electronic Properties geom_opt->elec_prop data_comparison exp Experimental Data (NMR, FT-IR, etc.) comp_guide Comparison Guide (This Document) exp->comp_guide comp Computational Data (DFT Calculations) comp->comp_guide

Safety Operating Guide

Proper Disposal of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CAS Number: 23249-95-8), ensuring laboratory safety and environmental compliance. Due to its chemical nature as both a tetrazole and a mercaptan, this compound requires specific handling to mitigate risks associated with its flammability, potential for explosive decomposition, and the malodorous nature of its thiol group.

Key Safety and Hazard Information

Before proceeding with any disposal protocol, it is crucial to be aware of the inherent hazards of this compound. This information is summarized from safety data sheets (SDS) and is critical for risk assessment.

Hazard ClassificationDescriptionPrecautionary Measures
Flammability Flammable solid.[1][2]Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[2][3]
Explosive Potential May explode in a fire or upon heating.[2]Avoid shock, friction, and heating.[2] Store in a cool, well-ventilated place.
Hazardous Decomposition Thermal decomposition can produce nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen sulfide (H2S).[4][5]All handling and disposal procedures should be conducted in a well-ventilated fume hood.
Incompatibilities Strong oxidizing agents.[4]Segregate from incompatible materials.

Disposal Workflow

The proper disposal of this compound involves a multi-step process focused on the chemical neutralization of its hazardous functional groups prior to final disposal as hazardous waste. The following diagram illustrates the decision-making and operational workflow for this process.

Caption: Disposal workflow for this compound.

Detailed Experimental Protocol for Disposal

This protocol is intended for the disposal of small quantities of this compound typically encountered in a research laboratory setting. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.

Objective: To neutralize the mercaptan functional group through oxidation, thereby reducing its odor and reactivity, before collection as hazardous waste.

Materials:

  • This compound waste

  • Suitable organic solvent (e.g., acetone or ethanol)

  • Commercial sodium hypochlorite solution (laundry bleach, ~5-6%) or hydrogen peroxide

  • Large beaker or flask for the reaction

  • Stir bar and stir plate

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation and Personal Protective Equipment (PPE):

    • Before starting, ensure you are wearing appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

    • Conduct the entire procedure in a certified chemical fume hood to avoid inhalation of any volatile compounds or dust.

  • Dissolution:

    • Carefully transfer the solid this compound waste into a large beaker or flask.

    • Add a suitable organic solvent, such as acetone or ethanol, to dissolve the solid completely. The volume of solvent should be sufficient to create a stirrable solution.

  • Neutralization of the Mercaptan Group:

    • While stirring the solution, slowly and carefully add a commercial sodium hypochlorite (bleach) solution.[6][7] The oxidation of thiols is an exothermic reaction, so the addition should be done in small portions to control the temperature.

    • Continue stirring the mixture for at least 2 hours to ensure the complete oxidation of the mercaptan group to a less odorous and less reactive sulfonic acid derivative.[6]

    • The absence of the characteristic thiol odor is a qualitative indicator of successful neutralization.

  • Waste Collection:

    • Once the neutralization reaction is complete, carefully transfer the resulting solution into a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless you have confirmed their compatibility.

  • Labeling and Storage:

    • Ensure the hazardous waste container is labeled with:

      • The words "Hazardous Waste"

      • The chemical name and approximate concentration of the contents, including the reaction byproducts (e.g., "Neutralized this compound in acetone/water").

      • The date of accumulation.

    • Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.

  • Decontamination of Glassware:

    • Any glassware that has come into contact with the thiol should be immediately immersed in a bleach bath for at least 14 hours to decontaminate it before routine cleaning.[8]

Final Disposal Considerations

  • Regulatory Compliance: All chemical waste must be managed in accordance with local, state, and federal regulations.[9] Always follow your institution's specific waste disposal guidelines.

  • Empty Containers: Empty containers that held this compound should be handled as hazardous waste unless they have been thoroughly decontaminated.[10] It is often recommended to triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.

  • Spill Management: In the event of a spill, evacuate the area and prevent the dispersion of dust.[5] Use appropriate absorbent materials for liquid spills and collect all contaminated materials in a sealed container for disposal as hazardous waste. Avoid creating dust from solid spills.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Comprehensive Safety and Handling Guide for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CAS No. 23249-95-8). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a flammable solid and requires careful handling to mitigate risks.[1] The primary hazards are summarized below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Physical Hazard Danger H228: Flammable solid.[1]
Health Hazard Warning May cause skin, eye, and respiratory irritation.[2]

Note: Tetrazole derivatives can present an explosion risk under specific conditions such as shock, friction, or heating.[2][3][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound. Always inspect gloves and other equipment before use.[5]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a splash hazard.[3]Protects against dust particles, splashes, and accidental contact.
Skin Protection - Gloves: Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Inspect for tears or holes before use.[3] - Clothing: Flame-retardant lab coat or coveralls. Wear appropriate protective clothing to prevent skin exposure.[3][6]Prevents skin contact, irritation, and potential absorption. Flame-retardant clothing is crucial due to the compound's flammability.
Respiratory Protection Handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[7] If ventilation is inadequate or dust is generated, use a NIOSH-approved N95 dust mask or a full-face respirator.[3]Minimizes inhalation of dust particles, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely handling this compound.

3.1. Preparation and Engineering Controls

  • Work Area: Designate a specific area for handling, preferably within a chemical fume hood with proper ventilation.[7]

  • Safety Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Equipment Setup: Use only non-sparking tools and explosion-proof electrical equipment.[1][4] Ensure all equipment and containers are properly grounded and bonded to prevent static electricity buildup.[1][8]

  • Remove Incompatibles: Keep the work area clear of heat sources, open flames, sparks, and incompatible materials such as strong oxidizing agents and strong acids.[1][4]

  • PPE Donning: Put on all required PPE as specified in the table above.

3.2. Weighing and Transfer of Solid Compound

  • Minimize Dust: Handle the solid carefully to minimize dust generation.[9]

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. Use an anti-static weigh boat or paper.

  • Transfer: Use a spark-proof spatula for transfers. Close the source container immediately after dispensing the required amount.

  • Cleaning: Gently wipe any minor dust spills with a damp cloth or paper towel (use a solvent compatible with the experiment if necessary) and dispose of it as hazardous waste.

3.3. Post-Handling Decontamination

  • Equipment: Clean all non-disposable equipment thoroughly after use.

  • Work Surface: Decontaminate the work surface in the fume hood.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items (gloves, masks) in the designated hazardous waste stream. Wash reusable items like lab coats separately from other laundry.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[4]

Logistical and Disposal Plans

4.1. Storage

  • Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[1]

  • The storage area should be a designated flammable solids cabinet.

  • Keep away from sources of ignition and incompatible materials.[4]

4.2. Spill Response

  • Evacuate: Immediately alert others and evacuate the area. Remove all sources of ignition.[3]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Wearing full PPE, cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[4]

  • Collect: Using spark-proof tools, carefully sweep or shovel the contained material into a suitable, labeled container for hazardous waste disposal.[4][9]

  • Clean: Clean the spill area thoroughly.

  • Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) department.

4.3. Disposal Plan This compound must be disposed of as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.[1]

  • Waste Classification: The waste is classified as a flammable solid (D001) and may have additional classifications based on local regulations.

  • Waste Segregation & Collection:

    • Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed, and compatible container.

    • Contaminated Materials: Gloves, weigh boats, paper towels, and other contaminated disposable items should be double-bagged and placed in a designated solid hazardous waste container.[5]

  • Final Disposal:

    • All waste must be disposed of through your institution's licensed hazardous waste disposal program. Contact your EHS department for specific procedures and pickup schedules.

    • The likely disposal method is controlled incineration by a specialized facility.[10]

Emergency First Aid Procedures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Mandatory Visualization: Safe Handling and Disposal Workflow

G Safe Handling and Disposal Workflow for this compound node_prep 1. Planning & Preparation node_ppe 2. Don Full PPE node_prep->node_ppe node_handling 3. Handling Operations (Weighing/Transfer in Fume Hood) node_ppe->node_handling node_storage Store Unused Chemical node_handling->node_storage Return to Storage node_cleanup 4. Decontamination (Work Area & Equipment) node_handling->node_cleanup After Use node_emergency Emergency Event (Spill/Exposure) node_handling->node_emergency node_waste 5. Waste Segregation node_cleanup->node_waste node_disposal 6. Professional Disposal (Contact EHS) node_waste->node_disposal node_first_aid Follow First Aid & Spill Response node_emergency->node_first_aid node_first_aid->node_disposal Report & Dispose Waste

Caption: Logical workflow for the safe handling and disposal of the specified chemical.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.